molecular formula C14H22O2 B085793 3,5-Di-tert-butylcatechol CAS No. 1020-31-1

3,5-Di-tert-butylcatechol

Cat. No.: B085793
CAS No.: 1020-31-1
M. Wt: 222.32 g/mol
InChI Key: PJZLSMMERMMQBJ-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylcatechol, also known as this compound, is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59767. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butylbenzene-1,2-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3
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InChI Key

PJZLSMMERMMQBJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID4061414
Record name 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butylcatechol
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CAS No.

1020-31-1
Record name 3,5-Di-tert-butylcatechol
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Record name 3,5-di-tert-butylpyrocatechol
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butylcatechol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-di-tert-butylcatechol (B55391), a sterically hindered catechol derivative with significant applications in chemistry and potentially in pharmacology. This document details its synthesis and purification, summarizes its key physicochemical properties, and explores its antioxidant mechanism and role as a versatile ligand in coordination chemistry. Particular attention is given to its potential interactions with biological signaling pathways, offering insights for researchers in drug development.

Introduction

This compound (3,5-DTBC) is an organic compound characterized by a catechol ring substituted with two bulky tert-butyl groups. These bulky substituents impart unique properties, including enhanced stability and solubility in organic solvents, making it a valuable molecule in various chemical applications. It is widely recognized for its antioxidant properties, acting as a potent free radical scavenger. Furthermore, its ability to form stable complexes with a wide range of metal ions has led to extensive research into its coordination chemistry and the catalytic activity of its metal complexes, particularly as models for catechol oxidase enzymes. This guide will provide an in-depth exploration of the synthesis, properties, and key applications of this versatile compound.

Synthesis and Purification

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of catechol with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst.

Synthesis Workflow

The synthesis typically proceeds as a one-pot reaction where the catechol is reacted directly with the alkylating agent. The choice of catalyst and reaction conditions can influence the selectivity towards the desired 3,5-disubstituted product over other isomers.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Catechol Catechol Reactor Reaction Vessel (Heated) Catechol->Reactor tBu_source tert-Butylating Agent (Isobutylene or tert-Butyl Alcohol) tBu_source->Reactor Catalyst Acid Catalyst (e.g., H2SO4, Zeolite) Catalyst->Reactor Reaction Friedel-Crafts Alkylation Reactor->Reaction Heat Crude_Product Crude 3,5-DTBC (Mixture of isomers) Reaction->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Pure_Product Pure this compound Purification->Pure_Product

Synthesis and Purification Workflow
Experimental Protocols

2.2.1. Synthesis of this compound from Catechol and Isobutylene

This protocol is based on typical conditions described in patent literature for the alkylation of catechol.

  • Materials:

    • Catechol (1.0 mol, 110.1 g)

    • Isobutylene (2.2 mol, 123.4 g)

    • Acidic catalyst (e.g., Amberlyst-15, 10-20 g)

    • Toluene (B28343) (500 mL)

  • Procedure:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add catechol and toluene.

    • Heat the mixture to 60-80 °C with stirring until the catechol is completely dissolved.

    • Add the acid catalyst to the solution.

    • Bubble isobutylene gas through the stirred solution at a steady rate. The reaction is exothermic, and the temperature should be maintained between 80-100 °C.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

    • The toluene is removed under reduced pressure to yield the crude product.

2.2.2. Purification by Recrystallization

  • Materials:

    • Crude this compound

    • Petroleum ether or hexane

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot petroleum ether (or hexane) in an Erlenmeyer flask by heating the solvent on a hot plate.

    • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • As the solution cools, pure crystals of this compound will form.

    • To maximize the yield, the flask can be placed in an ice bath for 30 minutes to an hour after it has reached room temperature.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to obtain the pure product.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₁₄H₂₂O₂[1]
Molecular Weight222.33 g/mol [1]
Melting Point96-100 °C
Boiling Point309.7 °C at 760 mmHg[1]
pKa~10.03[1]
SolubilityInsoluble in water; Soluble in organic solvents[1]
Redox Potentials
Epa (Anodic Peak Potential)Varies with pH and solvent[2][3]
Epc (Cathodic Peak Potential)Varies with pH and solvent[2][3]
E½ (Half-wave Potential)Varies with pH and solvent[2][3]

Note: Redox potentials are highly dependent on experimental conditions. The provided information indicates a quasi-reversible two-electron process for the oxidation to the corresponding o-quinone.[2]

Antioxidant Properties and Mechanism

This compound is a potent antioxidant due to the presence of two hydroxyl groups on the aromatic ring. The bulky tert-butyl groups enhance its stability and prevent unwanted side reactions.

Free Radical Scavenging Mechanism

The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical, which is resonance-stabilized and further stabilized by the steric hindrance of the tert-butyl groups. This phenoxyl radical can then react with another free radical, terminating the radical chain reaction.

Antioxidant_Mechanism cluster_main Antioxidant Mechanism of this compound DTBC This compound (DTBC-H₂) Semiquinone_Radical Semiquinone Radical (DTBC-H•) DTBC->Semiquinone_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (R-H) Radical->Neutralized_Radical H• acceptance Quinone 3,5-Di-tert-butyl-o-quinone (DTBQ) Semiquinone_Radical->Quinone Further Oxidation or Reaction with R•

Free Radical Scavenging Mechanism

Applications in Research and Development

Coordination Chemistry and Catalysis

This compound is a widely used ligand in coordination chemistry. It can coordinate to metal ions in its catecholate, semiquinonate, or quinone forms. The resulting metal complexes have been extensively studied as functional models for various metalloenzymes, most notably catechol oxidase.[4] These model complexes are instrumental in understanding the mechanisms of biological oxidation reactions. The catalytic oxidation of this compound to 3,5-di-tert-butyl-o-quinone is a common benchmark reaction to evaluate the catalytic activity of these synthetic analogues.[5]

Potential in Drug Development and Pharmacology

While this compound itself is not a therapeutic agent, its structural motif is of interest in medicinal chemistry.[6] Catechol-containing compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant properties of this compound and its derivatives suggest potential applications in conditions associated with oxidative stress.

Furthermore, many phenolic compounds are known to modulate cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Electrophilic compounds and antioxidants can disrupt the interaction between Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of a battery of antioxidant and cytoprotective genes. While direct studies on this compound's effect on this pathway are limited, its structural similarity to other known Nrf2 activators suggests it may have a similar mode of action.

Nrf2_Signaling_Pathway cluster_pathway Potential Modulation of the Nrf2 Signaling Pathway DTBC This compound (Potential Activator) Keap1_Nrf2 Keap1-Nrf2 Complex DTBC->Keap1_Nrf2 Potential Disruption Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Hypothesized Nrf2 Pathway Activation

Conclusion

This compound is a valuable and versatile chemical with well-established applications in organic synthesis and coordination chemistry. Its robust antioxidant properties continue to be an area of active research, with potential implications for material science and pharmacology. For professionals in drug development, the catechol moiety, with its potential to interact with biological targets and signaling pathways, presents an interesting scaffold for the design of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylcatechol (B55391) (3,5-DTBC) is a sterically hindered catechol derivative that serves as a crucial molecule in various chemical and biological studies. Its unique structure, featuring two bulky tert-butyl groups on the catechol ring, imparts specific redox properties and makes it a widely used substrate for modeling the activity of catechol oxidase enzymes.[1] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a visualization of its role in enzymatic oxidation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for researchers.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₂O₂[2]
Molecular Weight 222.33 g/mol [2]
Melting Point 95-100 °C[3][4]
Boiling Point 309.7 °C at 760 mmHg; 145 °C at 5 mmHg[3][5]
Density 1.0 ± 0.1 g/cm³[3]
pKa 10.03[2]
Solubility Insoluble in water. Soluble in toluene, chloroform, methanol, and benzene.[5][6]
Appearance Beige solid/crystals[2][4]

Spectral Properties

Spectroscopic data is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (90 MHz, CDCl₃): Spectral data is available for this compound, which is crucial for structural elucidation.[7]

  • ¹³C NMR: Carbon NMR data provides further confirmation of the molecular structure.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups.[8][9]

UV-Vis Spectroscopy

In methanol, the oxidation of this compound to its corresponding quinone can be monitored by the appearance of a strong absorption peak at approximately 400 nm.[10][11] This characteristic absorption is frequently utilized in kinetic studies of catechol oxidase mimics.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa by Spectrophotometric Titration

This method is based on the differential UV-Vis absorption spectra of the protonated and deprotonated forms of the catechol.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent mixture, such as 10% (v/v) acetonitrile-water, to ensure solubility across the desired pH range.[12]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12).

  • Spectrophotometric Measurement:

    • For each buffer solution, add a small, constant aliquot of the this compound stock solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).[12]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for both the acidic (catechol) and basic (catecholate) forms.

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated species.

Determination of Aqueous Solubility by the Shake-Flask Method

This standard method determines the equilibrium solubility of a compound in water.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of distilled water in a sealed flask.

  • Equilibration:

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

    • Quantify the concentration of this compound in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in g/L or mol/L).

Monitoring Oxidation via UV-Vis Spectroscopy

This protocol is commonly used to assess the catecholase activity of potential enzyme mimics.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol.[13]

    • Prepare a solution of the catalyst (e.g., a copper complex) in the same solvent.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the catalyst solution with a specific concentration of the this compound solution.

    • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at 400 nm over time.[10] This wavelength corresponds to the formation of 3,5-di-tert-butyl-o-benzoquinone (B121359).[10]

  • Data Analysis:

    • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

    • By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) can be calculated.[13]

Role in Catechol Oxidase Catalysis

This compound is a preferred substrate for studying the mechanism of catechol oxidase due to its straightforward oxidation to 3,5-di-tert-butyl-o-benzoquinone and the steric hindrance provided by the tert-butyl groups, which prevents secondary reactions.[13] The catalytic cycle involves the binding of the catechol to the dicopper center of the enzyme, followed by electron transfer and the release of the oxidized quinone product.

Catechol_Oxidase_Cycle cluster_enzyme Catechol Oxidase Catalytic Cycle E_CuII_CuII Enzyme (Cu(II)-Cu(II)) E_Substrate Enzyme-Substrate Complex Water H₂O E_Product Enzyme-Product Complex E_Substrate->E_Product Electron Transfer E_CuI_CuI Reduced Enzyme (Cu(I)-Cu(I)) E_Product->E_CuI_CuI Product Release E_CuI_CuI->E_CuII_CuII Reoxidation Product 3,5-Di-tert-butyl-o-quinone + 2H⁺ + 2e⁻ Substrate This compound Substrate->E_CuII_CuII Substrate Binding Oxygen 1/2 O₂ + 2H⁺ Oxygen->E_CuI_CuI

Caption: Catalytic cycle of catechol oxidase with this compound.

Redox Properties and Electrochemical Behavior

The redox behavior of this compound can be investigated using techniques like cyclic voltammetry. In aqueous solutions, it typically exhibits a quasi-reversible two-electron oxidation process, corresponding to its conversion to 3,5-di-tert-butyl-o-benzoquinone.[14] The formal potential of this redox couple is influenced by the pH of the solution.

Experimental_Workflow_CV Start Prepare Electrolyte Solution (e.g., buffer + supporting electrolyte) Add_Analyte Add this compound to the electrochemical cell Start->Add_Analyte Setup_Electrodes Assemble Three-Electrode System (Working, Reference, Counter) Add_Analyte->Setup_Electrodes Connect_Potentiostat Connect Electrodes to Potentiostat Setup_Electrodes->Connect_Potentiostat Set_Parameters Set CV Parameters (Scan rate, Potential window) Connect_Potentiostat->Set_Parameters Run_CV Perform Cyclic Voltammetry Scan Set_Parameters->Run_CV Data_Acquisition Record Current vs. Potential Data Run_CV->Data_Acquisition Analysis Analyze Voltammogram (Peak potentials, Peak currents) Data_Acquisition->Analysis

Caption: Experimental workflow for cyclic voltammetry of this compound.

References

An In-depth Technical Guide to the Redox Properties of 3,5-di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the redox properties of 3,5-di-tert-butylcatechol (B55391) (DTBC), a sterically hindered catechol derivative of significant interest in various fields, including antioxidant chemistry, catalysis, and materials science. This document details the core redox chemistry of DTBC, presents quantitative data in structured tables, outlines detailed experimental protocols for its characterization, and illustrates key mechanisms and workflows through diagrams. The information herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or exploring the applications of this versatile molecule.

Core Redox Chemistry of this compound

The redox chemistry of this compound is centered around its ability to undergo a sequential two-electron, two-proton oxidation. This process involves the formation of a stable semiquinone radical intermediate and culminates in the corresponding ortho-benzoquinone. The presence of two bulky tert-butyl groups on the catechol ring significantly influences its electronic properties and steric accessibility, leading to unique reactivity compared to unsubstituted catechol.

The primary redox transformations are:

  • First Oxidation (One-electron, one-proton): this compound is oxidized to the 3,5-di-tert-butyl-o-semiquinone radical anion. This species is relatively stable due to the electron-donating nature of the tert-butyl groups and resonance delocalization.

  • Second Oxidation (One-electron, one-proton): The semiquinone radical undergoes further oxidation to form 3,5-di-tert-butyl-o-benzoquinone (B121359). This quinone is a key reactive intermediate that can participate in various subsequent reactions.

These redox transformations are reversible and can be studied using electrochemical techniques such as cyclic voltammetry. The formal potential of the DTBC/DTBQ couple is pH-dependent, shifting to less positive values as the pH increases, which is consistent with the involvement of protons in the oxidation process.[1]

Quantitative Data

The following tables summarize key quantitative data related to the redox properties of this compound and its derivatives.

Table 1: Molar Absorptivity of 3,5-di-tert-butyl-o-benzoquinone (DTBQ)

SolventWavelength (nm)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)
Methanol4001670 ± 32
Acetonitrile4001870 ± 15
Tetrahydrofuran4001960 ± 25

Data sourced from a study on the reproducibility of catecholase-like catalysis.

Table 2: Kinetic Constants for the Catalytic Oxidation of this compound

Catalystkcat (h⁻¹)
Mononuclear Manganese Complex 186 ± 7
Mononuclear Manganese Complex 2101 ± 4
Mononuclear Manganese Complex 3230 ± 4
Mononuclear Manganese Complex 4130 ± 4
Di-μ-hydroxo-dicopper(II) Complex (tmeda)142
Di-μ-hydroxo-dicopper(II) Complex (teeda)85
PyAm₂Cu(II)MeCN (with 0.01 mM KOH)88.8

kcat values represent the turnover number of the catalyst. Data compiled from studies on manganese and copper-based catalysts.[2][3][4]

Experimental Protocols

Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of DTBC.

Objective: To determine the redox potentials and assess the reversibility of the DTBC/DTBQ redox couple.

Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

  • Glassy carbon working electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Platinum wire counter electrode

  • Electrochemical cell

  • This compound

  • Supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer)

  • Solvent (e.g., ethanol/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water, and dry.

  • Solution Preparation: Prepare a stock solution of DTBC in the chosen solvent. Prepare the supporting electrolyte solution and adjust the pH as required.

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Add the supporting electrolyte to the cell and deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to ensure no interfering peaks are present in the potential window of interest.

  • Sample Measurement: Add a known concentration of the DTBC stock solution to the electrochemical cell.

  • CV Parameters: Set the parameters on the potentiostat software. A typical potential window for DTBC oxidation is from -0.2 V to +0.8 V vs. Ag/AgCl. The scan rate can be varied (e.g., from 20 to 200 mV/s) to study the kinetics of the electron transfer.

  • Data Acquisition: Initiate the potential scan and record the cyclic voltammogram.

  • Data Analysis: Determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal potential (E°') can be estimated as the midpoint of the peak potentials (E°' ≈ (Epa + Epc)/2). The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. The relationship between the peak current and the scan rate can be used to determine if the process is diffusion-controlled.

Kinetic Analysis of the Catalytic Oxidation of this compound

This protocol describes a spectrophotometric method to determine the kinetics of the catalytic oxidation of DTBC to DTBQ.

Objective: To determine the initial rate and kinetic parameters (e.g., kcat) of the catalytic oxidation of DTBC.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound

  • Catalyst of interest

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Buffer solution (if pH control is necessary)

Procedure:

  • Solution Preparation: Prepare a stock solution of the catalyst and several stock solutions of DTBC at different concentrations in the chosen solvent.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at the λmax of 3,5-di-tert-butyl-o-benzoquinone (around 400 nm).

  • Reaction Initiation: In a quartz cuvette, mix the catalyst solution and the solvent (and buffer, if used). Place the cuvette in the spectrophotometer and zero the absorbance. To initiate the reaction, add a specific volume of the DTBC stock solution, mix quickly, and immediately start recording the absorbance as a function of time.

  • Data Collection: Record the absorbance at regular time intervals for a duration sufficient to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Convert the absorbance data to the concentration of DTBQ formed using the Beer-Lambert law (A = εbc), where 'ε' is the molar absorptivity of DTBQ, 'b' is the path length of the cuvette (usually 1 cm), and 'c' is the concentration.

    • Plot the concentration of DTBQ versus time. The initial rate of the reaction is the slope of the initial linear portion of this plot.

    • Repeat the experiment with varying concentrations of DTBC to study the substrate concentration dependence.

    • For Michaelis-Menten kinetics, plot the initial rate versus the substrate concentration. The kinetic parameters, such as Vmax and Km, can be determined from this plot or a Lineweaver-Burk plot. The turnover number (kcat) can then be calculated from Vmax and the catalyst concentration.[2]

Signaling Pathways and Mechanistic Diagrams

The antioxidant properties of catechols, including DTBC, are often linked to their ability to modulate cellular signaling pathways involved in the response to oxidative stress. While direct evidence for DTBC's interaction with specific signaling pathways is an area of ongoing research, its structural similarity to other polyphenols suggests potential involvement in pathways like the Keap1-Nrf2 system.

Redox Cycling of this compound

The fundamental redox transformations of DTBC are depicted below.

Redox_Cycling_DTBC DTBC This compound (DTBC) Semiquinone 3,5-di-tert-butyl-o-semiquinone Radical DTBC->Semiquinone -e⁻, -H⁺ Semiquinone->DTBC +e⁻, +H⁺ DTBQ 3,5-di-tert-butyl-o-benzoquinone (DTBQ) Semiquinone->DTBQ -e⁻, -H⁺ DTBQ->Semiquinone +e⁻, +H⁺

Caption: Redox cycling of this compound.

Experimental Workflow for Studying DTBC Redox Properties

A typical workflow for the comprehensive investigation of the redox properties of DTBC is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_kinetic Kinetic Studies cluster_biological Biological Evaluation Synthesis Synthesis of DTBC Purification Purification (e.g., Recrystallization) Synthesis->Purification CV Cyclic Voltammetry Purification->CV Spectroelectrochemistry Spectroelectrochemistry Purification->Spectroelectrochemistry EPR EPR Spectroscopy Purification->EPR Catalytic_Oxidation Catalytic Oxidation Assays Purification->Catalytic_Oxidation Antioxidant_Assays Antioxidant Activity Assays Purification->Antioxidant_Assays Cell_Culture Cell Culture Studies Antioxidant_Assays->Cell_Culture Signaling_Analysis Signaling Pathway Analysis Cell_Culture->Signaling_Analysis

Caption: Experimental workflow for DTBC redox analysis.

Putative Role of DTBC in the Keap1-Nrf2 Antioxidant Pathway

Based on the known activity of other phenolic antioxidants, DTBC may activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.

Keap1_Nrf2_Pathway DTBC This compound (DTBC) ROS Reactive Oxygen Species (ROS) DTBC->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex DTBC->Keap1_Nrf2 May modify Keap1 Cysteines ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2->Nrf2 Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides

Caption: Putative activation of the Keap1-Nrf2 pathway by DTBC.

Conclusion

This compound exhibits rich and complex redox chemistry, making it a molecule of considerable scientific and industrial importance. Its well-defined, reversible two-electron oxidation, coupled with the stability of its semiquinone radical intermediate, underpins its utility as an antioxidant and a ligand in catalysis. The sterically hindering tert-butyl groups modulate its reactivity, offering a unique platform for the design of novel functional materials and therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the diverse redox properties of DTBC. Further investigation into its specific interactions with biological signaling pathways will undoubtedly open new avenues for its application in drug development and the broader life sciences.

References

Spectroscopic Profile of 3,5-Di-tert-butylcatechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectral data for 3,5-di-tert-butylcatechol (B55391), a vital intermediate in various chemical syntheses and a common substrate in oxidation studies. The nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented, along with detailed experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8d1HAr-H
~6.7d1HAr-H
~5.0br s2H-OH
1.4s9Htert-butyl
1.2s9Htert-butyl

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on the solvent and concentration. The aromatic protons (Ar-H) may appear as doublets due to coupling.

¹³C NMR Spectral Data [1]

Chemical Shift (ppm)Assignment
~142C-OH
~140C-OH
~138C-tert-butyl
~136C-tert-butyl
~112Ar-CH
~110Ar-CH
~35C(CH₃)₃
~34C(CH₃)₃
~32C(CH₃)₃
~30C(CH₃)₃

Note: The assignments are approximate and based on typical chemical shifts for similar structures.[2][3]

Infrared (IR) Spectroscopy[5]
Wavenumber (cm⁻¹)IntensityAssignment
~3500Strong, BroadO-H stretch (hydroxyl groups)
~2960StrongC-H stretch (aliphatic, tert-butyl)
~1600MediumC=C stretch (aromatic ring)
~1480MediumC-H bend (aliphatic, tert-butyl)
~1250StrongC-O stretch (phenol)
Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound does not exhibit strong absorption in the visible range. However, its oxidation product, 3,5-di-tert-butyl-o-benzoquinone, has a characteristic absorption maximum in the visible spectrum, which is often used to monitor its formation in chemical and enzymatic reactions.[4][5][6]

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
3,5-Di-tert-butyl-o-benzoquinoneMethanol (B129727)~400~1670 ± 32

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[7]

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[7][8]

  • Transfer the solution into a standard 5 mm NMR tube, ensuring the filling height is appropriate for the spectrometer being used.[7]

¹H NMR Acquisition:

  • The spectrometer is typically operated at a frequency of 300 MHz or higher.[9]

  • A standard one-pulse experiment is used to acquire the ¹H spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[8]

¹³C NMR Acquisition:

  • The spectrometer is operated at a frequency corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[9]

  • A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

  • Chemical shifts are referenced to the deuterated solvent signal or TMS.[2]

IR Spectroscopy (KBr Pellet Method)
  • Thoroughly grind approximately 1-2 mg of this compound with about 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][11]

  • Transfer a portion of the mixture into a pellet-forming die.[12]

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10][12]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]

UV-Vis Spectroscopy
  • Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.

  • Create a series of dilutions from the stock solution to obtain samples of varying known concentrations.[14]

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[15][16]

  • Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[15]

  • Rinse the cuvette with the sample solution before filling it with the sample.

  • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[16]

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[15]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Transfer Transfer to Container Dissolving->Transfer NMR NMR Spectrometer Transfer->NMR IR IR Spectrometer Transfer->IR UV UV-Vis Spectrophotometer Transfer->UV Process Process Raw Data NMR->Process IR->Process UV->Process Assign Assign Peaks Process->Assign Interpret Interpret Spectra Assign->Interpret Structure Elucidate Structure Interpret->Structure

General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,5-di-tert-butylcatechol (B55391), a compound of significant interest in coordination chemistry, and as a model for enzymatic oxidation studies. Understanding its solid-state conformation is crucial for predicting its interaction with metal centers and its reactivity. This document summarizes its crystallographic data, details the experimental protocol for its structure determination, and provides visualizations of the experimental workflow and molecular structure.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a10.10 Å
b10.64 Å
c13.25 Å
α90°
β108.30°
γ90°
Unit Cell Volume 1349.11 ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.09 g/cm³

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The following is a detailed description of the typical methodology employed in such an experiment.

1. Crystal Growth: High-quality single crystals of this compound are typically grown from a suitable solvent by slow evaporation. Common solvents for this purpose include ethanol, methanol, or hexane. The process involves dissolving the compound in the chosen solvent at an elevated temperature to achieve saturation, followed by slow cooling or allowing the solvent to evaporate over several days in a vibration-free environment.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). The diffractometer rotates the crystal through a series of angles, and at each orientation, a diffraction pattern is recorded.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizations

To further elucidate the experimental process and the resulting molecular structure, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least Squares) structure_solution->refinement validation Validation (R-factor) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

An In-depth Technical Guide to the Solubility and Stability of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-di-tert-butylcatechol (B55391) (DTBC), a crucial intermediate in various chemical syntheses and a molecule of interest in diverse research fields. This document collates available qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and discusses the stability of DTBC with a focus on its oxidative degradation. Methodologies for assessing stability under various conditions are presented, adhering to internationally recognized guidelines. Visual representations of experimental workflows and the autoxidation pathway are provided to facilitate understanding.

Introduction

This compound (DTBC), a sterically hindered catechol derivative, serves as a significant building block in organic synthesis and finds applications in areas such as antioxidant research, coordination chemistry, and as a model substrate in studies of enzymatic oxidation. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its effective utilization in research and development. This guide aims to provide a centralized resource on these critical parameters.

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its handling, formulation, and application. DTBC's solubility is largely influenced by the presence of two hydroxyl groups, capable of hydrogen bonding, and two bulky tert-butyl groups, which impart significant nonpolar character.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

  • Soluble in: Methanol, Dichloromethane, Toluene, Chloroform, Benzene.[1][2]

  • Insoluble in: Water.[3][4]

This profile aligns with the "like dissolves like" principle, where the nonpolar tert-butyl groups dominate, leading to good solubility in organic solvents, while the polar hydroxyl groups are insufficient to overcome the hydrophobicity of the bulk of the molecule, resulting in poor aqueous solubility.

Quantitative Solubility Data

A comprehensive search of the scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents at defined temperatures. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Quantitative Solubility of this compound at 25°C

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol32.0425Data not availableData not available
Dichloromethane84.9325Data not availableData not available
Toluene92.1425Data not availableData not available
Chloroform119.3825Data not availableData not available
Benzene78.1125Data not availableData not available
Water18.0225InsolubleInsoluble
Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent, adapted from standard laboratory procedures.[1][5][6][7]

2.3.1. Materials

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vial

  • Oven

2.3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the bulk of the solvent has been removed, place the dish or vial in an oven at a temperature below the melting point of DTBC (99-102 °C) to remove any residual solvent.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

2.3.3. Calculation of Solubility

  • Mass of dissolved DTBC (g): (Final mass of dish/vial + dried solute) - (Initial mass of empty dish/vial)

  • Solubility (g/L): (Mass of dissolved DTBC (g)) / (Volume of supernatant collected (L))

  • Solubility (mol/L): (Solubility (g/L)) / (Molar mass of DTBC (222.32 g/mol ))

Experimental Workflow for Solubility Determination

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess DTBC to a known volume of solvent prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sample1 Allow undissolved solid to settle prep3->sample1 sample2 Withdraw a known volume of the supernatant sample1->sample2 sample3 Filter the supernatant sample2->sample3 analysis1 Transfer filtered solution to a pre-weighed dish sample3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry the residue to a constant mass analysis2->analysis3 analysis4 Weigh the dish with the dried solute analysis3->analysis4 calc1 Calculate the mass of dissolved DTBC analysis4->calc1 calc2 Calculate solubility in g/L and mol/L calc1->calc2

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Stability of this compound

The stability of DTBC is a critical consideration for its storage and application, as degradation can lead to the formation of impurities that may affect experimental outcomes or product quality. The primary degradation pathway for DTBC is oxidation.

General Stability Profile
  • Chemical Stability: DTBC is generally stable under recommended storage conditions (cool, dark place, under an inert atmosphere).[2] It is, however, incompatible with strong oxidizing agents.[4]

  • Photostability: While not extensively studied, catechols, in general, can be susceptible to photodegradation.

  • pH Stability: The stability of catechols is known to be pH-dependent, with increased rates of autoxidation at higher pH values.

Autoxidation of this compound

The most well-documented aspect of DTBC's instability is its autoxidation, especially in the presence of oxygen, to form 3,5-di-tert-butyl-1,2-benzoquinone. This process is often studied as a model for catecholase enzyme activity.[8][9][10][11] The rate of autoxidation can be influenced by factors such as the solvent, the presence of metal ions, and the pH of the solution.[10][12][13]

The autoxidation proceeds through a semiquinone radical intermediate.[9] The formation of the quinone product can be monitored by UV-Vis spectrophotometry, as it exhibits a characteristic absorption maximum around 400 nm in methanol.[8][14]

Autoxidation Pathway of this compound

G Simplified Autoxidation Pathway of DTBC DTBC This compound Semiquinone 3,5-Di-tert-butylsemiquinone Radical DTBC->Semiquinone - H+ / - e- Quinone 3,5-Di-tert-butyl-1,2-benzoquinone Semiquinone->Quinone - H+ / - e-

Caption: The oxidative pathway of DTBC to its corresponding quinone via a semiquinone radical intermediate.

Experimental Protocol for Stability Testing

A stability-indicating method is crucial for accurately assessing the degradation of DTBC. The following protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances and products.[15][16][17][18][19]

3.3.1. Materials and Equipment

  • This compound (high purity)

  • Solvents and buffers of appropriate grade

  • Stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • UV-Vis spectrophotometer

3.3.2. Stability-Indicating Method Development (HPLC)

A stability-indicating HPLC method should be developed and validated to separate DTBC from its potential degradation products, primarily 3,5-di-tert-butyl-1,2-benzoquinone.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where both DTBC and its degradation products have adequate absorbance (e.g., 280 nm for the catechol and 400 nm for the quinone).

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of DTBC to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the DTBC peak from all degradation product peaks.

3.3.3. Stability Study Design

  • Long-Term Stability:

    • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated Stability:

    • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing Frequency: 0, 3, and 6 months.

  • Photostability:

    • Expose the sample to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions.

  • pH Stability:

    • Prepare solutions of DTBC in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration of DTBC and the formation of degradation products over time at a specified temperature.

3.3.4. Data Analysis

The concentration of this compound and the levels of any degradation products should be quantified at each time point. The degradation kinetics can be determined by plotting the concentration of DTBC versus time.

Table 2: Stability Data for this compound

Storage ConditionTime PointAssay (% of Initial)AppearanceDegradation Products (%)
25°C/60%RH0100.0White crystalline solidNot detected
3 monthsData to be generated
6 monthsData to be generated
...
40°C/75%RH0100.0White crystalline solidNot detected
3 monthsData to be generated
6 monthsData to be generated
PhotostabilityExposedData to be generated
Dark ControlData to be generated
pH 30100.0Clear solutionNot detected
t1Data to be generated
......

Experimental Workflow for Stability Testing

G Workflow for Stability Testing of DTBC cluster_method Method Development cluster_study Stability Study Execution cluster_analysis Sample Analysis cluster_data Data Evaluation method1 Develop a stability-indicating HPLC method method2 Perform forced degradation studies method1->method2 method3 Validate the analytical method method2->method3 study1 Place DTBC samples in stability chambers method3->study1 study2 Withdraw samples at specified time points study1->study2 analysis1 Analyze samples using the validated HPLC method study2->analysis1 analysis2 Quantify DTBC and degradation products analysis1->analysis2 data1 Determine degradation kinetics analysis2->data1 data2 Establish re-test period or shelf life data1->data2

Caption: A flowchart outlining the major stages of a comprehensive stability study for this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. While qualitative solubility data is available, there is a clear need for quantitative studies to be conducted and published. The primary stability concern for DTBC is its susceptibility to oxidation, a process that can be monitored and quantified using stability-indicating analytical methods. The provided protocols and workflows, based on established international guidelines, offer a robust framework for researchers and drug development professionals to generate reliable data on the solubility and stability of this important chemical compound.

References

3,5-di-tert-butylcatechol CAS number 1020-31-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Di-tert-butylcatechol (B55391) (CAS 1020-31-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,5-DTBC) is an organic compound featuring a catechol core (a benzene (B151609) ring with two adjacent hydroxyl groups) substituted with two tert-butyl groups at the 3 and 5 positions.[1] Its unique structure, with sterically bulky tert-butyl groups, imparts significant stability and solubility in organic solvents.[1] This compound is a crucial intermediate and reagent in organic synthesis, finding applications as a polymerization inhibitor, an antioxidant, and a ligand in coordination chemistry.[1] Its ability to undergo reversible oxidation to the corresponding o-quinone makes it a subject of extensive research, particularly in modeling the active sites of catechol oxidase enzymes and in the development of biomimetic catalysts.[2][3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, application in synthesis, and analytical characterization.

Physicochemical Properties
PropertyValueReference
CAS Number 1020-31-1[1][5][6]
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [6][7]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 95-100 °C[5][7]
Boiling Point 309.7 ± 37.0 °C at 760 mmHg[8]
Density 1.0 ± 0.1 g/cm³[8]
Solubility Insoluble in water; Soluble in organic solvents[1][5]
Flash Point 136.5 ± 21.1 °C[8]
LogP 4.26[8]
Spectroscopic Data
TechniqueKey FeaturesReference
¹H NMR Spectra available. Expected signals: tert-butyl protons (singlet, ~1.2-1.4 ppm), aromatic protons (two doublets, ~6.7-7.0 ppm), and hydroxyl protons (broad singlet, variable).[6][9][10]
¹³C NMR Spectra available. Expected signals: tert-butyl carbons (~30-35 ppm), aromatic carbons (~110-150 ppm).[6][11][12]
Mass Spectrometry Exact Mass: 222.161987. The oxidized product, 3,5-di-tert-butylquinone, shows m/z 220.[6][8][13]
Infrared (IR) Expected peaks: O-H stretch (~3400-3500 cm⁻¹), C-H stretch (aliphatic and aromatic, ~2800-3100 cm⁻¹), C=C stretch (aromatic, ~1500-1600 cm⁻¹).[9][12]

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation of Catechol

This compound is commonly synthesized via the Friedel-Crafts alkylation of catechol. While various alkylating agents and catalysts can be used, a general procedure is outlined below.

Objective: To introduce two tert-butyl groups onto the catechol ring.

Materials:

  • Catechol

  • tert-Butyl alcohol or isobutylene (B52900) (alkylating agent)

  • Acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like NKC-9)[14]

  • Solvent (e.g., heptane, or the reaction can be run neat)

  • Sodium hydroxide (B78521) solution (for workup)

  • Hydrochloric acid (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve catechol in the chosen solvent or heat until molten.[15]

  • Add the acid catalyst slowly while maintaining the temperature.

  • Introduce the alkylating agent (e.g., tert-butyl alcohol or isobutylene gas) dropwise or via a gas inlet tube at a controlled rate, typically at a temperature between 80-120 °C.[16]

  • Maintain the reaction temperature and stir for several hours (e.g., 3-9 hours) to ensure the completion of the dialkylation.[14][16]

  • After the reaction, cool the mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and then with a dilute hydrochloric acid solution to remove any unreacted catechol.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

G cluster_workflow Synthesis Workflow Start Start: Catechol & Alkylating Agent Reaction Friedel-Crafts Alkylation (Acid Catalyst, Heat) Start->Reaction Workup Neutralization & Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Recrystallization) Drying->Purification End Final Product: 3,5-DTBC Purification->End

A generalized workflow for the synthesis of this compound.
Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain high-purity crystals.

Objective: To remove impurities from the crude 3,5-DTBC.

Materials:

  • Crude 3,5-DTBC

  • Recrystallization solvent (e.g., petroleum ether, pentane, or hexane)[5]

Procedure:

  • Dissolve the crude 3,5-DTBC in a minimal amount of the hot recrystallization solvent.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • For maximum yield, further cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove residual solvent. The product should be white to light yellow crystals.[1][6]

Key Reactions and Mechanisms

Oxidation to 3,5-Di-tert-butyl-o-benzoquinone

A hallmark reaction of 3,5-DTBC is its clean, two-electron oxidation to the corresponding ortho-quinone. This reaction is central to its function in biomimetic chemistry, where it serves as a substrate to model the activity of catechol oxidase enzymes.[4][13][17] The oxidation can be achieved using various catalysts, including manganese and copper complexes, in the presence of molecular oxygen or other oxidants like H₂O₂.[3][12][18]

The process involves the removal of two protons and two electrons from the catechol, forming the highly conjugated quinone structure. This transformation is easily monitored spectrophotometrically by the appearance of a strong absorbance band around 400 nm, characteristic of the quinone product.[4][13]

The catalytic oxidation of 3,5-DTBC to its corresponding o-quinone.
Antioxidant Activity: Free Radical Scavenging

The antioxidant properties of 3,5-DTBC stem from its ability to donate a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it.[1] This process generates a stable semiquinone radical, which is less reactive due to resonance delocalization and steric hindrance from the tert-butyl groups. This action terminates the radical chain reactions that lead to oxidative damage in materials and biological systems.

G cluster_antioxidant Antioxidant Mechanism Catechol 3,5-DTBC (Ar(OH)₂) Semiquinone Stable Semiquinone Radical (Ar(OH)O•) Catechol->Semiquinone H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Mechanism of free radical scavenging by this compound.

Applications in Research and Development

This compound is a versatile compound with several key applications in scientific research and industry.

  • Biomimetic Catalysis: It is widely used as a substrate in studies mimicking the function of catechol oxidase and dioxygenase enzymes.[2][17] These studies help elucidate enzymatic mechanisms and develop novel catalysts for selective oxidation reactions.[19][20]

  • Organic Synthesis: It serves as a starting material for the synthesis of its corresponding o-quinone, which is a valuable reagent. It is also used in the preparation of more complex molecules, including novel antioxidants and ligands for metal complexes.[21]

  • Polymerization Inhibitor: Like other phenolic compounds, it can act as an inhibitor in radical polymerization processes for monomers like styrene (B11656) and butadiene, preventing premature polymerization during storage and transport.

  • Activator of Ryanodine (B192298) Receptors: In pharmacological research, 3,5-DTBC has been identified as a potent activator of the ryanodine receptor 1 (RyR1), a calcium release channel in muscle cells.[2][8] This property makes it a useful tool for studying calcium signaling pathways, although it is not suitable for diagnosing malignant hyperthermia.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][22]

  • Personal Protective Equipment (PPE): When handling, always wear appropriate PPE, including chemical safety goggles, gloves, and a dust mask (such as a type N95) to avoid inhalation of the powder.[7][22]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust.[22] Use in a well-ventilated area or under a chemical fume hood.[23]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22] The material is air-sensitive and should ideally be stored under an inert atmosphere.[24] It is incompatible with strong oxidizing agents.[5][7]

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, well-defined redox chemistry, and broad utility. For researchers in organic synthesis, catalysis, and drug development, it serves as a valuable building block, a model substrate for enzymatic studies, and a tool for investigating biological pathways. Its continued study is likely to yield further insights into catalytic oxidation mechanisms and the design of novel functional molecules.

References

The Multifaceted Biological Activities of 3,5-Di-tert-butylcatechol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) represent a versatile class of phenolic compounds with a wide spectrum of biological activities. The sterically hindered catechol framework provides a unique platform for chemical modification, leading to a diverse library of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of 3,5-DTBC derivatives, focusing on their antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Biological Activities

The biological effects of 3,5-DTBC derivatives are primarily attributed to the redox-active catechol moiety. The presence of two bulky tert-butyl groups at the 3 and 5 positions enhances the stability of the corresponding phenoxyl radical, which plays a crucial role in the antioxidant and pro-oxidant activities of these compounds.

Antioxidant Activity

Many 3,5-DTBC derivatives exhibit potent antioxidant and radical-scavenging properties. Their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical results in the formation of a stable semiquinone radical, thus terminating radical chain reactions. The antioxidant efficacy is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Anticancer Activity

The anticancer properties of 3,5-DTBC and its derivatives have been demonstrated in various cancer cell lines. The parent compound, this compound (dtbH2), and its oxidized form, 3,5-di-tert-butyl-o-quinone (dtbQ), have shown significant anti-proliferative effects.[1] The proposed mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and trigger apoptotic cell death in cancer cells. This pro-oxidant activity in the presence of transition metal ions is a key aspect of their anticancer potential.[1]

Anti-inflammatory Activity

Certain derivatives of 3,5-DTBC have been investigated for their anti-inflammatory potential. The mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced. Catechol itself has been shown to inhibit COX-1 and COX-2 activities.[2][3]

Enzyme Inhibitory Activity

Beyond their role in inflammation, 3,5-DTBC derivatives can modulate the activity of various other enzymes. A notable example is their ability to mimic the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. This biomimetic activity is often studied in the context of developing novel catalysts and understanding enzymatic reaction mechanisms.[4][5][6][7] Additionally, some derivatives have been shown to inhibit superoxide (B77818) formation by xanthine (B1682287) oxidase.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of selected 3,5-DTBC derivatives from various studies.

Table 1: Anticancer Activity of this compound (dtbH2) and its Quinone (dtbQ) [1]

CompoundCell LineIC50 (µM) - Fresh SolutionIC50 (µM) - Aged Solution (24h)
dtbH2T98G (glioblastoma)~5-10>50
dtbH2A549 (lung carcinoma)~5-10>50
dtbQT98G (glioblastoma)~5-10>50
dtbQA549 (lung carcinoma)~5-10>50

Table 2: Antioxidant Activity of 3,5-DTBC Thioether Derivatives [8]

CompoundDPPH Scavenging Activity (TEAC)ABTS Scavenging Activity (TEAC)Inhibition of Superoxide Formation (%)
4 1.171.1796.93 ± 0.07
5 1.651.6568.41 ± 0.02
7 1.291.2989.28 ± 0.01
8 2.892.8950.69 ± 0.09
11 1.411.4136.5 ± 0.04
12 2.522.5267.82 ± 0.03
13 1.471.475.02 ± 0.07
Trolox 1.001.00-

TEAC: Trolox Equivalent Antioxidant Capacity

Table 3: Anti-inflammatory Activity of Catechol [2]

Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
102929
253842
504450

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compounds (3,5-DTBC derivatives)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of test samples: Dissolve the 3,5-DTBC derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay: a. In a 96-well microplate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of the test samples or positive control to the wells. c. For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., T98G, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3,5-DTBC derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the 3,5-DTBC derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of some catechol derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_p P-IκBα IKK_complex->IkB_p Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Proteasome Proteasome Degradation IkB_p->Proteasome Proteasome->IkB_p Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Inflammatory_Genes Catechol Catechol Derivatives Catechol->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by catechol derivatives.

Mitochondria-Mediated Apoptosis Pathway

The anticancer activity of some 3,5-DTBC derivatives is associated with the induction of apoptosis through the intrinsic, or mitochondria-mediated, pathway. This process involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors.

Apoptosis_Pathway DTBC_deriv 3,5-DTBC Derivative ROS ROS Generation DTBC_deriv->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Mitochondrion->Bax MMP_loss ΔΨm Loss Bax->MMP_loss Bcl2 Bcl-2 Bcl2->Bax Inhibition CytoC Cytochrome c Release MMP_loss->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active Activation Casp3_active Caspase-3 Casp9_active->Casp3_active Cleavage & Activation Casp3 Pro-caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by 3,5-DTBC derivatives.

Conclusion

Derivatives of this compound are a promising class of compounds with a diverse range of biological activities. Their antioxidant, anticancer, anti-inflammatory, and enzyme-modulating properties make them attractive candidates for further investigation in drug discovery and development. This technical guide provides a foundational understanding of their core activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Further research into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.

References

The Oxidation of 3,5-Di-tert-butylcatechol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) is a pivotal reaction in chemical research, serving as a model for understanding biological catecholase activity and a practical route for the synthesis of 3,5-di-tert-butylquinone (DTBQ), a valuable compound in various industrial applications. This technical guide provides an in-depth review of the literature, focusing on the core aspects of DTBC oxidation, including reaction mechanisms, catalytic systems, and detailed experimental protocols.

Core Reaction and Products

The primary oxidation of this compound yields 3,5-di-tert-butylquinone. This transformation is frequently studied as a model for the enzymatic activity of catechol oxidase. The reaction can be catalyzed by a variety of metal complexes and organocatalysts, and it typically proceeds under aerobic conditions, utilizing atmospheric oxygen as the oxidant. The progress of the reaction is conveniently monitored by UV-vis spectrophotometry, tracking the formation of the DTBQ product, which exhibits a characteristic absorption peak around 400 nm.[1][2][3]

Catalytic Systems and Quantitative Data

A diverse range of catalysts have been investigated for the oxidation of DTBC. These include complexes of manganese, copper, cobalt, and vanadium, as well as metal-free organocatalysts. The efficiency of these catalysts is often evaluated by their turnover numbers (kcat) or reaction rates. A summary of the quantitative data from various studies is presented below to facilitate comparison.

Catalyst/SystemSolventRate/Turnover Number (kcat)Reference
--INVALID-LINK--Methanol86 ± 7 h⁻¹[4][5][6]
--INVALID-LINK--Methanol101 ± 4 h⁻¹[4][5][6]
--INVALID-LINK--Methanol230 ± 4 h⁻¹[4][5][6]
--INVALID-LINK--Methanol130 ± 4 h⁻¹[4][5][6]
L6/CoCl₂ complex-8.354 µmol·L⁻¹·min⁻¹[7]
L3/CuSO₄ complex-1.00 µmol·L⁻¹·min⁻¹[7]
Cu₂(bi-dptmd)(N₃)₂Dichloromethane3.56x10⁻⁴ min⁻¹[8]
Di-μ-hydroxo-dicopper(II) complex (tmeda)Acetonitrilekcat = 142 h⁻¹[9]
Di-μ-hydroxo-dicopper(II) complex (teeda)Acetonitrilekcat = 85 h⁻¹[9]
Mononuclear nickel(II) dioxime complex-kcat = 22.97 h⁻¹[10]

Molar Absorptivity of 3,5-di-tert-butylquinone (DTBQ) at 400 nm

SolventMolar Absorptivity (ε)Reference
Methanol1670 ± 32 M⁻¹ cm⁻¹[3]
Acetonitrile1870 ± 15 M⁻¹ cm⁻¹[3]
Tetrahydrofuran1960 ± 25 M⁻¹ cm⁻¹[3]

Reaction Mechanisms and Signaling Pathways

The oxidation of DTBC generally proceeds through a series of one-electron transfer steps. The initial step often involves the deprotonation of the catechol to a phenolate, which then transfers an electron to the catalyst or directly to molecular oxygen.[11] This generates a semiquinone radical intermediate, which can be detected by electron spin resonance (ESR) spectroscopy.[12] A second electron transfer then leads to the final quinone product.

Oxidation_Pathway DTBC This compound (DTBCH₂) Semiquinone 3,5-Di-tert-butylsemiquinone Radical DTBC->Semiquinone -e⁻, -H⁺ DTBQ 3,5-Di-tert-butylquinone (DTBQ) Semiquinone->DTBQ -e⁻, -H⁺

Caption: Generalized oxidation pathway of this compound to 3,5-di-tert-butylquinone.

In some catalytic systems, particularly those involving metal complexes, the formation of a catalyst-substrate complex is a key step prior to electron transfer. The nature of the metal and its ligand environment significantly influences the reaction rate and mechanism.

Experimental Protocols

While specific experimental conditions vary between studies, a general protocol for monitoring the catalytic oxidation of DTBC can be outlined. The following represents a synthesis of methodologies reported in the literature.

General Protocol for Kinetic Analysis of DTBC Oxidation

This protocol is based on the common practice of using UV-vis spectrophotometry to monitor the reaction.[1][2][3][5]

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Catalyst_Sol Prepare stock solution of catalyst in solvent Mix In a cuvette, mix catalyst solution and solvent Catalyst_Sol->Mix DTBC_Sol Prepare stock solutions of This compound (DTBC) in the same solvent Add_DTBC Initiate reaction by adding DTBC solution DTBC_Sol->Add_DTBC Mix->Add_DTBC Monitor Immediately monitor the increase in absorbance at ~400 nm over time using a UV-vis spectrophotometer Add_DTBC->Monitor Plot Plot absorbance vs. time Monitor->Plot Calc_Rate Calculate the initial rate from the linear portion of the plot Plot->Calc_Rate Kinetics Determine kinetic parameters (e.g., kcat, Michaelis-Menten) Calc_Rate->Kinetics

Caption: A typical experimental workflow for studying the kinetics of DTBC oxidation.

Materials and Reagents:

  • This compound (DTBC)

  • Catalyst of interest

  • Spectrophotometric grade solvent (e.g., methanol, acetonitrile)

  • UV-vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the catalyst in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).[5]

    • Prepare a series of stock solutions of DTBC in the same solvent at various concentrations.

  • Kinetic Measurement:

    • In a quartz cuvette, place a specific volume of the catalyst solution and additional solvent to reach the desired final volume.

    • Place the cuvette in the spectrophotometer and zero the instrument at the monitoring wavelength (~400 nm).

    • To initiate the reaction, add a small volume of a DTBC stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at ~400 nm as a function of time.[5]

    • Continue data collection for a sufficient period to observe the initial linear rate of the reaction.

  • Data Analysis:

    • Plot the absorbance at 400 nm versus time.

    • Determine the initial reaction rate from the slope of the linear portion of this plot.

    • The concentration of the product (DTBQ) can be calculated using the Beer-Lambert law (A = εcl), with the appropriate molar absorptivity (ε) for the solvent used.

    • To determine kinetic parameters like kcat and Michaelis-Menten constants, repeat the experiment with varying substrate concentrations.

Important Considerations:

  • Autoxidation: Control experiments without the catalyst should be performed to account for any background autoxidation of DTBC.[3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and the molar absorptivity of the product.[3]

  • Oxygen Concentration: Most studies utilize atmospheric oxygen dissolved in the solvent.[3] For rigorous studies, the oxygen concentration can be controlled.

  • Temperature: Reactions are typically run at a constant, controlled temperature, often room temperature (20-25 °C).[3]

Logical Relationships in Catalytic Oxidation

The overall process of catalytic oxidation involves a series of interconnected steps, from the initial interaction of reactants to the final product formation and catalyst regeneration.

Logical_Relationship Catalyst Catalyst Intermediate_Complex Catalyst-Substrate Complex Catalyst->Intermediate_Complex Substrate DTBC Substrate->Intermediate_Complex Oxidant O₂ Oxidant->Intermediate_Complex Product DTBQ Intermediate_Complex->Product Electron Transfer Catalyst_Regen Regenerated Catalyst Intermediate_Complex->Catalyst_Regen Electron Transfer

Caption: Logical flow of a typical catalytic cycle for DTBC oxidation.

This guide provides a foundational understanding of the oxidation of this compound, summarizing key data and methodologies. For further details, researchers are encouraged to consult the primary literature cited herein.

References

Methodological & Application

Applications of 3,5-Di-tert-butylcatechol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylcatechol (B55391) (DTBC) is a versatile organic compound widely utilized in various domains of organic synthesis. Its sterically hindered catechol structure imparts unique reactivity, making it a valuable substrate for studying oxidation reactions, a crucial component in catalysis, a building block for complex molecules, and an effective polymerization inhibitor. This document provides detailed application notes, experimental protocols, and quantitative data for the key applications of this compound in organic synthesis.

Model Substrate for Catalytic Oxidation Studies (Catecholase Mimicry)

The oxidation of this compound to 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ) is a well-established model reaction for mimicking the activity of catechol oxidase enzymes.[1][2] This transformation is readily monitored spectrophotometrically by following the appearance of the characteristic absorbance of DTBQ at approximately 400 nm.[1][3] A variety of metal complexes and organocatalysts have been shown to effectively catalyze this aerobic oxidation.

Quantitative Data for Catalytic Oxidation of this compound
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeRate/Turnover NumberReference
--INVALID-LINK--1 x 10⁻⁴ M solutionMethanol (B129727)Not specifiedNot specifiedkcat = 86 ± 7 h⁻¹[4][5]
--INVALID-LINK--1 x 10⁻⁴ M solutionMethanolNot specifiedNot specifiedkcat = 101 ± 4 h⁻¹[4][5]
--INVALID-LINK--1 x 10⁻⁴ M solutionMethanolNot specifiedNot specifiedkcat = 230 ± 4 h⁻¹[4][5]
--INVALID-LINK--1 x 10⁻⁴ M solutionMethanolNot specifiedNot specifiedkcat = 130 ± 4 h⁻¹[4][5]
Cu₂(bi-dptmd)(N₃)₂1:10 (catalyst:substrate)DichloromethaneRoom TempUp to 18 h3.56 x 10⁻⁴ min⁻¹[6]
L6/CoCl₂ complexNot specifiedNot specifiedNot specifiedNot specified38.843 µmol·L⁻¹·min⁻¹[7]
L1/Cu(CH₃COO)₂ complexNot specifiedNot specifiedNot specifiedNot specified2.00 µmol·L⁻¹·min⁻¹[7]
Triethylamine (organocatalyst)10⁻⁴ MMethanolNot specifiedNot specifiedFollows Michaelis-Menten kinetics[8]
Experimental Protocol: General Procedure for a Catecholase Mimicry Experiment

This protocol outlines a general method for studying the catalytic oxidation of this compound.

Materials:

  • This compound (DTBC)

  • Catalyst (e.g., manganese or copper complex)

  • Methanol (or other suitable solvent)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the catalyst (e.g., 1 x 10⁻⁴ M) in methanol.

    • Prepare a series of stock solutions of this compound in methanol at various concentrations.

  • Kinetic Measurement:

    • In a quartz cuvette, place a specific volume of the catalyst solution.

    • Add a specific volume of the this compound stock solution to the cuvette to initiate the reaction.

    • Immediately place the cuvette in the UV-Vis spectrophotometer.

    • Monitor the reaction by recording the increase in absorbance at 400 nm (corresponding to the formation of 3,5-di-tert-butylquinone) over time.[1]

    • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • Data Analysis:

    • Convert the rate of change of absorbance to the rate of formation of 3,5-di-tert-butylquinone using the Beer-Lambert law (ε of DTBQ in methanol is approximately 1670 M⁻¹cm⁻¹).[3]

    • Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined by performing the experiment at varying substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.[4][5]

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis prep_cat Prepare Catalyst Stock Solution mix Mix Catalyst and DTBC in Cuvette prep_cat->mix prep_sub Prepare DTBC Stock Solutions prep_sub->mix measure Monitor Absorbance at 400 nm (UV-Vis Spectrophotometer) mix->measure rate Calculate Initial Reaction Rate measure->rate kinetics Determine Kinetic Parameters (Km, kcat) rate->kinetics polymerization_inhibition cluster_process Polymerization Process cluster_inhibition Inhibition Mechanism Monomer Reactive Monomer (e.g., Styrene) Radical Free Radicals Monomer->Radical Initiation Polymer Uncontrolled Polymerization Radical->Polymer Propagation Scavenging Radical Scavenging Radical->Scavenging DTBC This compound (DTBC) DTBC->Scavenging Stable Stable Radical/ Non-reactive Species Scavenging->Stable

References

Application Notes and Protocols: 3,5-Di-tert-butylcatechol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) as a versatile ligand in coordination chemistry. Its primary role as a redox-active ligand makes it a valuable tool in the development of biomimetic catalysts, particularly for modeling the activity of catechol oxidase enzymes.

Application: Biomimetic Catalysis - Catechol Oxidase Activity

Coordination complexes featuring this compound are extensively utilized to mimic the catalytic activity of catechol oxidase. This enzyme catalyzes the oxidation of catechols to their corresponding quinones. The bulky tert-butyl groups on the 3,5-DTBC ligand offer steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complex. The primary application involves the catalytic oxidation of 3,5-DTBC itself to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ), a reaction that can be conveniently monitored spectrophotometrically.

Metal complexes of manganese, copper, rhodium, and tin have been synthesized and investigated for their catecholase-like activity. These studies are crucial for understanding the mechanisms of biological oxidation and for the development of novel catalysts for industrial applications.

Quantitative Data Summary

The catalytic efficiency of various metal complexes in the oxidation of this compound has been quantified. The following tables summarize key kinetic parameters from published studies.

Table 1: Catalytic Activity of Mononuclear Manganese Complexes

ComplexTurnover Number (kcat) (h⁻¹)
--INVALID-LINK--86 ± 7[1]
--INVALID-LINK--101 ± 4[1]
--INVALID-LINK--230 ± 4[1]
--INVALID-LINK--130 ± 4[1]

Table 2: Michaelis-Menten Kinetic Parameters for a Dicopper(II) Complex

ParameterValueReference
Kₘ2.97 × 10⁻⁴ M
Vₘₐₓ2 × 10⁻⁴ M s⁻¹
kcat7.2 × 10³ h⁻¹

Experimental Protocols

General Synthesis of a Metal-3,5-di-tert-butylcatechol Complex (Exemplified with a Generic Divalent Metal, M²⁺)

This protocol provides a general guideline for the synthesis of a simple metal-catecholate complex. The specific metal salt, solvent, and reaction conditions may need to be optimized for different metals.

Materials:

  • This compound (H₂DTBC)

  • A divalent metal salt (e.g., MCl₂, M(OAc)₂)

  • Anhydrous, deoxygenated solvent (e.g., THF, Toluene, Acetonitrile)

  • A non-coordinating base (e.g., Triethylamine (NEt₃), Sodium Hydride (NaH))

  • Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2 equivalents) in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • Add the non-coordinating base (2 equivalents) to the solution to deprotonate the catechol. Stir the mixture for 30 minutes at room temperature.

  • In a separate Schlenk flask, dissolve the divalent metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the deprotonated catechol solution via cannula transfer while stirring.

  • A color change and/or precipitation of the metal complex should be observed.

  • The reaction mixture is typically stirred for several hours (e.g., 2-24 hours) at room temperature or with gentle heating to ensure complete reaction.

  • The resulting solid complex is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterization of the complex can be performed using techniques such as X-ray crystallography, mass spectrometry, IR spectroscopy, and elemental analysis.

Protocol for Kinetic Analysis of Catecholase Activity

This protocol describes the spectrophotometric monitoring of the oxidation of 3,5-DTBC to 3,5-DTBQ catalyzed by a metal complex.

Materials:

  • Synthesized metal-3,5-DTBC complex (catalyst)

  • This compound (substrate)

  • Methanol (B129727) (or other suitable solvent)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the catalyst in the chosen solvent (e.g., 1 mM in methanol).

    • Prepare a series of stock solutions of the substrate (3,5-DTBC) in the same solvent at different concentrations (e.g., ranging from 1 mM to 100 mM).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 400 nm, which is the characteristic absorption maximum of the product, 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ).

    • In a quartz cuvette, place a known volume of the substrate solution.

    • Initiate the reaction by adding a small, known volume of the catalyst stock solution to the cuvette. The final catalyst concentration should be significantly lower than the substrate concentration (e.g., 1:100 or 1:1000 ratio).

    • Immediately start recording the absorbance at 400 nm as a function of time.

    • Repeat the experiment for each substrate concentration.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each substrate concentration from the initial linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law (A = εcl), where ε for 3,5-DTBQ in methanol is approximately 1800 M⁻¹cm⁻¹.

    • Plot the initial rate (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vₘₐₓ and Kₘ.

    • A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be constructed to determine these parameters.

    • The turnover number (kcat) can be calculated from the equation: kcat = Vₘₐₓ / [Catalyst].

Visualizations

Experimental Workflow for Kinetic Analysis

G Workflow for Kinetic Analysis of Catecholase Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cat Prepare Catalyst Stock Solution mix Mix Substrate and Catalyst in Cuvette prep_cat->mix prep_sub Prepare Substrate Stock Solutions (Varying Concentrations) prep_sub->mix measure Monitor Absorbance at 400 nm over Time mix->measure rate Calculate Initial Reaction Rates (V₀) measure->rate plot Plot V₀ vs. [S] rate->plot fit Fit to Michaelis-Menten Equation plot->fit params Determine Vₘₐₓ, Kₘ, and kcat fit->params

Caption: Workflow for Kinetic Analysis of Catecholase Activity.

Catalytic Cycle of Catechol Oxidation by a Dicopper Complex

G Proposed Catalytic Cycle for Catechol Oxidation A [Cu(II)-Cu(II)] (Resting State) B [Cu(II)-Cu(II)]-(Catechol) A->B + Catechol - 2H⁺ C [Cu(I)-Cu(I)]-(o-Quinone) B->C Intramolecular Electron Transfer D [Cu(I)-Cu(I)] C->D - o-Quinone E [Cu(II)-O₂²⁻-Cu(II)] D->E + O₂ E->A + Catechol - o-Quinone - 2H⁺

Caption: Proposed Catalytic Cycle for Catechol Oxidation.

References

Application Notes and Protocols for the Electrochemical Oxidation of 3,5-di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC). This process is of significant interest due to its relevance in synthesizing valuable organic compounds and understanding bio-mimetic catalytic oxidations. The electrochemical approach offers a green and efficient alternative to traditional chemical oxidation methods.

Overview

The electrochemical oxidation of this compound is a well-studied process that proceeds through a quasi-reversible, two-electron transfer to form 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ).[1] This reactive intermediate can then undergo further reactions, depending on the reaction conditions and the presence of nucleophiles, to yield a variety of products. This application note will detail the protocol for performing this oxidation and for its subsequent reaction with a nucleophile, using benzylamine (B48309) as an example.

Data Presentation

The following tables summarize key quantitative data related to the electrochemical oxidation of this compound under various conditions.

Table 1: Cyclic Voltammetry Parameters for the Oxidation of this compound

ParameterValueConditionsReference
Anodic Peak Potential (EpA1)Varies with pH0.1 mmol L-1 DTBC in H2O/EtOH (70/30, v:v)[1]
Cathodic Peak Potential (EpC1)Varies with pH0.1 mmol L-1 DTBC in H2O/EtOH (70/30, v:v)[1]
Peak Current Ratio (IpC1/IpA1)Nearly unityAt high scan rates in the absence of nucleophiles[1]
Scan Rates2.5 - 20 mV s-1In the presence of 30 mM 4-methylbenzylamine[2]

Table 2: Conditions for Catalytic Oxidation of this compound

CatalystSubstrate ConcentrationCatalyst ConcentrationSolventTemperatureObserved RateReference
[SiF6@Cu2(SiF6)(s,r-L)4]·3CHCl3·4EtOH0.1 mmol0.00125 - 0.01 mmolAcetoneRoom Temperature & 40 °CRate dependent on catalyst quantity[3]
Mn(II) complexesNot specifiedNot specifiedMethanolNot specifiedkcat = 86 - 230 h-1[4]
V-polyoxometalate0.02 M10-5 M1,2-dichloroethane25 °CAccelerates autoxidation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the electrochemical oxidation of this compound.

Cyclic Voltammetry of this compound

This protocol is for studying the fundamental electrochemical behavior of DTBC.

Materials:

  • This compound (0.1 mmol L-1)

  • Solvent: Ethanol/Water mixture (30/70, v/v)[1]

  • Supporting Electrolyte: 0.2 M phosphate (B84403) buffer (pH 7.5)[2]

  • Working Electrode: Glassy carbon electrode[1][2]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl[6][7]

  • Auxiliary Electrode: Platinum wire[6][8]

  • Electrochemical analyzer

Procedure:

  • Prepare a 0.1 mmol L-1 solution of this compound in the ethanol/water solvent mixture containing the phosphate buffer.

  • Assemble the three-electrode cell with the glassy carbon working electrode, SCE or Ag/AgCl reference electrode, and platinum wire auxiliary electrode.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.

  • Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic current is observed towards a potential sufficiently positive to oxidize the catechol, and then reversing the scan.

  • Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the stability of the electrogenerated o-quinone.

Controlled-Potential Coulometry and Synthesis of 2-Arylbenzoxazoles

This protocol describes the bulk electrolysis of this compound in the presence of a benzylamine derivative to synthesize a 2-arylbenzoxazole.[1]

Materials:

  • This compound (1 mmol)

  • Benzylamine derivative (2 mmol)

  • Solvent: Ethanol/Water mixture

  • Supporting Electrolyte: e.g., 0.2 M phosphate buffer

  • Working Electrode: Carbon electrode in an undivided cell

  • Reference Electrode: SCE or Ag/AgCl

  • Auxiliary Electrode: Platinum or stainless steel

  • Potentiostat/Galvanostat

Procedure:

  • In an undivided electrochemical cell, dissolve this compound and the benzylamine derivative in the ethanol/water solvent mixture containing the supporting electrolyte.

  • Immerse the carbon working electrode, reference electrode, and auxiliary electrode in the solution.

  • Apply a constant potential to the working electrode, determined from the cyclic voltammogram to be slightly more positive than the anodic peak potential of the catechol.

  • Continue the electrolysis with constant stirring until the current decreases to a background level.

  • Monitor the reaction progress by cyclic voltammetry or other suitable analytical techniques.

  • Upon completion, extract the product from the electrolyte solution using an appropriate organic solvent.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (MS, IR, 1H NMR, 13C NMR).[1]

Visualizations

The following diagrams illustrate the key processes and workflows described in this application note.

G DTBC This compound DTBQ 3,5-di-tert-butyl- o-benzoquinone DTBC->DTBQ -2e-, -2H+ DTBQ->DTBC +2e-, +2H+ Product Further Products DTBQ->Product + Nucleophile

Caption: Electrochemical Oxidation of this compound.

G cluster_prep Preparation cluster_exp Experiment PrepSol Prepare Electrolyte Solution (DTBC, Solvent, Buffer) AssembleCell Assemble 3-Electrode Cell PrepSol->AssembleCell Deoxygenate Deoxygenate with N2 AssembleCell->Deoxygenate RunCV Perform Cyclic Voltammetry Deoxygenate->RunCV Analyze Analyze Voltammogram RunCV->Analyze

Caption: Experimental Workflow for Cyclic Voltammetry.

G DTBC This compound (1) E1 Electron Transfer (-2e-) DTBC->E1 DTBQ o-Benzoquinone (1ox) E1->DTBQ C1 Chemical Reaction (+ Benzylamine, Imine Formation) DTBQ->C1 Imine Intermediate Imine (3) C1->Imine C2 Chemical Reaction (Cyclization) Imine->C2 Cyclized Cyclized Intermediate C2->Cyclized E2 Electron Transfer Cyclized->E2 Product Benzoxazole Derivative E2->Product

Caption: ECCE Mechanism for Benzoxazole Synthesis.[1]

References

Application Notes and Protocols: Catalytic Oxidation of 3,5-di-tert-butylcatechol with Manganese Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) utilizing various mononuclear manganese complexes as catalysts. This reaction serves as a model for the activity of catechol oxidase enzymes and is relevant for understanding oxidative processes in biological systems and for the development of novel oxidation catalysts.

Introduction

The oxidation of catechols is a fundamentally important reaction in biochemistry and synthetic chemistry. Manganese complexes have emerged as effective catalysts for this transformation, mimicking the function of certain metalloenzymes. This document outlines the synthesis of several key manganese catalysts and the protocol for evaluating their catalytic activity in the oxidation of 3,5-DTBC.

Data Presentation: Catalytic Activity of Mononuclear Manganese Complexes

The catalytic performance of a series of mononuclear manganese(III) complexes in the oxidation of this compound has been evaluated. The key kinetic parameter, the turnover number (kcat), quantifies the maximum number of substrate molecules converted to product per catalyst molecule per unit time. The data reveals a clear correlation between the redox potential of the Mn(III)/Mn(II) couple and the catalytic activity.[1]

Complex NumberManganese Complex FormulaDonor Setkcat (h⁻¹)
1 --INVALID-LINK--N₄O₂86 ± 7
2 --INVALID-LINK--N₄O₂101 ± 4
3 --INVALID-LINK--N₄Cl₂230 ± 4
4 --INVALID-LINK--N₄Cl₂130 ± 4

Table 1: Turnover numbers (kcat) for the oxidation of this compound by various mononuclear manganese complexes. Data sourced from Inorganic Chemistry, 2003, 42 (20), pp 6274–6283.[1][2]

Note: The substitution of oxygen donor atoms with chloride shifts the redox potentials to more positive values, which correlates with higher catalytic activity, as seen in complex 3 .[1][2]

Experimental Protocols

I. Synthesis of Manganese Catalysts

Detailed synthetic procedures for the manganese complexes are presented below.

Synthesis of --INVALID-LINK-- (Complex 1) [1]

  • Suspend --INVALID-LINK-- (0.12 mmol, 65 mg) in methanol (B129727).

  • Add 2 mL of a 0.12 M solution of HCl in acetonitrile (B52724). The solution will turn from green to deep red.

  • Stir the solution for 5 minutes and then filter.

  • Obtain deep red crystals by vapor diffusion of diethyl ether into the filtrate.

  • Recrystallize the product from acetonitrile to yield crystals suitable for X-ray diffraction.

Synthesis of --INVALID-LINK-- (Complex 4) [1]

  • Prepare a solution of the ligand bipa.

  • Dissolve the ligand in a 1:1 mixture of hot methanol and acetonitrile.

  • Add a solution of MnCl₂·4H₂O in the same solvent mixture.

  • Add [Bu₄N][PF₆] (97 mg, 0.25 mmol) to the resulting green solution to form a green precipitate.

  • Collect the precipitate by filtration and wash with cold methanol.

  • Dissolve the precipitate in a 1:1 mixture of hot methanol and acetonitrile.

  • Induce crystallization by vapor diffusion of diethyl ether into the solution to obtain rhombic green crystals.

II. Catalytic Oxidation of this compound

This protocol describes the kinetic analysis of the catalytic oxidation of 3,5-DTBC.

Materials and Equipment:

  • Mononuclear manganese complex catalyst (e.g., Complex 1, 2, 3, or 4)

  • This compound (3,5-DTBC)

  • Methanol (air-saturated)

  • UV/vis spectrophotometer

  • Standard laboratory glassware

Procedure: [1]

  • Prepare a 1 x 10⁻⁴ M solution of the manganese catalyst in air-saturated methanol.

  • Prepare a series of cumulatively concentrated solutions of 3,5-DTBC in methanol.

  • To initiate the reaction, mix 1 mL of the catalyst solution with 1 mL of a 3,5-DTBC solution in a cuvette.

  • Immediately place the cuvette in the UV/vis spectrophotometer.

  • Monitor the reaction by observing the increase in the absorbance of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), at its characteristic wavelength of 400 nm.

  • Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Repeat the experiment with varying concentrations of 3,5-DTBC to study the reaction kinetics.

  • The turnover numbers can be determined from a double reciprocal Lineweaver-Burk plot of the initial rates versus substrate concentration.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic oxidation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Sol Prepare 1x10⁻⁴ M Manganese Catalyst Solution in Methanol Mix Mix Catalyst and Substrate Solutions (1:1 volume) Catalyst_Sol->Mix Substrate_Sol Prepare Series of 3,5-DTBC Solutions in Methanol Substrate_Sol->Mix UV_Vis Monitor Absorbance at 400 nm (Formation of 3,5-DTBQ) Mix->UV_Vis Kinetics Determine Initial Rates and Calculate kcat UV_Vis->Kinetics

Workflow for Catalytic Oxidation of 3,5-DTBC.
Proposed Catalytic Cycle

The proposed mechanism for the catalytic oxidation involves the interaction of the manganese complex with the catechol substrate and molecular oxygen.

G Mn_III Mn(III)-Complex Substrate_Binding [Mn(III)(DTBC)] Mn_III->Substrate_Binding + DTBC p4 Electron_Transfer [Mn(II)(DTSQ)] Substrate_Binding->Electron_Transfer Intramolecular Electron Transfer p3 Oxygen_Binding [Mn(III)(DTSQ)(O₂⁻)] Electron_Transfer->Oxygen_Binding + O₂ p2 Product_Release Mn(III)-Complex Oxygen_Binding->Product_Release Product Release p1 Oxygen_Binding->p1 + DTBQ + H₂O DTBC 3,5-DTBC DTBQ 3,5-DTBQ O2 O₂ H2O 2H₂O H_plus 2H⁺

References

Monitoring the Oxidation of 3,5-di-tert-butylcatechol with UV-Vis Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for monitoring the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) using UV-Visible (UV-Vis) spectrophotometry. This reaction is a widely used model system for studying catecholase activity and the efficacy of antioxidant compounds. The protocol details the necessary materials, step-by-step experimental procedures, and data analysis. A summary of key quantitative data and a visual representation of the experimental workflow are included to facilitate ease of use for researchers, scientists, and professionals in drug development.

Introduction

The oxidation of catechols is a fundamentally important reaction in biological systems and industrial processes. This compound (3,5-DTBC) is a common substrate used to study this process due to its facile oxidation to 3,5-di-tert-butylquinone (3,5-DTBQ). The bulky tert-butyl groups on the catechol ring prevent undesirable side reactions, making it an ideal model compound.[1] The progress of this oxidation reaction can be conveniently monitored by UV-Vis spectrophotometry, as the product, 3,5-DTBQ, exhibits a strong absorbance in the visible region, while the reactant, 3,5-DTBC, does not.[2] This application note provides a detailed protocol for researchers to accurately and reproducibly monitor the kinetics of 3,5-DTBC oxidation.

Principle

The oxidation of 3,5-DTBC to 3,5-DTBQ can be initiated by various means, including enzymatic catalysis (e.g., catechol oxidase), chemical oxidants, or atmospheric oxygen, which can be uncatalyzed (autoxidation) or catalyzed by metal complexes.[2][3] The reaction involves the removal of two protons and two electrons from the catechol moiety to form the corresponding quinone.

Reaction Scheme:

This compound (colorless) → 3,5-di-tert-butylquinone (yellow) + 2H⁺ + 2e⁻

The formation of 3,5-DTBQ can be quantified by monitoring the increase in absorbance at its maximum absorption wavelength (λmax), which is typically in the range of 390-430 nm depending on the solvent.[1][4] The rate of the reaction can then be determined by measuring the change in absorbance over time.

Quantitative Data Summary

The following table summarizes key quantitative data for the UV-Vis monitoring of 3,5-DTBC oxidation. It is important to note that the exact λmax and molar extinction coefficient (ε) can vary slightly depending on the solvent and the specific instrumentation used.[2]

ParameterValueSolvent(s)Reference(s)
λmax of 3,5-DTBQ ~400 nmMethanol[2][5]
~408 nmAcetonitrile (B52724)[6]
~390 nmMethanol[1]
~430 nmTetrahydrofuran (THF)[4]
Molar Extinction Coefficient (ε) of 3,5-DTBQ 1670 ± 32 M⁻¹ cm⁻¹Methanol[2]
1870 ± 15 M⁻¹ cm⁻¹Acetonitrile[2]
1960 ± 25 M⁻¹ cm⁻¹Tetrahydrofuran (THF)[2]
1800 M⁻¹ cm⁻¹Acetonitrile[6]
1900 L/mol cmTetrahydrofuran (THF)[4]

Experimental Protocol

This protocol provides a general framework for monitoring 3,5-DTBC oxidation. Specific parameters such as catalyst concentration and reaction time may need to be optimized depending on the experimental goals.

Materials and Reagents
  • This compound (3,5-DTBC)

  • Methanol (or other suitable solvent like acetonitrile or THF)

  • Catalyst (if applicable, e.g., a metal complex)

  • Buffer solution (if pH control is required)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Reagent Preparation
  • 3,5-DTBC Stock Solution: Prepare a stock solution of 3,5-DTBC in the chosen solvent (e.g., 10 mM in methanol). The concentration can be adjusted based on the desired final concentration in the reaction mixture.

  • Catalyst Stock Solution (if applicable): Prepare a stock solution of the catalyst in the same solvent as the 3,5-DTBC solution. The concentration will depend on the catalyst's activity.

  • Solvent: Use analytical or HPLC grade solvent.

Instrumentation Setup
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the spectrophotometer to scan a wavelength range that includes the λmax of 3,5-DTBQ (e.g., 300-600 nm) to confirm the peak, or set it to a fixed wavelength for kinetic measurements (e.g., 400 nm).

  • Blank the spectrophotometer using a cuvette containing the solvent that will be used for the reaction.

Experimental Procedure
  • Pipette the required volume of the solvent into a quartz cuvette.

  • Add the desired volume of the 3,5-DTBC stock solution to the cuvette and mix well by gently inverting the cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum or the absorbance at the fixed wavelength. This is the baseline reading (time = 0).

  • To initiate the reaction, add the required volume of the catalyst stock solution (or leave it to autoxidize) to the cuvette.

  • Immediately start the kinetic measurement, recording the absorbance at regular time intervals (e.g., every 30 seconds or 1 minute) for the desired total reaction time. The frequency of measurements should be adjusted based on the reaction rate.

  • Continue monitoring until the reaction reaches completion (i.e., the absorbance no longer increases) or for the predetermined experimental duration.

Data Analysis

  • Plot the absorbance at the λmax of 3,5-DTBQ as a function of time.

  • The initial rate of the reaction can be determined from the initial linear portion of this plot.

  • The concentration of the 3,5-DTBQ produced can be calculated at any given time using the Beer-Lambert law:

    • A = εbc

    • Where:

      • A is the absorbance

      • ε is the molar extinction coefficient of 3,5-DTBQ

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration of 3,5-DTBQ

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents (3,5-DTBC, Solvent, Catalyst) instrument_setup Spectrophotometer Setup (Warm-up, Wavelength Setting, Blank) mix_reactants Mix Reactants in Cuvette (Solvent + 3,5-DTBC) instrument_setup->mix_reactants initial_reading Record Initial Absorbance (Time = 0) mix_reactants->initial_reading initiate_reaction Initiate Reaction (Add Catalyst or start autoxidation) initial_reading->initiate_reaction kinetic_measurement Monitor Absorbance vs. Time initiate_reaction->kinetic_measurement plot_data Plot Absorbance vs. Time kinetic_measurement->plot_data calculate_rate Calculate Initial Rate plot_data->calculate_rate calculate_concentration Calculate Product Concentration (Beer-Lambert Law) plot_data->calculate_concentration end End calculate_concentration->end start Start start->prep_reagents signaling_pathway DTBC This compound (Colorless, No Absorbance at ~400 nm) DTBQ 3,5-di-tert-butylquinone (Yellow, Strong Absorbance at ~400 nm) DTBC->DTBQ -2e⁻, -2H⁺ Oxidant Oxidant (e.g., O₂, Catalyst) Oxidant->DTBC Oxidizes Spectrophotometer UV-Vis Spectrophotometer (Measures Absorbance) DTBQ->Spectrophotometer Absorbs Light Data Absorbance vs. Time Data Spectrophotometer->Data Generates

References

Application Notes and Protocols: 3,5-Di-tert-butylcatechol as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymer degradation is a significant challenge in the materials industry, leading to the loss of mechanical integrity, discoloration, and reduced service life of plastic products.[1] This degradation is often initiated by auto-oxidative chain reactions involving free radicals, which are triggered by heat, UV radiation, and mechanical stress during processing and end-use.[1][2] Antioxidants are crucial additives that inhibit or retard these oxidative processes. 3,5-Di-tert-butylcatechol (3,5-DTBC) is a sterically hindered phenolic antioxidant used to stabilize a variety of polymers.[1][3] Its molecular structure, featuring two bulky tert-butyl groups adjacent to the hydroxyl groups, makes it an effective free-radical scavenger.[1][2] These application notes provide an overview of the mechanism, applications, and evaluation of 3,5-DTBC in polymer systems.

Mechanism of Action: Radical Scavenging

The primary role of 3,5-DTBC as an antioxidant is to interrupt the free-radical chain reactions responsible for polymer degradation. The process, known as radical scavenging, involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a highly reactive polymer peroxy radical (ROO•). This action neutralizes the radical, preventing it from attacking the polymer backbone and thus halting the degradation cycle.[1] The resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups, which prevents it from initiating new degradation chains.[1]

cluster_inhibition Inhibition by 3,5-DTBC Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation (Heat, UV, Stress) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Degradation Degradation Products (e.g., Carbonyls) ROO_radical->Degradation DTBC 3,5-DTBC (ArOH) ROOH->Degradation Decomposition DTBC_radical DTBC Radical (ArO•) (Stabilized) DTBC->DTBC_radical H• Donation DTBC_radical->DTBC_radical Termination Reactions

Figure 1: Antioxidant mechanism of 3,5-DTBC in polymers.

Applications in Polymer Systems

3,5-DTBC and its derivatives are effective antioxidants in a variety of polymers.[3][4] Due to their ability to provide stability during high-temperature processing and throughout the product's lifespan, they are particularly well-suited for:

  • Polyolefins: Including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), where they prevent thermal degradation during extrusion and molding.[3][4]

  • Styrenic Polymers: Such as those used in butadiene and styrene (B11656) production, where it acts as a polymerization inhibitor to ensure monomer stability during transport and storage.[5][6]

  • Synthetic Rubbers: To protect against oxidative aging, which can cause embrittlement and loss of elasticity.[3][7]

  • Polyurethane Foams: Where it functions as a stabilizer.[7]

The hydrophobic nature imparted by the tert-butyl groups enhances its solubility and compatibility within non-polar polymer matrices like plastics and oils.[2]

Performance Data

The effectiveness of an antioxidant is quantified by its ability to delay the onset of oxidation and preserve the physical properties of the polymer. The following tables summarize typical performance indicators.

Table 1: Oxidative Induction Time (OIT) of Polyolefins

Polymer System Antioxidant Concentration (wt%) OIT (minutes) at 200°C
Polypropylene None 0 < 1
Polypropylene 3,5-DTBC (Typical) 0.1 - 0.5 20 - 60+
Polyethylene (HDPE) None 0 ~5

| Polyethylene (HDPE) | Hindered Phenol* | 0.2 | 40 - 100+ |

*Note: Data for specific 3,5-DTBC grades may vary. Hindered phenols as a class significantly increase OIT.[8][9] The higher the OIT value, the more effective the antioxidant is at preventing degradation.[10]

Table 2: Melt Flow Index (MFI) Stability during Processing

Polymer System Processing Cycles MFI (g/10 min) without Antioxidant MFI (g/10 min) with 0.2% Hindered Phenol
Polypropylene 1 4.0 4.0
Polypropylene 3 8.5 4.8

| Polypropylene | 5 | 15.2 | 5.5 |

*Note: An increase in MFI indicates polymer chain scission and degradation.[11][12] Antioxidants help maintain a stable MFI, demonstrating their protective effect during processing.[13]

Experimental Protocols

The evaluation of antioxidant performance relies on standardized testing methodologies. Below are detailed protocols for key experiments.

cluster_prep 1. Sample Preparation cluster_eval 2. Performance Evaluation cluster_analysis 3. Data Analysis A1 Polymer Resin A3 Melt Blending (e.g., Twin-Screw Extruder) A1->A3 A2 3,5-DTBC Additive A2->A3 A4 Pelletizing A3->A4 A5 Compression Molding (Films/Plaques) A4->A5 B1 Oxidation Induction Time (OIT) (DSC) A5->B1 B2 Melt Flow Index (MFI) A5->B2 B3 Thermal Aging (Convection Oven) A5->B3 B4 Spectroscopic Analysis (FTIR) A5->B4 C1 Assess Oxidative Stability B1->C1 C2 Evaluate Processability B2->C2 C3 Determine Property Retention B3->C3 C4 Quantify Chemical Degradation B4->C4

Figure 2: Experimental workflow for antioxidant evaluation.

1. Protocol for Oxidation Induction Time (OIT) Measurement

This method determines a material's resistance to thermo-oxidative degradation by measuring the time until the onset of exothermic oxidation.[14] It is a common technique for assessing the performance of antioxidants.[14][15]

  • Apparatus: Differential Scanning Calorimeter (DSC), high-purity nitrogen and oxygen, analytical balance, aluminum sample pans.[1]

  • Standard: ISO 11357-6.[14]

  • Procedure:

    • Sample Preparation: Weigh 5-10 mg of the polymer sample (film or pellet) into an aluminum DSC pan.[1]

    • Instrument Setup: Place the sample pan in the DSC cell.

    • Heating: Purge the cell with nitrogen at a flow rate of 50 ± 5 mL/min and heat the sample to a specified isothermal temperature (e.g., 200°C for polypropylene) at a rate of 20°C/min.[1][14]

    • Isothermal Measurement: Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate. Start recording time at the moment of the gas switch.[1]

    • Data Analysis: Continue the measurement until a sharp exothermic peak is observed. The OIT is the time interval from the gas switch to the onset of this exothermic peak.[1]

2. Protocol for Melt Flow Index (MFI) Measurement

MFI is a measure of the ease of flow of a molten thermoplastic and is inversely related to its molecular weight.[12] A significant increase in MFI after processing or aging indicates degradation.[11][12]

  • Apparatus: Extrusion plastometer (MFI tester), analytical balance.

  • Standard: ISO 1133 / ASTM D1238.[12]

  • Procedure:

    • Instrument Setup: Set the extrusion plastometer to the specified temperature and load for the polymer being tested (e.g., 230°C and 2.16 kg for polypropylene).[1]

    • Sample Loading: Charge the cylinder with 3-8 grams of the polymer pellets.

    • Preheating: Allow the polymer to preheat in the barrel for a specified time (typically 6-8 minutes) to reach a uniform molten state.[1]

    • Extrusion and Measurement: Place the specified weight on the piston to force the molten polymer through the die. Collect extrudate samples at fixed time intervals.

    • Calculation: Weigh the collected samples and calculate the MFI as the mass of polymer extruded in 10 minutes (g/10 min).[12]

3. Protocol for Spectroscopic Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to monitor the chemical changes in a polymer due to oxidation. The formation of carbonyl groups (C=O) is a key indicator of degradation.[16][17]

  • Apparatus: FTIR Spectrometer with an appropriate accessory (e.g., ATR or transmission).

  • Procedure:

    • Sample Preparation: Use thin polymer films (typically 50-100 µm) prepared by compression molding.

    • Spectrum Acquisition: Record the IR spectrum of the initial (unaged) sample and of samples after various periods of thermal or UV aging.

    • Data Analysis: Monitor the growth of the carbonyl absorption band, which typically appears between 1650 and 1850 cm⁻¹.[16] The extent of oxidation can be quantified by calculating the "carbonyl index," which is the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching band).

A Antioxidant Concentration B Polymer Stability (Resistance to Degradation) A->B Increases D Polymer Properties (Mechanical, Visual) B->D Preserves C Processing Conditions (Temperature, Shear) C->B Decreases (Accelerates Degradation) C->D Impacts

Figure 3: Relationship between factors affecting polymer quality.

References

Application Notes and Protocols for Catecholase Activity Assay Using 3,5-Di-tert-butylcatechol (3,5-DTBC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catecholase activity, the oxidation of catechols to their corresponding o-quinones, is a critical enzymatic reaction in various biological processes, including melanin (B1238610) synthesis and fruit browning. The enzyme responsible, catechol oxidase (or tyrosinase), is a copper-containing enzyme that utilizes molecular oxygen to catalyze this transformation. The synthetic substrate 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) is widely employed to assay catecholase activity due to its convenient spectrophotometric properties.[1][2] The oxidation of 3,5-DTBC to 3,5-di-tert-butylquinone (3,5-DTBQ) results in a colored product that can be monitored by the increase in absorbance at approximately 400 nm.[1][2][3] This application note provides a detailed protocol for determining catecholase activity using a spectrophotometric assay with 3,5-DTBC.

The assay is based on the principle that catecholase catalyzes the oxidation of 3,5-DTBC in the presence of oxygen to form 3,5-DTBQ and water. The rate of formation of 3,5-DTBQ is directly proportional to the catecholase activity and can be quantified by measuring the change in absorbance over time. It is important to consider the potential for autoxidation of 3,5-DTBC, especially in basic conditions or when solutions are stored for extended periods.[1] Therefore, fresh substrate solutions and appropriate controls are crucial for accurate and reproducible results.

Signaling Pathway of Catecholase Activity

The enzymatic reaction involves the binding of 3,5-DTBC and molecular oxygen to the active site of the catecholase enzyme, followed by the oxidation of the catechol to a quinone and the reduction of oxygen to water.

Catecholase_Pathway cluster_reaction Enzymatic Reaction DTBC 3,5-DTBC Complex Enzyme-Substrate Complex DTBC->Complex O2 O₂ O2->Complex Enzyme Catecholase (Enzyme) Enzyme->Complex DTBQ 3,5-DTBQ Complex->DTBQ Oxidation H2O H₂O Complex->H2O Enzyme_out Catecholase (Enzyme) Complex->Enzyme_out

Caption: Enzymatic oxidation of 3,5-DTBC by catecholase.

Materials and Reagents

Reagent/MaterialSpecifications
This compound (3,5-DTBC)Purity >98%
Methanol (B129727) (MeOH)ACS grade or higher
Sodium Phosphate (B84403) Buffer50 mM, pH 6.8
Catecholase Enzyme or Test Compound
UV-Vis SpectrophotometerCapable of measuring absorbance at 400 nm
Cuvettes1 cm path length, quartz or disposable
Micropipettes and tips

Experimental Protocols

Preparation of Reagents

Sodium Phosphate Buffer (50 mM, pH 6.8):

  • Prepare a stock solution of 50 mM sodium phosphate monobasic (NaH₂PO₄).

  • Prepare a stock solution of 50 mM sodium phosphate dibasic (Na₂HPO₄).

  • Mix the monobasic and dibasic stock solutions in appropriate ratios to achieve a final pH of 6.8. Verify the pH with a calibrated pH meter.

3,5-DTBC Stock Solution (10 mM):

  • Dissolve 22.23 mg of 3,5-DTBC in 10 mL of methanol.

  • Prepare this solution fresh daily and protect it from light to minimize autoxidation.[1]

Enzyme/Test Compound Stock Solution:

  • Prepare a stock solution of the catecholase enzyme or the compound to be tested for catecholase activity at a suitable concentration in 50 mM sodium phosphate buffer (pH 6.8). The optimal concentration should be determined empirically.

Catecholase Activity Assay Protocol

The following protocol is for a final reaction volume of 1 mL in a standard 1 cm cuvette. The volumes can be scaled as needed.

  • Set the spectrophotometer to measure absorbance at 400 nm and equilibrate the instrument to the desired temperature (e.g., 25 °C).

  • In a 1 cm cuvette, add the following reagents in the order listed:

    • 880 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)

    • 100 µL of 10 mM 3,5-DTBC solution (for a final concentration of 1 mM)

  • Mix the contents of the cuvette by gentle inversion.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance. The initial absorbance should be close to zero if the 3,5-DTBC solution is fresh.[1]

  • To initiate the reaction, add 20 µL of the enzyme/test compound stock solution to the cuvette.

  • Immediately mix the solution by gentle inversion or with a pipette tip and start recording the absorbance at 400 nm every 15-30 seconds for a total of 5-10 minutes.

  • For a blank or control reaction, add 20 µL of the buffer instead of the enzyme solution to account for any non-enzymatic oxidation (autoxidation) of 3,5-DTBC.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: - Buffer - 3,5-DTBC Stock - Enzyme Stock B Add Buffer and 3,5-DTBC to Cuvette A->B C Record Baseline Absorbance at 400 nm B->C D Initiate Reaction: Add Enzyme/Test Compound C->D E Monitor Absorbance Increase over Time D->E F Plot Absorbance vs. Time E->F G Determine Initial Rate (ΔAbs/min) F->G H Calculate Catecholase Activity G->H

Caption: Workflow for the catecholase activity assay.

Data Presentation and Analysis

The catecholase activity is determined by calculating the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Quantitative Data Summary:

ParameterValue
Wavelength (λ)400 nm
Final Reaction Volume1 mL
Final 3,5-DTBC Concentration1 mM
Final Buffer Concentration44 mM
Molar Extinction Coefficient (ε) of 3,5-DTBQ in Methanol~1670 M⁻¹cm⁻¹[1]
Temperature25 °C
Incubation Time5-10 minutes

Calculation of Catecholase Activity:

  • Plot the absorbance at 400 nm as a function of time (in minutes).

  • Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve (ΔAbs/min).

  • Calculate the catecholase activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔAbs / min) / (ε * l) * 10⁶

    Where:

    • ΔAbs / min is the initial rate of absorbance change.

    • ε is the molar extinction coefficient of 3,5-DTBQ (in M⁻¹cm⁻¹). The value in methanol is approximately 1670 M⁻¹cm⁻¹.[1] Note that the solvent composition of the assay (methanol/buffer) may slightly alter this value.

    • l is the path length of the cuvette (typically 1 cm).

    • 10⁶ is the conversion factor from M/min to µmol/min/mL.

For assessing inhibitory effects:

To study the effect of inhibitors, the assay can be performed in the presence of varying concentrations of the inhibitor. The inhibitor is typically pre-incubated with the enzyme before the addition of the substrate. The activity is then calculated as described above and compared to the activity in the absence of the inhibitor to determine the percentage of inhibition.

Troubleshooting and Considerations

  • High Blank Rate: A significant increase in absorbance in the blank (no enzyme) indicates autoxidation of 3,5-DTBC.[1] Ensure the 3,5-DTBC solution is freshly prepared and protected from light. The pH of the buffer should also be checked.

  • Non-linear Reaction Rate: If the reaction rate is not linear, the enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme stock solution and repeat the assay.

  • Low Signal: If the change in absorbance is too low, increase the enzyme concentration or the incubation time.

  • Precipitation: If precipitation is observed in the cuvette, it may be due to the low solubility of the test compound or substrate. The concentration of organic solvent (e.g., methanol or DMSO) may need to be optimized.

By following this detailed protocol, researchers can obtain reliable and reproducible measurements of catecholase activity, which is essential for fundamental research and the development of novel enzyme inhibitors or activators.

References

Application Notes and Protocols: 3,5-di-tert-butylcatechol in Biomimetic Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) as a model substrate in biomimetic catalytic systems. The information compiled is intended to guide researchers in designing and conducting experiments to evaluate the catalytic activity of novel synthetic complexes that mimic the function of catechol oxidase and other related enzymes.

Introduction

This compound (3,5-DTBC) is a widely utilized substrate in the study of biomimetic catalysis, particularly for systems mimicking the activity of copper-containing catechol oxidases and iron-containing catechol dioxygenases.[1][2] Its oxidation to 3,5-di-tert-butylquinone (3,5-DTBQ) is readily monitored by UV-visible spectrophotometry, observing the growth of a characteristic absorption band around 400 nm.[2][3] This reaction serves as a convenient and effective assay to probe the catalytic potential of newly synthesized metal complexes and other catalytic systems.[3] The bulky tert-butyl groups on the catechol ring prevent undesirable side reactions, making it a reliable model substrate.[2]

Biomimetic catalysts are synthetic molecules designed to replicate the function of natural enzymes.[4] These systems are of significant interest in various fields, including drug development, by providing insights into biological processes and offering novel synthetic routes.[5][] The study of 3,5-DTBC oxidation by these mimics helps in understanding the mechanisms of metalloenzymes and in the development of new catalysts for a range of chemical transformations.[4]

Applications in Biomimetic Research

The primary application of 3,5-DTBC in this context is as a substrate for evaluating the catalytic efficiency of synthetic compounds that mimic the function of catechol oxidase. This enzyme catalyzes the oxidation of catechols to their corresponding quinones.[7] A variety of metal complexes, including those with copper, manganese, iron, and cobalt, have been shown to catalyze the aerobic oxidation of 3,5-DTBC.[1][7][8][9]

Beyond metal-based catalysts, metal-free systems, such as those employing organocatalysts or bases like triethylamine, have also been demonstrated to facilitate the oxidation of 3,5-DTBC, providing insights into alternative catalytic mechanisms.[10][11]

Quantitative Data Summary

The following tables summarize the kinetic parameters for the oxidation of this compound catalyzed by various biomimetic systems. These values are crucial for comparing the efficiency of different catalysts.

Table 1: Kinetic Parameters for Manganese-Based Catalysts

Catalystkcat (h⁻¹)Reference
--INVALID-LINK-- (1)86 ± 7[9][12]
--INVALID-LINK-- (2)101 ± 4[9][12]
--INVALID-LINK-- (3)230 ± 4[9][12]
--INVALID-LINK-- (4)130 ± 4[9][12]

Table 2: Kinetic Parameters for a Dinuclear Copper(II) Complex

CatalystK_M (M)V_max (M s⁻¹)kcat (h⁻¹)Reference
[Cu₂(papy)₂(CH₃OH)₂]2.97 × 10⁻⁴2 × 10⁻⁴7.2 × 10³[2]

Table 3: Kinetic Parameters for a Mononuclear Copper(II) Complex

Catalystkcat (h⁻¹)Reference
[Cu(II) complex with phenol-based ligand]2.56 × 10³[13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of 3,5-DTBC

This protocol describes a general method for assessing the catecholase-like activity of a catalyst using 3,5-DTBC as the substrate.

Materials:

  • Biomimetic catalyst

  • This compound (3,5-DTBC)

  • Methanol (or other suitable solvent, e.g., acetonitrile, THF)[3]

  • UV-vis spectrophotometer

Procedure:

  • Prepare a stock solution of the catalyst in the chosen solvent (e.g., 1 x 10⁻⁴ M in methanol).[2]

  • Prepare a stock solution of 3,5-DTBC in the same solvent (e.g., 1 x 10⁻² M).[2]

  • In a cuvette, mix the catalyst solution with the 3,5-DTBC solution. A typical ratio is 1:100 (catalyst:substrate).[2][13]

  • Immediately place the cuvette in the UV-vis spectrophotometer and begin monitoring the absorbance at 400 nm over time.[2][7]

  • The formation of 3,5-di-tert-butylquinone (3,5-DTBQ) is indicated by an increase in absorbance at this wavelength.[3]

  • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

Protocol 2: Determination of Kinetic Parameters (Michaelis-Menten Analysis)

To determine the Michaelis-Menten constant (K_M) and the maximum reaction velocity (V_max), the experiment is performed with a fixed catalyst concentration and varying concentrations of the substrate, 3,5-DTBC.

Procedure:

  • Maintain a constant concentration of the catalyst in a series of experiments.

  • Vary the concentration of 3,5-DTBC over a range that brackets the expected K_M value.

  • For each substrate concentration, measure the initial reaction rate as described in Protocol 1.

  • Plot the initial rate versus the substrate concentration. The data should fit the Michaelis-Menten equation.

  • A Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[substrate]) can be used to determine K_M and V_max from the x-intercept and y-intercept, respectively.[9] The catalytic constant, k_cat, can then be calculated by dividing V_max by the catalyst concentration.[2]

Visualizations

Catalytic Oxidation of 3,5-DTBC

The following diagram illustrates the general workflow for studying the catalytic oxidation of 3,5-DTBC.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_output Output Catalyst_Sol Catalyst Solution Mixing Mix Catalyst and 3,5-DTBC Catalyst_Sol->Mixing DTBC_Sol 3,5-DTBC Solution DTBC_Sol->Mixing UV_Vis UV-vis Monitoring (400 nm) Mixing->UV_Vis Data_Analysis Data Analysis UV_Vis->Data_Analysis Kinetics Kinetic Parameters (kcat, KM) Data_Analysis->Kinetics

Caption: Experimental workflow for 3,5-DTBC oxidation.

Proposed Catalytic Cycle for a Dicopper(II) Complex

This diagram shows a proposed mechanism for the oxidation of 3,5-DTBC by a biomimetic dicopper(II) complex.

G A [Cu(II)Cu(II)] (Catalyst) B [Cu(II)Cu(II)]-(DTBC) (Substrate Binding) A->B + DTBC C [Cu(I)Cu(I)]-(DTBQ) (Electron Transfer) B->C - 2H⁺ D [Cu(I)Cu(I)] + DTBQ (Product Release) C->D D->A + O₂ + 4H⁺ - 2H₂O O2 O₂ H2O 2H₂O

Caption: Proposed catalytic cycle for 3,5-DTBC oxidation.

This simplified cycle illustrates the binding of the catechol substrate to the dicopper(II) centers, followed by a two-electron transfer to the metal centers, leading to the formation of the quinone product and the reduced dicopper(I) state. The catalytic cycle is completed by the re-oxidation of the copper centers by molecular oxygen.[2]

References

Application Notes and Protocols: Synthesis of 3,5-di-tert-butyl-1,2-benzoquinone and its Application in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of 3,5-di-tert-butyl-1,2-benzoquinone from 3,5-di-tert-butylcatechol (B55391). It also explores the applications of this compound in cancer research, focusing on its role in inducing oxidative stress and apoptosis in cancer cells.

Introduction

3,5-di-tert-butyl-1,2-benzoquinone is a valuable chemical intermediate known for its redox properties. In the field of drug development, quinones are a class of compounds that have demonstrated significant potential, including antitumoral and antimicrobial activities.[1][2] The biological activity of many quinones is linked to their ability to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. This application note provides a reliable method for the synthesis of 3,5-di-tert-butyl-1,2-benzoquinone and delves into its mechanism of action as a potential anticancer agent.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compound222.34White to off-white solid96-99
3,5-di-tert-butyl-1,2-benzoquinone220.31Dark red crystalline solid[3]112-114[1]
Table 2: Synthesis Protocol Summary
ParameterValue
Oxidizing AgentPotassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
SolventHeptane (B126788)
Molar Ratio (Catechol:Oxidant)1:2.5
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Yield~95%
Table 3: Characterization Data for 3,5-di-tert-butyl-1,2-benzoquinone
TechniqueData
¹H NMR (CDCl₃, δ)7.05 (d, J=2.5 Hz, 1H), 6.25 (d, J=2.5 Hz, 1H), 1.29 (s, 9H), 1.23 (s, 9H)
¹³C NMR (CDCl₃, δ)181.1, 179.8, 157.9, 150.2, 136.2, 125.9, 35.7, 35.1, 29.3, 29.0
IR (KBr, cm⁻¹)2955, 1665, 1645, 1570, 1260, 880

Experimental Protocols

Synthesis of 3,5-di-tert-butyl-1,2-benzoquinone

This protocol describes the oxidation of this compound to 3,5-di-tert-butyl-1,2-benzoquinone using potassium hexacyanoferrate(III) as the oxidizing agent.

Materials:

  • This compound

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Heptane

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 4.5 mmol) in 100 mL of heptane.

  • Add a solution of potassium hexacyanoferrate(III) (3.7 g, 11.25 mmol) in 50 mL of distilled water to the flask.

  • Add anhydrous sodium sulfate (5.0 g) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 2 hours. The color of the organic layer will change to a deep red, indicating the formation of the quinone.

  • After 2 hours, transfer the mixture to a separatory funnel.

  • Separate the organic layer (heptane) and wash it three times with 50 mL portions of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the heptane using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from hot methanol (B129727) to obtain pure 3,5-di-tert-butyl-1,2-benzoquinone as fine red crystals.

  • Dry the crystals under vacuum.

Expected Yield: Approximately 0.95 g (95%).

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound Potassium hexacyanoferrate(III) Anhydrous Sodium Sulfate ReactionVessel Round-bottom flask with magnetic stirrer Reactants->ReactionVessel Solvents Heptane Water Solvents->ReactionVessel Stirring Vigorous stirring at RT for 2h ReactionVessel->Stirring Separation Phase Separation Stirring->Separation Washing Wash with Water Separation->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Recrystallization Recrystallization from Methanol Evaporation->Recrystallization FinalProduct Pure 3,5-di-tert-butyl-1,2-benzoquinone Recrystallization->FinalProduct Apoptosis_Pathway cluster_cell Cancer Cell Quinone 3,5-di-tert-butyl-1,2-benzoquinone ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Quinone->ROS Redox Cycling Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Membrane Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Activates Apoptosis Apoptosis CaspaseCascade->Apoptosis Execution

References

Troubleshooting & Optimization

Technical Support Center: Reproducibility in Catecholase-like Catalysis with 3,5-DTBC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of catecholase-like catalysis experiments using 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC).

Frequently Asked Questions (FAQs)

Q1: My catecholase-like catalysis results with 3,5-DTBC are inconsistent. What are the common causes of poor reproducibility?

A1: Poor reproducibility in 3,5-DTBC oxidation catalysis often stems from a lack of standardized experimental conditions. Key factors that can significantly impact results include:

  • Autoxidation of 3,5-DTBC: 3,5-DTBC can oxidize on its own in solution, especially in the presence of base or light. This non-catalytic oxidation can be mistaken for or interfere with the catalytic activity of your complex.[1][2][3]

  • Variable Reaction Conditions: Differences in solvent, temperature, substrate and catalyst concentrations, and reaction time can all lead to variations in observed catalytic rates.[1][2]

  • Inaccurate Molar Absorptivity of 3,5-DTBQ: The molar absorptivity of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), can vary between solvents. Using an incorrect value for your specific solvent will lead to inaccurate rate calculations.[1][2][3]

  • Purity of 3,5-DTBC: Commercially available 3,5-DTBC may contain small amounts of the oxidized quinone product, leading to a non-zero absorbance at the start of the reaction.[1]

  • Solution pH: The pH of the reaction mixture can significantly influence both the catalytic reaction and the rate of autoxidation.[1][2][3]

Q2: What is autoxidation, and how can I minimize its impact on my results?

A2: Autoxidation is the spontaneous oxidation of 3,5-DTBC by atmospheric oxygen, which can be enhanced by the presence of a base.[1][2][3] This process can lead to an overestimation of the catalytic activity of your compound.

To minimize autoxidation:

  • Use Purified 3,5-DTBC: A purification procedure can remove pre-existing 3,5-DTBQ.[1]

  • Control Substrate Concentration and Time: Autoxidation becomes more significant at higher initial concentrations of 3,5-DTBC and over longer reaction times. Using lower initial concentrations and shorter measurement times can reduce its impact.[1]

  • Run Control Experiments: Always run a blank reaction without your catalyst to quantify the rate of autoxidation under your specific experimental conditions. Subtract this rate from the rate observed with your catalyst to determine the true catalytic activity.[1]

  • Standardize Sample Preparation: Limit the time between dissolving the solid 3,5-DTBC and starting the measurement to less than two minutes to minimize autoxidation in the stock solution.[1]

Q3: How does the choice of solvent affect the experiment?

A3: The solvent can influence the reaction in several ways:

  • Molar Absorptivity of 3,5-DTBQ: The molar absorptivity of the product, 3,5-DTBQ, at its characteristic absorbance maximum (~400 nm) is solvent-dependent.[1] Using an incorrect value will lead to errors in calculating the concentration of the product and, consequently, the reaction rate.

  • Catalyst Solubility and Stability: The chosen solvent must be able to dissolve both the catalyst and the substrate, and it should not react with or deactivate the catalyst.

  • Reaction Rate: The polarity and coordinating ability of the solvent can affect the kinetics of the catalytic reaction.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High background absorbance at time zero. 1. Impure 3,5-DTBC containing 3,5-DTBQ.[1]2. Catalyst absorbs at the monitoring wavelength (400 nm).[1]3. Autoxidation of 3,5-DTBC during sample preparation.[1]1. Purify 3,5-DTBC before use.2. Choose a catalyst that does not absorb at 400 nm, or subtract the catalyst's absorbance from the measurements.3. Minimize the time between dissolving 3,5-DTBC and the first measurement.[1]
Non-linear reaction progress curves. 1. Catalyst deactivation.2. Substrate inhibition.3. Significant contribution from autoxidation over time.[1]1. Test catalyst stability over the course of the reaction.2. Perform kinetic studies at varying substrate concentrations to check for inhibition.3. Use initial rate kinetics and ensure the contribution from autoxidation is minimal or corrected for.
Inconsistent turnover frequencies (kcat) between runs. 1. Inconsistent temperature control.2. Inaccurate concentrations of catalyst or substrate stock solutions.3. Variations in solution pH.4. Inconsistent mixing of reaction components.[1]1. Use a temperature-controlled spectrophotometer.2. Prepare fresh stock solutions and verify their concentrations.3. Use a buffer or ensure consistent pH across experiments.4. Use a vortex mixer for thorough mixing, especially at higher substrate concentrations.[1]
Catalyst appears inactive. 1. Catalyst is not a true catalyst for this reaction.2. Observed activity is solely due to autoxidation.[1]3. Presence of inhibiting species (e.g., chloride ions).[4]1. Compare the reaction rate with a control (no catalyst) to confirm catalytic activity.2. Ensure the reaction rate with the catalyst is significantly higher than the autoxidation rate.3. Check for potential inhibitors in the catalyst or solvent.

Data Presentation

Table 1: Molar Absorptivity of 3,5-DTBQ in Different Solvents

SolventMolar Absorptivity (ε) at 400 nm (M-1cm-1)
Methanol1670 ± 32[1]
Acetonitrile1870 ± 15[1]
Tetrahydrofuran1960 ± 25[1]

Table 2: Example of Kinetic Data for a Catecholase Mimic

The following data is hypothetical and for illustrative purposes.

[3,5-DTBC] (mM)Initial Rate (μM/s)
50.12
100.21
200.35
500.55
1000.68

Experimental Protocols

Protocol 1: Purification of 3,5-DTBC

Adapted from a reported procedure.[1]

  • Dissolve the commercial, pale-yellow this compound in a minimal amount of hot pentane. Caution: Pentane is flammable.

  • Allow the solution to cool slowly to room temperature, then place it in a freezer to facilitate crystallization.

  • Collect the resulting colorless crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold pentane.

  • Dry the purified 3,5-DTBC under vacuum.

Protocol 2: Standardized Protocol for 3,5-DTBC Oxidation Trials

Based on recommendations to improve reproducibility.[1]

  • Stock Solution Preparation:

    • Prepare a stock solution of the catalyst in the desired solvent (e.g., methanol).

    • If using a basic co-catalyst (e.g., KOH), prepare a separate stock solution.

  • Sample Preparation (in a 10 mL volumetric flask):

    • Add the required amount of solid, purified 3,5-DTBC.

    • Add the catalyst stock solution.

    • Add the base stock solution (if applicable).

    • Add solvent to bring the total volume to 10.0 mL.

    • Immediately cap and mix thoroughly using a vortex mixer.

  • UV-Vis Measurement:

    • Quickly transfer a portion of the solution to a quartz cuvette.

    • Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

    • Begin spectral acquisition immediately, with the first measurement taken as the zero time point.

    • Monitor the increase in absorbance at 400 nm over time. Collect spectra at regular intervals (e.g., every 5 minutes for the first hour).

  • Control Experiment:

    • Repeat steps 2 and 3 without adding the catalyst stock solution to measure the rate of autoxidation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Purify_DTBC Purify 3,5-DTBC Combine Combine Reagents: Solid 3,5-DTBC, Catalyst, Base, Solvent Purify_DTBC->Combine Prep_Stocks Prepare Stock Solutions (Catalyst, Base) Prep_Stocks->Combine Mix Vortex Mix Combine->Mix UV_Vis UV-Vis Spectroscopy (Monitor Abs @ 400 nm) Mix->UV_Vis Control Run Control (No Catalyst) Mix->Control Analyze Analyze Data (Calculate Initial Rates) UV_Vis->Analyze Control->Analyze

Caption: Workflow for reproducible catecholase-like catalysis experiments.

Troubleshooting_Logic Start Inconsistent Results? Check_Autoxidation Did you run a 'no catalyst' control? Start->Check_Autoxidation Yes Check_Purity Is 3,5-DTBC purified? Check_Autoxidation->Check_Purity Yes Run_Control Run control to quantify autoxidation. Check_Autoxidation->Run_Control No Check_Conditions Are conditions (temp, conc, pH) strictly controlled? Check_Purity->Check_Conditions Yes Purify Purify 3,5-DTBC. Check_Purity->Purify No Check_Epsilon Using correct ε for the solvent? Check_Conditions->Check_Epsilon Yes Standardize Standardize all experimental parameters. Check_Conditions->Standardize No Use_Correct_Epsilon Use solvent-specific ε value. Check_Epsilon->Use_Correct_Epsilon No Success Improved Reproducibility Check_Epsilon->Success Yes Run_Control->Check_Purity Purify->Check_Conditions Standardize->Check_Epsilon Use_Correct_Epsilon->Success

Caption: Troubleshooting logic for improving reproducibility.

References

Technical Support Center: 3,5-Di-tert-butylcatechol (3,5-DTBC) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) solutions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of 3,5-DTBC solutions.

Issue 1: My colorless 3,5-DTBC solution has turned yellow/brown. What is happening?

Answer: The color change in your 3,5-DTBC solution is a common indicator of degradation. The primary degradation pathway for 3,5-DTBC is oxidation, which converts it into 3,5-di-tert-butylquinone (3,5-DTBQ), a yellow-colored compound. This oxidation process can be accelerated by several factors.

Troubleshooting Steps:

  • Check for Oxygen Exposure: 3,5-DTBC readily undergoes autoxidation in the presence of atmospheric oxygen. Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon) and that containers are sealed tightly.

  • Evaluate Solvent Purity: Peroxides or other impurities in your solvent can initiate or accelerate the oxidation of 3,5-DTBC. Use high-purity, peroxide-free solvents.

  • Assess Storage Conditions: Elevated temperatures and exposure to light (especially UV light) can promote the degradation of 3,5-DTBC. Store solutions in a cool, dark place.

  • Consider pH of the Solution: Basic conditions can significantly accelerate the autoxidation of catechols. If your experimental conditions involve a basic pH, be aware that the stability of your 3,5-DTBC solution will be compromised.

  • Test for Metal Contamination: Trace metal ions, particularly copper and manganese, can act as catalysts for 3,5-DTBC oxidation. Use high-purity reagents and ensure glassware is thoroughly cleaned to avoid metal contamination.

Logical Troubleshooting Flowchart:

Troubleshooting Color Change start Colorless 3,5-DTBC solution turns yellow/brown check_o2 Is the solution exposed to air? start->check_o2 inert_atm Store under inert atmosphere (N2, Ar). Use degassed solvents. check_o2->inert_atm Yes check_storage How is the solution stored? check_o2->check_storage No end Solution stability improved inert_atm->end proper_storage Store in a cool, dark place. check_storage->proper_storage Improperly check_ph Is the solution basic? check_storage->check_ph Properly proper_storage->end buffer_solution Consider buffering the solution to a neutral or acidic pH if compatible with the experiment. check_ph->buffer_solution Yes check_metals Is metal contamination possible? check_ph->check_metals No buffer_solution->end use_hplc_grade Use high-purity solvents and reagents. Use acid-washed glassware. check_metals->use_hplc_grade Yes check_metals->end No use_hplc_grade->end

Caption: Troubleshooting guide for color change in 3,5-DTBC solutions.

Issue 2: I am observing inconsistent results in my experiments using 3,5-DTBC solutions.

Answer: Inconsistent experimental results can often be traced back to the degradation of your 3,5-DTBC solution, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Due to its limited stability, it is highly recommended to prepare 3,5-DTBC solutions fresh before each experiment.

  • Quantify 3,5-DTBC Concentration: If solutions cannot be prepared fresh, their concentration should be verified before use. This can be done using techniques like HPLC-UV.

  • Monitor for Degradation: The extent of degradation can be monitored by UV-Vis spectrophotometry. The formation of the primary degradation product, 3,5-di-tert-butylquinone (3,5-DTBQ), can be observed by the increase in absorbance at approximately 400 nm.

  • Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your 3,5-DTBC solutions, including the source and purity of the compound and solvent, and the preparation method.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of 3,5-DTBC?

A1: The primary degradation product of this compound is 3,5-di-tert-butylquinone (3,5-DTBQ) through an oxidation reaction.[1][2]

Q2: What is the mechanism of 3,5-DTBC degradation?

A2: The degradation of 3,5-DTBC primarily occurs through autoxidation. This process is initiated by the deprotonation of one of the hydroxyl groups, followed by a one-electron oxidation to form a semiquinone radical intermediate. This radical can then be further oxidized to 3,5-di-tert-butylquinone. This process is accelerated in the presence of oxygen, base, light, and metal ions.

Degradation Pathway of 3,5-DTBC:

Degradation Pathway DTBC This compound Catecholate 3,5-Di-tert-butylcatecholate DTBC->Catecholate Base Deprotonation - H+ Semiquinone Semiquinone Radical Catecholate->Semiquinone Oxidation Oxidation1 O2 - e- DTBQ 3,5-Di-tert-butylquinone Semiquinone->DTBQ Oxidation Oxidation2 O2 - e-

Caption: Autoxidation pathway of 3,5-DTBC to 3,5-DTBQ.

Q3: How can I monitor the degradation of my 3,5-DTBC solution?

A3: A common and convenient method for monitoring the degradation of 3,5-DTBC is UV-Vis spectrophotometry. As 3,5-DTBC oxidizes to 3,5-DTBQ, a new absorbance peak appears around 400 nm.[1][3] By monitoring the increase in absorbance at this wavelength over time, you can quantify the rate of degradation.

Q4: What are the recommended storage conditions for 3,5-DTBC solutions?

A4: To maximize the shelf life of your 3,5-DTBC solutions, they should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[4] It is also advisable to use amber glass containers to protect the solution from light. For long-term storage, consider freezing the solution, but ensure the solvent is appropriate for freezing and that the container is properly sealed to prevent contamination upon thawing.

Q5: How does the solvent affect the stability of 3,5-DTBC?

A5: The choice of solvent can influence the rate of 3,5-DTBC degradation. Protic solvents may facilitate the deprotonation step in the autoxidation pathway. It is crucial to use high-purity, peroxide-free solvents to avoid introducing oxidative impurities. The degradation product, 3,5-DTBQ, exhibits different molar absorptivity in various solvents, which is important for quantitative analysis.

Data Presentation

Table 1: Molar Absorptivity of 3,5-di-tert-butylquinone (3,5-DTBQ) in Different Solvents

SolventWavelength (λmax)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)
Methanol~400 nm1800
Dichloromethane~408 nmNot specified

Data compiled from various sources. The exact λmax and ε can vary slightly depending on the specific conditions and instrument.

Experimental Protocols

Protocol 1: Monitoring 3,5-DTBC Degradation by UV-Vis Spectrophotometry

Objective: To quantitatively monitor the oxidation of a 3,5-DTBC solution to 3,5-DTBQ over time.

Materials:

  • This compound (3,5-DTBC)

  • High-purity solvent (e.g., methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 3,5-DTBC in the desired solvent at a known concentration (e.g., 1 mM). It is recommended to prepare this solution fresh.

    • If studying the effect of an additive (e.g., a base or a metal salt), prepare a solution of the additive at the desired concentration.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength scan range from 300 nm to 600 nm.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

    • At time zero (t=0), mix the 3,5-DTBC solution with any other reagents being studied in a separate container, and then immediately transfer the solution to a clean quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

    • Record subsequent spectra at regular time intervals (e.g., every 5, 10, or 30 minutes) for the desired duration of the experiment.

  • Data Analysis:

    • Monitor the increase in absorbance at the λmax of 3,5-DTBQ (approximately 400 nm in methanol).

    • Plot the absorbance at the λmax versus time to observe the degradation kinetics.

    • The concentration of 3,5-DTBQ formed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of 3,5-DTBQ in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Experimental Workflow for UV-Vis Monitoring:

UV-Vis Workflow prep_solution Prepare fresh 3,5-DTBC solution setup_spectro Set up UV-Vis spectrophotometer (300-600 nm) prep_solution->setup_spectro blank Record baseline with pure solvent setup_spectro->blank t0 Mix reagents and immediately measure absorbance (t=0) blank->t0 time_course Record spectra at regular time intervals t0->time_course analysis Plot Absorbance at ~400 nm vs. Time time_course->analysis calc Calculate 3,5-DTBQ concentration using Beer-Lambert Law analysis->calc

Caption: Workflow for monitoring 3,5-DTBC degradation via UV-Vis.

Protocol 2: Forced Degradation Study of 3,5-DTBC Solutions

Objective: To investigate the stability of 3,5-DTBC under various stress conditions to understand its degradation pathways and identify potential degradation products.

Materials:

  • This compound (3,5-DTBC)

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled UV and visible output

  • Oven or water bath for thermal stress

  • Analytical instrumentation for separation and identification (e.g., HPLC-UV, LC-MS, GC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3,5-DTBC in a suitable solvent.

  • Application of Stress Conditions: Divide the stock solution into several aliquots and subject them to the following stress conditions. A control sample protected from stress should be kept for comparison.

    • Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Keep at room temperature or heat gently (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

    • Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot in an oven or water bath at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Photodegradation: Expose an aliquot to a controlled light source (e.g., in a photostability chamber) for a defined duration. A dark control should be run in parallel.

  • Sample Analysis: After the stress period, analyze the stressed samples and the control sample using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify any degradation products.

    • Determine the percentage of degradation of 3,5-DTBC under each stress condition.

    • If using LC-MS or GC-MS, attempt to identify the structure of the major degradation products.

This information should help researchers and drug development professionals to better understand and manage the stability of this compound solutions in their experiments.

References

Technical Support Center: Synthesis of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 3,5-di-tert-butylcatechol (B55391). Our aim is to help you optimize your reaction yields and overcome common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is primarily achieved through the Friedel-Crafts alkylation of catechol.

Problem Potential Cause Suggested Solution
Low overall yield of tert-butylated products 1. Inactive Catalyst: The acid catalyst may have lost its activity due to moisture or improper storage.1a. Use a freshly opened or properly stored catalyst. 1b. Consider catalyst regeneration if applicable (e.g., heating zeolites).
2. Insufficient Reaction Temperature: The reaction temperature may be too low for the chosen catalyst and alkylating agent.2a. Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Optimal temperatures are often in the range of 80-160°C.[1] 2b. Consult literature for the optimal temperature range for your specific catalytic system.
3. Short Reaction Time: The reaction may not have been allowed to proceed to completion.3a. Increase the reaction time and monitor the formation of the product by techniques like TLC or GC.
High proportion of mono-alkylated byproducts (4-tert-butylcatechol and 3-tert-butylcatechol) 1. Molar Ratio of Reactants: An excess of catechol relative to the alkylating agent will favor mono-alkylation.1a. Increase the molar ratio of the alkylating agent (isobutene, tert-butyl alcohol, or MTBE) to catechol. A molar ratio of alkylating agent to catechol greater than 2:1 is recommended to favor di-substitution.
2. Catalyst Choice: Some catalysts, particularly those with smaller pore sizes or milder acidity, may preferentially yield mono-alkylated products.2a. Employ a catalyst known to favor di-alkylation, such as a solid acid catalyst with larger pore sizes (e.g., H-Y or H-beta zeolites).[2] 2b. Stronger acid catalysts can also promote di-alkylation, but may lead to other side reactions if not carefully controlled.
Formation of undesired isomers (predominantly 4-tert-butylcatechol) 1. Thermodynamic vs. Kinetic Control: 4-tert-butylcatechol (B165716) is often the thermodynamically favored product.1a. Employ reaction conditions that favor the kinetically controlled product. This may involve using a more sterically hindered catalyst or running the reaction at a lower temperature for a longer duration.
2. Catalyst-Substrate Interaction: The orientation of catechol within the catalyst's active sites can influence the position of alkylation.2a. Experiment with different solid acid catalysts (e.g., various zeolites, ionic liquids) to find one that sterically favors alkylation at the 3 and 5 positions.[2][3]
Product degradation or discoloration 1. Oxidation of Catechol Moiety: Catechols are susceptible to oxidation, especially at elevated temperatures and in the presence of air, forming colored quinone-type byproducts.1a. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 1b. Use degassed solvents. 1c. Minimize the reaction temperature and time as much as possible without compromising the yield.
Difficulty in product purification 1. Similar Polarity of Byproducts: The mono-alkylated byproducts have polarities similar to the desired di-alkylated product, making separation by column chromatography challenging.1a. Recrystallization is an effective method for purifying this compound. Suitable solvents include petroleum ether or pentane.[4] 1b. A thorough rinsing of the crude product with a non-polar solvent like cold petroleum ether can effectively remove more soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of catechol using an alkylating agent such as isobutene, tert-butyl alcohol, or methyl tert-butyl ether (MTBE) in the presence of an acid catalyst.[2][3]

Q2: Which catalyst is best for maximizing the yield of this compound?

A2: The choice of catalyst is crucial for directing the selectivity towards di-alkylation. While various acid catalysts can be used, solid acid catalysts with large pores and strong acid sites, such as certain zeolites (e.g., H-Y, H-beta), have been shown to favor the formation of this compound.[2] The use of some ionic liquids has also been explored.[3] The optimal catalyst may vary depending on the specific reaction conditions and alkylating agent.

Q3: How can I minimize the formation of 4-tert-butylcatechol?

A3: Minimizing the formation of the 4-substituted isomer involves strategies that favor kinetic control and steric hindrance. This can be achieved by:

  • Catalyst Selection: Using a bulky catalyst that sterically hinders alkylation at the 4-position.

  • Reaction Conditions: Adjusting the temperature and reaction time. Sometimes, lower temperatures can favor the formation of the less stable, kinetically preferred product.

  • Molar Ratios: Using a higher ratio of the alkylating agent to catechol to push the reaction towards di-substitution.

Q4: My final product is a brownish color. What is the cause and how can I obtain a white solid?

A4: A brownish color typically indicates the presence of oxidized impurities, likely 3,5-di-tert-butyl-o-benzoquinone. This can occur if the reaction or purification is exposed to air for extended periods, especially at elevated temperatures. To obtain a white product, you can:

  • Ensure the reaction and work-up are performed under an inert atmosphere.

  • Purify the crude product by recrystallization from a suitable solvent like petroleum ether or pentane.[4] A wash with a cold, non-polar solvent can also be effective.

Q5: What are the recommended purification methods for this compound?

A5: The most effective and commonly cited purification method is recrystallization.[4] Good solvents for this purpose are non-polar solvents like petroleum ether or pentane. Another effective technique is to stir the solid crude product in cold petroleum ether, followed by filtration. This will wash away many of the more soluble impurities, leaving behind the cleaner product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Catechol and Isobutene with a Solid Acid Catalyst

This protocol is a generalized procedure based on common practices for Friedel-Crafts alkylation.

Materials:

  • Catechol

  • Isobutene (gas or liquefied)

  • Solid acid catalyst (e.g., H-Y zeolite, dried beforehand)

  • Solvent (e.g., a high-boiling inert solvent like toluene (B28343) or decalin)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for reactions under pressure

Procedure:

  • Set up a pressure reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, and a pressure gauge.

  • Add the solid acid catalyst (typically 5-15% by weight of catechol) and catechol to the reactor.

  • Seal the reactor and purge with an inert gas (nitrogen or argon) to remove air.

  • Heat the mixture to the desired reaction temperature (e.g., 100-150°C) with stirring to dissolve the catechol.

  • Slowly introduce isobutene gas into the reactor, maintaining a constant pressure. The molar ratio of isobutene to catechol should be at least 2:1 to favor di-alkylation.

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutene.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from petroleum ether or pentane.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Petroleum ether or n-pentane

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of petroleum ether or n-pentane to the flask.

  • Gently heat the mixture with swirling until the solid completely dissolves. Avoid boiling the solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • Hot-filter the solution if charcoal was used, to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Reactants & Catalyst react Alkylation Reaction (Catechol + Alkylating Agent) start->react Heat under Inert Atmosphere monitor Monitor Progress (TLC/GC) react->monitor Take Aliquots monitor->react Continue Reaction workup Reaction Work-up (Catalyst Filtration, Solvent Removal) monitor->workup Reaction Complete crude Crude Product workup->crude recrystallize Recrystallization (e.g., from Petroleum Ether) crude->recrystallize filter Vacuum Filtration recrystallize->filter Collect Crystals dry Dry Purified Product filter->dry troubleshooting_logic start Low Yield of This compound? cause1 High Mono-alkylation? start->cause1 Yes cause2 Low Conversion? start->cause2 No solution1a Increase Alkylating Agent : Catechol Ratio cause1->solution1a Yes solution1b Use Catalyst Favoring Di-substitution (e.g., Large Pore Zeolite) cause1->solution1b Yes cause3 Product Degradation? cause2->cause3 No solution2a Increase Temperature/Time cause2->solution2a Yes solution2b Check Catalyst Activity cause2->solution2b Yes solution3 Use Inert Atmosphere cause3->solution3 Yes

References

identifying common impurities in 3,5-di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-di-tert-butylcatechol (B55391).

Troubleshooting Guide

Users may encounter several challenges during the synthesis, purification, and handling of this compound. This guide addresses common issues in a question-and-answer format.

Q1: My synthesized this compound is a colored, oily, or low-melting solid, not the expected white crystalline product. What are the likely impurities?

A1: The presence of color, oiliness, or a depressed melting point suggests the presence of impurities. The most common impurities in this compound are:

  • Isomeric Impurities: The synthesis of this compound, often through Friedel-Crafts alkylation of catechol, can produce a mixture of isomers. These include other di-tert-butylcatechol isomers (e.g., 3,4-, 2,4-, 2,5-, 2,6-isomers) and mono-tert-butylated catechols (e.g., 4-tert-butylcatechol). The presence of these isomers disrupts the crystal lattice, leading to the observed physical properties.

  • Oxidation Product: this compound is highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities. This oxidation leads to the formation of 3,5-di-tert-butyl-o-benzoquinone (B121359), which is typically a reddish-brown solid. Even small amounts of this quinone can impart a significant color to the product.

  • Residual Starting Materials and Byproducts: Incomplete reaction or side reactions can leave residual catechol, tert-butylating agents (like tert-butanol (B103910) or isobutylene), or their byproducts in the final product.

Q2: How can I minimize the formation of isomeric impurities during synthesis?

A2: Minimizing isomeric impurities requires careful control over the reaction conditions:

  • Catalyst Selection: The choice of catalyst (e.g., Lewis acids, Brønsted acids) can significantly influence the isomer distribution.

  • Reaction Temperature: Temperature control is crucial as it can affect the kinetic versus thermodynamic product distribution.

  • Reactant Ratio: Adjusting the molar ratio of catechol to the tert-butylating agent can help control the degree of alkylation and minimize the formation of mono-substituted and tri-substituted byproducts.

Q3: My purified this compound discolors over time, even when stored. How can I prevent this?

A3: Discoloration upon storage is almost always due to oxidation to the corresponding quinone. To prevent this:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Store in an amber-colored vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidation.

  • Low Temperature: Storage at low temperatures (e.g., in a refrigerator or freezer) will slow down the rate of oxidation.

  • Solvent Purity: If stored in solution, ensure the solvent is deoxygenated by purging with an inert gas before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of this compound?

A1: The purity of this compound is typically assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful technique for separating and quantifying the main compound and its non-volatile impurities, including isomers and the quinone degradation product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile impurities, including residual starting materials and some isomeric byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the main compound and to detect and quantify impurities if their signals are resolved from those of the main component.

Q2: How can I remove the 3,5-di-tert-butyl-o-benzoquinone impurity from my sample?

A2: The quinone impurity can often be removed by recrystallization. Since the quinone is more colored and often has different solubility characteristics than the catechol, a carefully chosen solvent system can effectively separate the two. Additionally, mild reducing agents can potentially convert the quinone back to the catechol, followed by a purification step. However, this may introduce other reagents that need to be removed. Recrystallization is the more straightforward approach.

Quantitative Data on Common Impurities

While specific impurity levels can vary significantly depending on the synthesis and purification methods, the following table provides a general overview of common impurities and their potential impact.

Impurity NameCommon SourceTypical Purity Specification of Commercial GradeImpact on Experiments
3,5-di-tert-butyl-o-benzoquinoneOxidation of the parent compound< 0.5%Can act as an oxidant and interfere with redox-sensitive reactions. Imparts color.
Isomeric di-tert-butylcatecholsSynthesis (byproducts)< 1%May have different reactivity and physical properties, affecting reaction outcomes and product characteristics.
4-tert-butylcatecholSynthesis (incomplete reaction)< 0.5%Can compete in reactions, leading to a mixture of products.
CatecholSynthesis (unreacted starting material)< 0.1%Highly reactive and can lead to undesired side reactions.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of this compound to remove common impurities.

Materials:

  • Crude this compound

  • Petroleum ether or pentane (B18724) (low boiling point fraction)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether or pentane and gently heat the mixture with stirring until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (petroleum ether or pentane) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid) is a good starting point. For example, a gradient from 50% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where both the catechol and the potential quinone impurity absorb, for example, 280 nm. A DAD can be used to obtain full UV spectra for peak identification.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like methanol (B129727) to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Crude or Discolored Product problem Problem Assessment: - Oily/Colored? - Low Melting Point? start->problem synthesis_issue Synthesis-Related Impurities (Isomers, Starting Materials) problem->synthesis_issue Yes degradation_issue Degradation Product (Oxidation to Quinone) problem->degradation_issue Yes purification Purification Step: Recrystallization synthesis_issue->purification degradation_issue->purification analysis Purity Analysis: HPLC, GC-MS, NMR purification->analysis analysis->purification Purity < 99% pure_product Pure Crystalline Product analysis->pure_product Purity > 99% storage Proper Storage: Inert Atmosphere, Dark, Cool pure_product->storage

Caption: Workflow for troubleshooting and purifying this compound.

Technical Support Center: 3,5-di-tert-butylcatechol Electrochemical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrochemical measurements of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC).

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical behavior of this compound (3,5-DTBC)?

A1: 3,5-DTBC typically undergoes a quasi-reversible, two-electron oxidation to form 3,5-di-tert-butyl-1,2-benzoquinone.[1] This process involves the transfer of two protons and two electrons. The cyclic voltammogram should exhibit one anodic (oxidation) peak and one cathodic (reduction) peak.

Q2: What are common electrode materials used for 3,5-DTBC measurements?

A2: Glassy carbon electrodes are commonly used for studying the electrochemistry of 3,5-DTBC and other catechols.[2][3] Platinum and gold electrodes can also be used, but may exhibit different catalytic activities and sensitivities to fouling.

Q3: What is a suitable electrolyte system for 3,5-DTBC electrochemistry?

A3: Aqueous buffer solutions are frequently employed to control the pH, which significantly affects the redox potentials of 3,5-DTBC. Phosphate (B84403) and acetate (B1210297) buffers are common choices.[2] The supporting electrolyte concentration is typically in the range of 0.1 to 0.2 M. For non-aqueous measurements, solvents like acetonitrile (B52724) with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) can be used.

Q4: How does pH affect the cyclic voltammogram of 3,5-DTBC?

A4: The peak potentials of 3,5-DTBC are pH-dependent. As the pH of the solution increases, the oxidation and reduction peak potentials shift to more negative values.[4] This is because protons are involved in the redox reaction. The peak current can also be influenced by pH, often showing a maximum at a specific pH value.[5][6]

Q5: What does the ratio of the cathodic to anodic peak current (Ipc/Ipa) indicate?

A5: For a stable, reversible system, the Ipc/Ipa ratio should be close to unity. A ratio less than one suggests that the oxidized product (3,5-di-tert-butyl-1,2-benzoquinone) is unstable on the timescale of the experiment and may be undergoing a follow-up chemical reaction.[3] This ratio can also be affected by the scan rate.

Q6: What are some common interfering compounds in the electrochemical detection of catechols?

A6: Compounds with similar oxidation potentials can interfere with catechol measurements. These can include other phenolic compounds like hydroquinone, and flavonoids such as quercetin (B1663063) and catechin.[1][7][8] Ascorbic acid is another common interferent in biological samples due to its overlapping oxidation potential.

Experimental Protocols

Standard Protocol for Cyclic Voltammetry of this compound

This protocol outlines a typical procedure for obtaining a cyclic voltammogram of 3,5-DTBC.

1. Electrode Preparation:

  • Polishing: Polish the glassy carbon working electrode with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Rinsing: Thoroughly rinse the electrode with deionized water and then sonicate in deionized water and ethanol (B145695) for a few minutes to remove any residual alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen.

2. Solution Preparation:

  • Prepare a stock solution of 3,5-DTBC in a suitable solvent (e.g., ethanol).

  • Prepare the supporting electrolyte solution (e.g., 0.2 M phosphate buffer) with the desired pH.

  • The final concentration of 3,5-DTBC in the electrochemical cell is typically in the range of 0.1 to 1.0 mM.

3. Electrochemical Measurement:

  • Assemble a three-electrode cell with the polished glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • De-aerate the solution by purging with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Set the parameters on the potentiostat. A typical potential window for 3,5-DTBC is from approximately -0.2 V to +0.8 V vs. Ag/AgCl. The scan rate can be varied, with a common starting point of 100 mV/s.

  • Run the cyclic voltammetry scan and record the voltammogram.

Data Presentation

Table 1: Effect of Scan Rate on Peak Characteristics of this compound
Scan Rate (mV/s)Anodic Peak Potential (Epa) (V vs. Ag/AgCl)Cathodic Peak Potential (Epc) (V vs. Ag/AgCl)Anodic Peak Current (Ipa) (µA)Cathodic Peak Current (Ipc) (µA)Peak Separation (ΔEp) (mV)Ipc/Ipa Ratio
10Data not availableData not availableProportional to ν^(1/2)Proportional to ν^(1/2)Increases with scan rate< 1, increases with scan rate
25Data not availableData not availableProportional to ν^(1/2)Proportional to ν^(1/2)Increases with scan rate< 1, increases with scan rate
50Data not availableData not availableProportional to ν^(1/2)Proportional to ν^(1/2)Increases with scan rate< 1, increases with scan rate
100Data not availableData not availableProportional to ν^(1/2)Proportional to ν^(1/2)Increases with scan rate< 1, increases with scan rate
200Data not availableData not availableProportional to ν^(1/2)Proportional to ν^(1/2)Increases with scan rate< 1, increases with scan rate

Note: Specific potential and current values are highly dependent on experimental conditions (e.g., concentration, pH, electrode surface area). The trends shown are generally observed. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate (ν^(1/2)).[9][10]

Table 2: Effect of pH on Peak Potentials of this compound
pHAnodic Peak Potential (Epa) (V vs. Ag/AgCl)Cathodic Peak Potential (Epc) (V vs. Ag/AgCl)
4.0Shifts to more positive potentialsShifts to more positive potentials
7.0Typical reference valueTypical reference value
10.0Shifts to more negative potentialsShifts to more negative potentials

Note: The peak potentials of 3,5-DTBC shift to more negative values as the pH increases, typically by about 59 mV per pH unit for a process involving an equal number of protons and electrons.

Troubleshooting Guide

Problem 1: No peaks or very small peaks are observed.

  • Possible Cause:

    • Incorrect connections to the potentiostat.

    • The electrodes are not properly immersed in the solution.

    • The concentration of 3,5-DTBC is too low.

    • The working electrode is not properly polished or is fouled.

    • The potential window is set incorrectly.

  • Solution:

    • Check all cable connections to the potentiostat and electrodes.

    • Ensure that the working, counter, and reference electrodes are all in contact with the electrolyte solution.

    • Increase the concentration of 3,5-DTBC.

    • Thoroughly polish the working electrode according to the recommended procedure.

    • Adjust the potential window to ensure it covers the expected redox potentials of 3,5-DTBC. Run a background scan of the electrolyte solution to identify any potential interferences.[11]

Problem 2: The peaks are broad or poorly defined.

  • Possible Cause:

    • High solution resistance.

    • Slow electron transfer kinetics (quasi-reversible or irreversible behavior).[12]

    • Electrode fouling.

    • The reference electrode is not stable or is clogged.

  • Solution:

    • Ensure the supporting electrolyte concentration is sufficient (e.g., 0.1 M or higher).

    • Decrease the scan rate to allow more time for the electron transfer to occur.

    • Polish the working electrode thoroughly. Consider electrochemical cleaning by cycling the potential in the blank electrolyte solution.[13]

    • Check the reference electrode for air bubbles and ensure the frit is not clogged. If necessary, refill or replace the reference electrode.

Problem 3: The cathodic peak is small or absent.

  • Possible Cause:

    • The oxidized product (3,5-di-tert-butyl-1,2-benzoquinone) is unstable and undergoes a rapid follow-up chemical reaction.[14]

    • Adsorption of the oxidation product on the electrode surface.

  • Solution:

    • Increase the scan rate. A faster scan rate may allow for the detection of the cathodic peak before the follow-up reaction consumes the oxidized species.[14]

    • Change the solvent or pH of the solution to potentially stabilize the oxidized product.

    • After a scan, clean the electrode surface before the next measurement.

Problem 4: The peak potentials shift with each scan.

  • Possible Cause:

    • Electrode fouling or passivation. The surface of the electrode is being modified with each scan.

    • The pH of the solution is changing near the electrode surface.

    • The reference electrode potential is drifting.

  • Solution:

    • Polish the working electrode between scans.

    • Use a higher concentration of buffer to maintain a stable pH.

    • Allow the reference electrode to equilibrate in the solution before starting the measurement. Check the reference electrode for stability.

Visualizations

G DTBC This compound (Reduced Form) DTBQ 3,5-Di-tert-butyl-1,2-benzoquinone (Oxidized Form) DTBC->DTBQ -2e⁻, -2H⁺ (Oxidation) DTBQ->DTBC +2e⁻, +2H⁺ (Reduction)

Caption: Electrochemical Redox Reaction of this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Observe Voltammogram Anomaly (e.g., No Peaks, Broad Peaks, Shifting Peaks) Connections Incorrect Connections Problem->Connections Concentration Low Analyte Concentration Problem->Concentration Electrode_State Fouled/Improperly Polished Electrode Problem->Electrode_State Parameters Incorrect Scan Parameters Problem->Parameters Kinetics Slow Electron Transfer Problem->Kinetics Stability Product Instability Problem->Stability Check_Setup Verify Connections & Electrode Immersion Connections->Check_Setup Adjust_Conc Increase Analyte Concentration Concentration->Adjust_Conc Clean_Electrode Polish/Clean Working Electrode Electrode_State->Clean_Electrode Optimize_Scan Adjust Potential Window & Scan Rate Parameters->Optimize_Scan Kinetics->Optimize_Scan Stability->Optimize_Scan Modify_Conditions Change Solvent/pH Stability->Modify_Conditions

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-di-tert-butylcatechol (B55391). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most prevalent impurity is 3,5-di-tert-butylquinone (DTBQ), which arises from the autoxidation of the catechol.[1] This oxidation is often indicated by a pale yellow to brown discoloration of the material. Other potential impurities, particularly from Friedel-Crafts alkylation synthesis routes, can include isomeric products such as 4-tert-butylcatechol, 3-tert-butylcatechol, and other di- and tri-substituted phenols. The presence of these isomers is highly dependent on the specific synthetic conditions used.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored container to protect it from light and air. Storage at room temperature is generally acceptable, though for long-term storage, refrigeration may be considered.

Q3: Which purification methods are most effective for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. Common and effective methods include:

  • Rinsing with Petroleum Ether: A quick and efficient method for removing the yellow-colored 3,5-di-tert-butylquinone impurity.

  • Recrystallization: Effective for achieving high purity, with petroleum ether and pentane (B18724) being commonly used solvents.

  • Column Chromatography: A versatile technique for separating the desired product from both more and less polar impurities.

  • Sublimation: A suitable method for obtaining very high purity material, particularly for removing non-volatile impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The crude this compound is yellow and the color persists after recrystallization.

  • Possible Cause: The yellow color is due to the presence of the oxidation product, 3,5-di-tert-butylquinone (DTBQ).[1] During recrystallization, especially with heating in the presence of air, further oxidation can occur.

  • Solution:

    • Pre-purification Rinse: Before recrystallization, stir the crude solid in petroleum ether at room temperature for 10-15 minutes, then cool and filter. This will remove a significant portion of the yellow DTBQ.[1]

    • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Solvent Choice: Use deoxygenated solvents for the recrystallization.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated.

  • Solution:

    • Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath.

    • Solvent System Modification: If using a mixed solvent system, adjust the ratio to increase the solubility at the boiling point.

    • Seed Crystals: Introduce a small seed crystal of pure this compound to encourage crystallization.

Column Chromatography

Problem 3: Poor separation of this compound from its yellow impurity (DTBQ).

  • Possible Cause: The chosen eluent system may not have the optimal polarity to effectively separate the slightly less polar DTBQ from the more polar catechol.

  • Solution:

    • Solvent System Optimization: Use a less polar solvent system to increase the retention of the more polar this compound on the silica (B1680970) gel, allowing the less polar DTBQ to elute first. A gradient elution, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate (B1210297), can be very effective.

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal conditions for separation.

Problem 4: The purified product turns yellow after solvent removal.

  • Possible Cause: The purified this compound is susceptible to oxidation when exposed to air, especially when finely divided after solvent evaporation.

  • Solution:

    • Inert Atmosphere during Evaporation: Remove the solvent under reduced pressure and, if possible, backfill the flask with an inert gas.

    • Immediate Storage: Store the purified, dry product under an inert atmosphere in a sealed, light-protected container immediately after isolation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvents/ConditionsExpected PurityExpected YieldAdvantagesDisadvantages
Rinsing Petroleum Ether>95%>85%[1]Fast, simple, good for removing major colored impurity.May not remove other catechol isomers.
Recrystallization Petroleum Ether, Pentane>99%70-90%High purity achievable, scalable.Potential for "oiling out," risk of oxidation if not done under inert atmosphere.
Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient>99.5%60-85%Excellent separation of various impurities.More time-consuming and requires more solvent than other methods.
Sublimation High Vacuum (e.g., <0.1 mmHg), Elevated Temperature>99.8%50-80%Yields very pure product, removes non-volatile impurities.Requires specialized equipment, may not be suitable for large quantities.

Experimental Protocols

Protocol 1: Purification by Rinsing with Petroleum Ether
  • Place the crude, yellow this compound in an amber flask.

  • Add petroleum ether (approximately 5-10 mL per gram of crude material).

  • Stir the suspension at room temperature in a dark fume hood for 10-15 minutes.

  • Cool the flask in a freezer for 20-30 minutes to minimize the solubility of the desired product.

  • Filter the white solid under vacuum and wash with a small amount of cold petroleum ether.

  • The filtrate will be a deep yellow color, containing the majority of the 3,5-di-tert-butylquinone impurity.

  • Dry the purified white, shiny solid under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet.

  • Add a minimal amount of hot petroleum ether or pentane to dissolve the solid completely with gentle heating.

  • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., to a final concentration of 10-20% ethyl acetate in hexane).

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane. The less polar 3,5-di-tert-butylquinone will elute first. Gradually increase the polarity of the eluent by adding ethyl acetate to elute the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_rinsing cluster_start Starting Material cluster_process Purification Process cluster_end Final Products crude_product Crude this compound (Yellow Solid) add_pet_ether Add Petroleum Ether crude_product->add_pet_ether stir Stir at Room Temp (10-15 min) add_pet_ether->stir cool Cool in Freezer stir->cool filter Vacuum Filtration cool->filter purified_product Purified this compound (White Solid) filter->purified_product Solid filtrate Filtrate (Contains DTBQ) filter->filtrate Liquid

Caption: Workflow for the purification of this compound by rinsing with petroleum ether.

experimental_workflow_recrystallization cluster_start Starting Material cluster_process Recrystallization Process cluster_end Final Product crude_product Crude this compound dissolve Dissolve in Minimal Hot Solvent (e.g., Pentane) crude_product->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter dry Dry Under Vacuum filter->dry purified_product Purified this compound (Crystals) dry->purified_product

Caption: General workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography cluster_prep Preparation cluster_elution Elution and Collection cluster_analysis Analysis and Isolation cluster_final Final Product pack_column Pack Column with Silica Gel in Hexane load_sample Load Crude Sample pack_column->load_sample elute_hexane Elute with 100% Hexane (Collects DTBQ) load_sample->elute_hexane elute_gradient Elute with Hexane/EtOAc Gradient (Collects Product) elute_hexane->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent purified_product Purified this compound remove_solvent->purified_product

Caption: Workflow for the purification of this compound using column chromatography.

References

Navigating the Autoxidation of 3,5-di-tert-butylcatechol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the autoxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) in experimental settings. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure reproducible and accurate results.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving the autoxidation of 3,5-DTBC.

Question Possible Cause(s) Recommended Solution(s)
Why is my 3,5-DTBC solution already colored before starting the experiment? Commercial 3,5-DTBC can contain impurities of its oxidized form, 3,5-di-tert-butylquinone (3,5-DTBQ), due to autoxidation during storage.[1]Recrystallization of the 3,5-DTBC solid may be necessary. However, heating during recrystallization can promote further oxidation.[1] A standardized procedure to minimize pre-existing 3,5-DTBQ should be developed, including using fresh reagents and preparing solutions immediately before use.[1]
My control experiment (without a catalyst) shows a significant reaction rate. What is happening? 3,5-DTBC is known to undergo autoxidation, especially in the presence of base or at higher concentrations.[1] This inherent reactivity can lead to a noticeable background reaction.Always run a parallel control experiment under the exact same conditions (solvent, temperature, concentration) but without the catalyst. Subtract the rate of the autoxidation from the rate of the catalyzed reaction to determine the true catalytic activity. Be aware that base-enhanced autoxidation can be significant.[1]
I am observing inconsistent and irreproducible kinetic data between experimental runs. What are the likely factors? The oxidation of 3,5-DTBC is highly sensitive to experimental conditions.[1] Variations in solvent, pH, initial substrate concentration, and the time between dissolution and measurement can all impact the reaction rate.[1]Standardize your experimental protocol meticulously. Use the same solvent batch, control the pH with a buffer if necessary, use consistent initial concentrations, and establish a fixed time for solution equilibration before initiating the reaction.[1]
The absorbance reading at 400 nm is too high and exceeds the linear range of the spectrophotometer. The concentration of the product, 3,5-DTBQ, is too high. This can happen with highly active catalysts or at long reaction times.Dilute the reaction mixture with the same solvent to bring the absorbance within the linear range of the spectrophotometer (typically below 2.5).[1] Alternatively, reduce the initial concentration of 3,5-DTBC or the catalyst.
How can I confirm the identity of the product as 3,5-di-tert-butylquinone? The primary product of 3,5-DTBC oxidation is 3,5-di-tert-butylquinone (3,5-DTBQ).The formation of 3,5-DTBQ can be monitored by the growth of its characteristic absorption peak at approximately 400 nm in the UV-vis spectrum.[1] For definitive identification, techniques like mass spectrometry can be used to confirm the molecular weight of the product (m/z 220).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound autoxidation?

A1: The primary product is 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ).[2]

Q2: What is the best way to monitor the reaction kinetics?

A2: The reaction is conveniently monitored by UV-vis spectroscopy. The formation of 3,5-DTBQ can be followed by measuring the increase in absorbance at its λmax, which is around 400 nm.[1][3]

Q3: How does pH affect the autoxidation rate?

A3: The presence of a base can significantly enhance the rate of autoxidation.[1] Therefore, controlling the pH is crucial for reproducible results.

Q4: What solvents are commonly used for studying 3,5-DTBC oxidation?

A4: Common solvents include methanol, acetonitrile, and tetrahydrofuran.[1][4] It is important to be aware that the molar absorptivity of the 3,5-DTBQ product varies with the solvent.[1]

Q5: Are there any by-products formed during the autoxidation?

A5: In the presence of certain catalysts and conditions, the reaction can proceed via different pathways. For instance, in some catalyzed reactions, hydrogen peroxide (H₂O₂) has been identified as a by-product.

Quantitative Data

Molar Absorptivity of 3,5-di-tert-butylquinone (3,5-DTBQ)

The molar absorptivity (ε) of the product, 3,5-DTBQ, is crucial for calculating its concentration from absorbance data. The value of ε is solvent-dependent.

SolventMolar Absorptivity (ε) at 400 nm (M⁻¹ cm⁻¹)
Methanol1670 ± 32[1]
Acetonitrile1870 ± 15[1]
Tetrahydrofuran (THF)1960 ± 25[1]
Influence of Catalysts on Oxidation Rate

The rate of 3,5-DTBC oxidation can be significantly increased by various catalysts. The catalytic activity is often reported as a turnover number (kcat) or an oxidation rate.

Catalyst SystemSolventReported Catalytic Activity
Mn(II) acetate-kcat of 1.3 x 10³ h⁻¹
Co(III) complexAcetonitrilekcat = 142 h⁻¹
Di-μ-hydroxo-dicopper(II) complex-Proportional to the first or second order with the catalyst
V-polyoxometalate1,2-dichloroethaneAccelerates the autoxidation rate[5]
L6/CoCl₂ complexTHFOxidation rate of 8.354 µmol·L⁻¹·min⁻¹
L1/Cu(CH₃COO)₂ complexTHFOxidation rate of 2.00 µmol·L⁻¹·min⁻¹[4]

Experimental Protocols

General Protocol for Monitoring 3,5-DTBC Oxidation by UV-Vis Spectroscopy

This protocol outlines a general procedure for studying the kinetics of 3,5-DTBC oxidation.

1. Preparation of Stock Solutions:

  • 3,5-DTBC Stock Solution: Accurately weigh a known mass of this compound and dissolve it in the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Catalyst Stock Solution: Prepare a stock solution of the catalyst in the same solvent at a suitable concentration (e.g., 1 mM). The concentration may need to be adjusted based on the catalyst's activity.

2. Instrument Setup:

  • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of 3,5-DTBQ (approximately 400 nm).[6]

  • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C).[6]

3. Reaction Mixture Preparation:

  • In a quartz cuvette, add the required volumes of the solvent and the 3,5-DTBC stock solution.

  • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

4. Initiation and Data Collection:

  • To start the reaction, add the required volume of the catalyst stock solution to the cuvette.

  • Quickly mix the contents of the cuvette (e.g., by gentle inversion with a cap or using a pipette).

  • Immediately begin recording the absorbance at 400 nm as a function of time.[6]

  • Collect data at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change in absorbance.[6]

5. Data Analysis:

  • Convert the absorbance data to the concentration of 3,5-DTBQ using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of 3,5-DTBQ in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • Plot the concentration of 3,5-DTBQ versus time to determine the initial reaction rate.

Visualizations

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare 3,5-DTBC Stock Solution mix Mix Reactants in Cuvette prep_substrate->mix prep_catalyst Prepare Catalyst Stock Solution initiate Initiate Reaction (Add Catalyst) prep_catalyst->initiate equilibrate Equilibrate Temperature mix->equilibrate equilibrate->initiate measure Monitor Absorbance at 400 nm vs. Time initiate->measure convert Convert Absorbance to Concentration measure->convert plot Plot Concentration vs. Time convert->plot determine_rate Determine Initial Rate plot->determine_rate

Caption: A general workflow for the kinetic analysis of 3,5-DTBC oxidation.

Troubleshooting Decision Tree for 3,5-DTBC Autoxidation Experiments

troubleshooting_tree cluster_issue cluster_cause cluster_solution start Problem Encountered issue_color Initial solution is colored? start->issue_color issue_control High rate in control? start->issue_control issue_reproducibility Poor reproducibility? start->issue_reproducibility cause_impurity Impure 3,5-DTBC issue_color->cause_impurity Yes cause_autoxidation Significant Autoxidation issue_control->cause_autoxidation Yes cause_conditions Inconsistent Conditions issue_reproducibility->cause_conditions Yes solution_purify Use fresh/purified 3,5-DTBC cause_impurity->solution_purify solution_control Run and subtract control cause_autoxidation->solution_control solution_standardize Standardize protocol: - Solvent - pH - Concentration - Time cause_conditions->solution_standardize

Caption: A decision tree to troubleshoot common issues in 3,5-DTBC oxidation experiments.

References

Technical Support Center: Solvent Effects on the Oxidation Rate of 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solvent effects on the oxidation rate of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for monitoring the oxidation of this compound?

A1: The oxidation of this compound (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) is most commonly monitored using UV-Vis spectrophotometry.[1][2] The formation of the product, 3,5-DTBQ, can be observed by the growth of a characteristic absorption peak at approximately 400 nm.[1][3]

Q2: Why is the choice of solvent important for this reaction?

A2: The solvent can significantly influence the rate of oxidation through various factors, including the solubility of the reactants and catalysts, the stabilization of intermediates, and the rate of autoxidation.[1][2] Different solvents can lead to variations in the observed reaction kinetics.

Q3: What are some common solvents used for studying the oxidation of 3,5-DTBC?

A3: Common solvents for this reaction include methanol, acetonitrile, and tetrahydrofuran (B95107) (THF).[1][4] Other solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have also been used.[1][4]

Q4: What is autoxidation and how does it affect the experiment?

A4: Autoxidation is the spontaneous oxidation of a substance by atmospheric oxygen. In the context of 3,5-DTBC, it can lead to the formation of the quinone product even in the absence of a catalyst, potentially interfering with the kinetic analysis of the catalyzed reaction.[1] The rate of autoxidation can be influenced by the solvent, pH, and the presence of light.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background absorbance at 400 nm before adding the catalyst. The 3,5-DTBC starting material may have partially oxidized to 3,5-DTBQ during storage.[1]Consider recrystallizing the 3,5-DTBC from a non-polar solvent like pentane, although solubility can be an issue.[1] Prepare fresh solutions of 3,5-DTBC before each experiment.
Inconsistent or non-reproducible kinetic data. 1. Inconsistent mixing of reactants. 2. Temperature fluctuations. 3. Variations in the time between dissolution of 3,5-DTBC and the start of the measurement.[1] 4. Variable oxygen concentration in the solvent.1. Ensure rapid and thorough mixing of the reactants in the cuvette. 2. Use a temperature-controlled cuvette holder in the spectrophotometer.[5] 3. Standardize the time for solution preparation and equilibration. 4. For reactions sensitive to oxygen concentration, consider using air-saturated solvents or bubbling a gas with a known oxygen concentration through the solvent.
Observed reaction rate is slower than expected. 1. The catalyst may be inactive or used at too low a concentration. 2. The solvent may be inhibiting the reaction. 3. The pH of the solution may not be optimal, especially if a base is used as a co-catalyst.[1]1. Verify the catalyst's activity and optimize its concentration. 2. Test a range of solvents to find the optimal one for your catalytic system. 3. If a base is used, ensure its concentration is optimized and the solution is appropriately buffered if necessary.[1]
Precipitation observed in the cuvette during the experiment. The catalyst, substrate, or product may have poor solubility in the chosen solvent at the experimental concentrations.1. Choose a solvent with better solubility for all components. 2. Adjust the concentrations of the reactants.

Data Presentation

Table 1: Molar Absorptivity of 3,5-di-tert-butylquinone (3,5-DTBQ) in Various Solvents

SolventWavelength (nm)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)
Methanol4001670 ± 32[1]
Acetonitrile4001870 ± 15[1]
Tetrahydrofuran (THF)4001960 ± 25[1]
Tetrahydrofuran (THF)4301900[4]

Table 2: Reported Catalytic Oxidation Rates of this compound

CatalystSolventTurnover Number (kcat) (h⁻¹)
Mononuclear Manganese Complex 1Methanol86 ± 7[3]
Mononuclear Manganese Complex 2Methanol101 ± 4[3]
Mononuclear Manganese Complex 3Methanol230 ± 4[3]
Mononuclear Manganese Complex 4Methanol130 ± 4[3]
PyAm₂CuII-MeCN with KOHNot Specified88.8[1]
Di-μ-hydroxo-dicopper(II) Complex 1Acetonitrile142[6]
Di-μ-hydroxo-dicopper(II) Complex 2Acetonitrile85[6]
Di-μ-hydroxo-dicopper(II) Complex 3Acetonitrile99[6]
Cobalt(III) ComplexNot Specified79.8[6]

Experimental Protocols

Detailed Methodology for Kinetic Analysis of this compound Oxidation

This protocol outlines the steps for a typical kinetic experiment to determine the rate of catalytic oxidation of 3,5-DTBC.

1. Materials and Reagents:

  • This compound (3,5-DTBC)

  • Catalyst of interest

  • High-purity solvents (e.g., methanol, acetonitrile, THF)

  • Volumetric flasks, pipettes, and quartz cuvettes

2. Instrumentation:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Magnetic stirrer and stir bars (optional, for ensuring homogeneity)

3. Preparation of Stock Solutions:

  • 3,5-DTBC Stock Solution: Accurately weigh a known amount of 3,5-DTBC and dissolve it in the chosen solvent in a volumetric flask to achieve a desired concentration (e.g., 10 mM). It is recommended to prepare this solution fresh for each set of experiments to minimize autoxidation.

  • Catalyst Stock Solution: Prepare a stock solution of the catalyst in the same solvent at a suitable concentration (e.g., 1 mM). The concentration may need to be adjusted based on the catalyst's activity.

4. Kinetic Measurement:

  • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of 3,5-DTBQ (around 400 nm).

  • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, add the required volumes of the solvent and the 3,5-DTBC stock solution.

  • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

  • Initiate the reaction by adding the required volume of the catalyst stock solution to the cuvette.

  • Quickly mix the contents of the cuvette and immediately start recording the absorbance at regular time intervals.

5. Data Analysis:

  • Plot the absorbance at 400 nm versus time.

  • The initial rate of the reaction can be determined from the initial slope of this plot.

  • Convert the rate from absorbance units per unit time to concentration per unit time using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of 3,5-DTBQ in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

  • To determine the order of the reaction with respect to the substrate and catalyst, repeat the experiment with varying initial concentrations of each.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare 3,5-DTBC Stock Solution mix_reactants Mix Reactants in Cuvette prep_substrate->mix_reactants prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->mix_reactants setup_spec Set up UV-Vis Spectrophotometer setup_spec->mix_reactants run_kinetic Initiate Reaction & Record Absorbance mix_reactants->run_kinetic plot_data Plot Absorbance vs. Time run_kinetic->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate det_order Determine Reaction Order calc_rate->det_order

Caption: Experimental workflow for kinetic analysis of 3,5-DTBC oxidation.

Solvent_Effects_Logic cluster_solvent Solvent Properties cluster_effects Impact on Reaction cluster_outcome Observed Outcome polarity Polarity solubility Reactant/Catalyst Solubility polarity->solubility stabilization Intermediate Stabilization polarity->stabilization viscosity Viscosity oxidation_rate Oxidation Rate viscosity->oxidation_rate coordinating_ability Coordinating Ability coordinating_ability->stabilization solubility->oxidation_rate stabilization->oxidation_rate autoxidation Autoxidation Rate autoxidation->oxidation_rate

Caption: Logical relationship of solvent properties and their effect on oxidation rate.

References

overcoming substrate inhibition in 3,5-di-tert-butylcatechol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-di-tert-butylcatechol (B55391) (DTBC) reactions, with a specific focus on overcoming substrate inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound, particularly those related to unexpected reaction rates and potential substrate inhibition.

Issue 1: Reaction rate is significantly lower than expected or plateaus prematurely.

  • Possible Cause 1: Substrate Inhibition. At high concentrations, this compound can act as an inhibitor of its own oxidation.[1][2][3] This is a common deviation from standard Michaelis-Menten kinetics.[4][5]

    • Troubleshooting Steps:

      • Vary Substrate Concentration: Perform a substrate concentration study to determine the optimal concentration range. A decrease in the reaction rate at higher substrate concentrations is a strong indicator of substrate inhibition.[3]

      • Kinetic Analysis: Plot your data using a Lineweaver-Burk plot. A non-linear plot at high substrate concentrations can be indicative of substrate inhibition.

      • Model System Comparison: Compare your results to published kinetic data for similar catalyst systems to gauge expected reaction rates.

  • Possible Cause 2: Catalyst Inactivation. The catalyst may be degrading over the course of the reaction.

    • Troubleshooting Steps:

      • Catalyst Stability Check: Run the reaction under inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst, if applicable.

      • Monitor Catalyst Spectrum: If using a metallo-catalyst with a characteristic UV-Vis spectrum, monitor the spectral changes over time to check for degradation.

  • Possible Cause 3: Product Inhibition. The product, 3,5-di-tert-butyl-o-quinone (DTBQ), may be inhibiting the catalyst.

    • Troubleshooting Steps:

      • Initial Rate Analysis: Focus on the initial rates of the reaction before significant product accumulation.

      • Product Addition Experiment: Add a known concentration of the product (DTBQ) at the beginning of the reaction to see if it affects the initial rate.

Issue 2: Inconsistent or non-reproducible kinetic data.

  • Possible Cause 1: Autoxidation of this compound. DTBC can undergo autoxidation, especially in the presence of a base, leading to background signal and variability in results.[6][7]

    • Troubleshooting Steps:

      • Run a Control Reaction: Always run a control experiment without the catalyst to quantify the rate of autoxidation under your specific reaction conditions (solvent, temperature, pH).[6]

      • Use Fresh Solutions: Prepare fresh solutions of this compound for each experiment to minimize the impact of pre-oxidized substrate.

      • Control pH: If a base is used, carefully control its concentration as it can significantly enhance the rate of autoxidation.[7]

  • Possible Cause 2: Solvent Effects. The choice of solvent can influence the reaction rate and the extent of substrate inhibition.[6]

    • Troubleshooting Steps:

      • Solvent Purity: Ensure the use of high-purity, dry solvents.

      • Solvent Screening: If encountering issues, consider screening a variety of solvents to find the optimal one for your catalytic system. Methanol is a commonly used solvent for this reaction.[6]

Logical Workflow for Troubleshooting Low Reaction Rates:

Troubleshooting_Workflow start Low or Plateauing Reaction Rate check_inhibition Is Substrate Inhibition Suspected? start->check_inhibition vary_substrate Vary Substrate Concentration check_inhibition->vary_substrate Yes check_catalyst Is Catalyst Inactivation a Possibility? check_inhibition->check_catalyst No kinetic_analysis Perform Kinetic Analysis (e.g., Lineweaver-Burk) vary_substrate->kinetic_analysis end_inhibition Optimize Substrate Concentration kinetic_analysis->end_inhibition stability_check Run Under Inert Atmosphere check_catalyst->stability_check Yes check_product_inhibition Could Product Inhibition be the Cause? check_catalyst->check_product_inhibition No monitor_spectrum Monitor Catalyst Spectrum (if applicable) stability_check->monitor_spectrum end_catalyst Modify Reaction Conditions to Improve Catalyst Stability monitor_spectrum->end_catalyst initial_rate Focus on Initial Reaction Rates check_product_inhibition->initial_rate Yes product_addition Perform Product Addition Experiment initial_rate->product_addition end_product Account for Product Inhibition in Kinetic Model product_addition->end_product Reaction_Pathway DTBC This compound (DTBC) Catalyst Catalyst DTBC->Catalyst DTBQ 3,5-Di-tert-butyl-o-quinone (DTBQ) Catalyst->DTBQ H2O H₂O Catalyst->H2O O2 O₂ O2->Catalyst Experimental_Workflow prep Prepare Catalyst and Substrate Stock Solutions setup Equilibrate Catalyst Solution in Spectrophotometer prep->setup initiate Initiate Reaction by Adding Substrate setup->initiate monitor Monitor Absorbance at 400 nm vs. Time initiate->monitor calculate Calculate Initial Reaction Rates (V₀) monitor->calculate plot Plot V₀ vs. [Substrate] calculate->plot fit Fit Data to Kinetic Model (e.g., Michaelis-Menten or Haldane) plot->fit determine Determine Kinetic Parameters (Vmax, KM, Ki) fit->determine

References

Technical Support Center: Characterization of 3,5-di-tert-butylcatechol (DTBC) Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,5-di-tert-butylcatechol (B55391) (DTBC) oxidation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary and expected product of this compound (DTBC) oxidation?

A1: Under typical catalytic and aerobic conditions, the primary oxidation product of this compound (DTBC) is 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ) .[1][2][3] This product is a stable, red crystalline solid.[4]

Q2: How can I monitor the progress of the DTBC oxidation reaction?

A2: The most common and effective method is UV-Vis spectrophotometry. The formation of DTBQ can be monitored by the increase in absorbance at approximately 400 nm, which is a characteristic peak for this quinone.[1][2][5] This allows for real-time tracking of the reaction kinetics.

Q3: What are the most common analytical techniques used to characterize the final products?

A3: A combination of spectroscopic and spectrometric methods is essential for unambiguous characterization. These include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.[6][7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. For DTBQ, the expected molecular ion peak (M+) is at m/z 220.[3][6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=O stretches of the quinone.[7]

  • Cyclic Voltammetry (CV): To study the electrochemical properties of the catechol/quinone system.[8][9]

Q4: What are some known intermediates or side products I should be aware of?

A4: Besides the main DTBQ product, several other species can be formed depending on the reaction conditions:

  • Semiquinone Radical: A common intermediate, the 3,5-di-tert-butylsemiquinone anion radical, can be detected by Electron Spin Resonance (ESR) spectroscopy.[5][10]

  • Ortho-benzoquinhydrone: In electrochemical oxidation, the DTBQ product can form a non-covalent complex with the starting DTBC material to create an ortho-benzoquinhydrone derivative.[9][11]

  • Amine Adducts: If secondary amines or ammonia (B1221849) are present in the reaction mixture, they can react with DTBQ to form various N,N-disubstituted o-aminophenols or other complex structures.[12][13]

  • Hydrogen Peroxide (H₂O₂): In oxidase-type reaction pathways, H₂O₂ can be a by-product, whereas dioxygenase pathways produce H₂O.[5]

Q5: Why might my reaction have low yield or poor selectivity?

A5: Low yields and limited selectivity are known challenges.[14] Potential causes include:

  • Catalyst Inactivity: The chosen catalyst may have low turnover frequency or may be deactivated during the reaction.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, pH, and oxygen concentration can significantly impact the reaction pathway and efficiency.[5][14]

  • Competing Reaction Pathways: The reaction may proceed through multiple pathways (e.g., oxidase vs. dioxygenase) simultaneously, leading to a mixture of products.[5]

  • Formation of Undesirable By-products: As mentioned in Q4, the reactivity of the DTBQ product can lead to subsequent reactions, consuming the desired product and complicating purification.[13][14]

Troubleshooting Guides

Problem: My UV-Vis spectrum does not show a clean, growing peak at 400 nm.

  • Possible Cause 1: The reaction is not proceeding, or is extremely slow.

    • Solution: Verify the activity of your catalyst. Ensure an adequate supply of oxygen is available to the reaction mixture.[3] Consider that some catalytic systems require a base, such as triethylamine (B128534) (TEA), to initiate or accelerate the reaction.[5][10]

  • Possible Cause 2: Your product is not the expected DTBQ.

    • Solution: The product may be an intermediate or a side product with a different λmax. Obtain a full spectrum to check for other absorbance maxima. Use other analytical methods like LC-MS to identify the species present in the solution.

  • Possible Cause 3: The catalyst or solvent interacts with the product, shifting the spectrum.

    • Solution: Analyze the UV-Vis spectrum of a purified DTBQ standard in your specific solvent and in the presence of the catalyst (without DTBC) to check for spectral shifts or interactions.[5]

Problem: I am seeing unexpected peaks in my NMR or Mass Spectrum.

  • Possible Cause 1: Formation of a quinhydrone (B85884) complex.

    • Solution: An m/z peak corresponding to the combined mass of DTBC + DTBQ may indicate a quinhydrone. ¹H NMR studies can also reveal this complex, which is stabilized by hydrogen bonding.[9][11] Modifying the workup procedure or purification (e.g., column chromatography) can separate the components.

  • Possible Cause 2: Presence of residual solvent or impurities from starting materials.

    • Solution: Ensure your DTBC starting material and solvents are pure. Use high-purity solvents and dry them if necessary.

  • Possible Cause 3: Formation of side products from reactions with trace contaminants (e.g., amines).

    • Solution: Scrupulously clean all glassware and use high-purity reagents. If amine contamination is suspected, an acidic wash during workup may help remove these basic by-products.

Problem: The isolated product is not the expected red color.

  • Possible Cause 1: The product is impure.

    • Solution: The presence of unreacted DTBC (colorless) or other side products can alter the color. Recrystallization from methanol (B129727) or petroleum ether is an effective purification method for DTBQ.[4] Column chromatography on silica (B1680970) gel can also be used.[3]

  • Possible Cause 2: The product has degraded.

    • Solution: While DTBQ is relatively stable, it can react further under certain conditions. Store the purified product in a cool, dark, and dry environment.

Data Presentation

Table 1: Key Characterization Data for 3,5-di-tert-butyl-o-benzoquinone (DTBQ)

PropertyValueReference(s)
Appearance Fine red plates or rhombs[4]
Melting Point 112-114 °C[4]
Molecular Formula C₁₄H₂₀O₂
Formula Weight 220.31 g/mol
UV-Vis λmax ~400 nm (in Methanol/Dichloromethane)[1][2][3]
Mass Spec (m/z) 220 (M⁺)[3]

Table 2: Example of Catalyst Performance in DTBC Oxidation

This table presents kinetic data for DTBC oxidation using various mononuclear manganese complexes as catalysts, demonstrating the impact of ligand structure on catalytic activity.

Catalyst Complex IDLigand Donor SetTurnover Number (k_cat, h⁻¹)Reference(s)
1 N₄O₂86 ± 7[1][8]
2 N₄O₂101 ± 4[1][8]
3 N₄Cl₂230 ± 4[1][8]
4 N₄Cl₂130 ± 4[1][8]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of DTBC

  • Dissolve this compound (DTBC) in a suitable air-saturated solvent (e.g., methanol, acetonitrile, or dichloromethane) in a reaction flask to a known concentration (e.g., 1.00 x 10⁻³ M).[3]

  • Add the catalyst solution (e.g., 1.00 x 10⁻⁴ M) to the flask.[3]

  • Ensure the reaction is performed under a constant positive pressure of oxygen or is open to the air, with vigorous stirring to ensure sufficient oxygen dissolution.[3]

  • Maintain a constant temperature using a water bath if required.

  • Monitor the reaction progress using UV-Vis spectroscopy (Protocol 2).

  • Upon completion, the solvent can be removed under reduced pressure. The resulting solid can be purified by column chromatography on silica gel or by recrystallization.[3][4][5]

Protocol 2: Monitoring Reaction Kinetics with UV-Vis Spectroscopy

  • At regular time intervals, withdraw a small aliquot from the reaction mixture.

  • Dilute the aliquot with the reaction solvent to a concentration suitable for spectroscopic analysis (i.e., where absorbance is within the linear range of the instrument).

  • Record the UV-Vis spectrum, focusing on the growing absorbance peak of DTBQ around 400 nm.[1][2]

  • The concentration of DTBQ formed can be calculated using the Beer-Lambert law (A = εcl), with a known molar absorptivity (ε) for DTBQ (e.g., ε = 1800 M⁻¹ cm⁻¹ at 408 nm in dichloromethane).[3]

  • Plot the concentration of DTBQ versus time to determine the reaction rate.

Protocol 3: Sample Preparation for Product Characterization

  • NMR Spectroscopy: Dissolve the purified product in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6] Acquire ¹H and ¹³C spectra.

  • Mass Spectrometry: Prepare a dilute solution of the purified product. Depending on the instrument, analysis can be done via Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion using techniques like Electrospray Ionization (ESI-MS).[6][15]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Characterization prep Prepare DTBC and Catalyst Solutions react Combine Reactants under O₂ and Constant Temperature prep->react monitor Monitor Progress (UV-Vis Spectroscopy) react->monitor Periodically sample workup Reaction Workup and Product Purification monitor->workup Upon completion char Characterize Purified Product (NMR, MS, IR, etc.) workup->char

Caption: General experimental workflow for DTBC oxidation and characterization.

reaction_pathway DTBC This compound (DTBC) SQ Semiquinone Radical (Intermediate) DTBC->SQ -e⁻, -H⁺ DTBQ 3,5-di-tert-butyl-o-benzoquinone (DTBQ) SQ->DTBQ -e⁻, -H⁺

Caption: Simplified oxidation pathway from DTBC to DTBQ via a semiquinone intermediate.

troubleshooting_tree start Unexpected Results in Characterization? issue1 Unexpected NMR/MS Peaks? start->issue1 issue2 Low Product Yield? start->issue2 issue3 Wrong Product Color? start->issue3 cause1a Side Product Formation (e.g., Quinhydrone) issue1->cause1a cause1b Contamination (Solvent, Amines) issue1->cause1b cause2a Inactive Catalyst issue2->cause2a cause2b Suboptimal Conditions (Temp, [O₂]) issue2->cause2b cause3a Product is Impure issue3->cause3a sol1 Improve Purification (Chromatography) cause1a->sol1 cause1b->sol1 sol2 Verify Catalyst Activity & Optimize Conditions cause2a->sol2 cause2b->sol2 sol3 Recrystallize Product cause3a->sol3

Caption: A troubleshooting decision tree for common characterization issues.

References

Validation & Comparative

A Comparative Guide to 3,5-Di-tert-butylcatechol and Other Catechol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of 3,5-di-tert-butylcatechol (B55391) against other catechol derivatives, supported by experimental data, to guide researchers, scientists, and drug development professionals in their applications.

Introduction

Catechol and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring with two adjacent hydroxyl groups. This structural motif imparts significant redox activity, making them valuable in a wide range of applications, from industrial processes to pharmaceutical development. Among these, this compound (3,5-DTBC) is a prominent derivative distinguished by the presence of two bulky tert-butyl groups on the catechol ring. These substituents significantly influence its physicochemical properties, including its antioxidant potential, solubility, and reactivity.

This guide provides a comprehensive comparison of this compound with other key catechol derivatives, such as the parent catechol, 4-tert-butylcatechol, and 4-methylcatechol. The comparison focuses on their performance in antioxidant assays and as substrates for enzymatic oxidation, offering valuable insights for researchers in chemistry, biology, and medicine.

Quantitative Performance Comparison

The antioxidant capacity of catechol derivatives is a key performance metric. It is typically evaluated through radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common measure of antioxidant potency; a lower IC50 value indicates higher antioxidant activity.

The enzymatic oxidation of catechols, often catalyzed by enzymes like catechol oxidase, is another important aspect of their reactivity. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key kinetic parameters that describe the efficiency of an enzyme in converting a substrate into a product. A lower Km value suggests a higher affinity of the enzyme for the substrate.

The following tables summarize the available quantitative data for the antioxidant activity and enzymatic oxidation of this compound and its counterparts.

Table 1: Comparison of Antioxidant Activity of Catechol Derivatives

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Reference
This compound~15 - 30~10 - 25[1]
4-tert-Butylcatechol~20 - 40~15 - 35[2]
4-Methylcatechol~25 - 50~20 - 40[2]
Catechol~30 - 60~25 - 50[3]
Trolox (Standard)~40~30[4]

Note: The IC50 values are compiled from various sources and may vary depending on the specific experimental conditions. They are presented here for comparative purposes.

Table 2: Comparison of Kinetic Parameters for Catechol Oxidase Activity

SubstrateKm (mM)Vmax (µmol/min)Reference
This compound~0.5 - 2.0Variable[5]
4-tert-Butylcatechol~1.0 - 5.0Variable[6]
4-Methylcatechol~2.0 - 10.0Variable[6]
Catechol~0.2 - 1.0Variable[7]

Note: Km and Vmax values are highly dependent on the enzyme source and assay conditions. The data presented provides a general comparison of substrate affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in the dark.

  • Sample Preparation:

    • Dissolve the catechol derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.0 mL of each sample dilution, add 2.0 mL of the 0.1 mM DPPH solution.

    • For the control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the catechol derivative.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically at approximately 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare stock solutions and serial dilutions of the catechol derivatives in ethanol.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 1.0 mL of the diluted ABTS•+ solution.

    • For the control, add 10 µL of ethanol to 1.0 mL of the diluted ABTS•+ solution.

    • Incubate the mixtures at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Catechol Oxidase Activity Assay

Principle: Catechol oxidase catalyzes the oxidation of catechols to their corresponding o-quinones, which can be monitored spectrophotometrically. The rate of quinone formation is indicative of the enzyme's activity.

Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of catechol oxidase (e.g., from mushroom) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5).

    • Prepare stock solutions of the catechol derivatives in the same buffer.

  • Assay Procedure:

    • In a cuvette, mix the buffer, the catechol oxidase solution, and the catechol derivative solution.

    • The final reaction mixture should contain a fixed concentration of the enzyme and varying concentrations of the substrate.

  • Measurement:

    • Immediately after adding the substrate, monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the respective o-quinone (e.g., ~400 nm for 3,5-di-tert-butyl-o-benzoquinone) over time using a spectrophotometer.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the comparison of catechol derivatives.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare DPPH/ABTS Reagent mix Mix Reagent and Sample reagent_prep->mix sample_prep Prepare Catechol Solutions (Serial Dilutions) sample_prep->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for DPPH/ABTS antioxidant assays.

Catechol_Antioxidant_Mechanism Catechol Catechol (Ar(OH)₂) Radical Free Radical (R•) Semiquinone Semiquinone Radical (Ar(O•)OH) Catechol->Semiquinone H• donation Stable_Radical Stable Molecule (RH) Radical->Stable_Radical H• acceptance Quinone Quinone (Ar(=O)₂) Semiquinone->Quinone H• donation Radical2 Free Radical (R•) Stable_Radical2 Stable Molecule (RH) Radical2->Stable_Radical2 H• acceptance Catechol_Oxidase_Reaction Enzyme Catechol Oxidase (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Substrate Catechol (S) Substrate->ES_Complex ES_Complex->Enzyme Product o-Quinone (P) ES_Complex->Product

References

Validating the Antioxidant Activity of 3,5-di-tert-butylcatechol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of novel therapeutics, the rigorous validation of a compound's antioxidant potential is a critical step. This guide provides an objective comparison of the antioxidant activity of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) against other common antioxidants, supported by experimental data and detailed protocols for key assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of this compound is primarily attributed to its ability to donate hydrogen atoms from its two hydroxyl groups, thereby neutralizing free radicals. Its activity is often compared to standard antioxidants such as Trolox (a water-soluble vitamin E analog), Butylated Hydroxytoluene (BHT), and Ascorbic Acid. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay; a lower IC50 value indicates higher antioxidant activity.

While direct comparative studies are varied, the available data indicates that the antioxidant potential of 3,5-DTBC can be influenced by the specific assay and the nature of its derivatives. For instance, the introduction of a methylene-thioether linker can enhance the antiradical activity of 3,5-DTBC derivatives when compared to the parent compound.[1]

Below is a summary of representative antioxidant activities for common standards, which can serve as a benchmark for evaluating 3,5-DTBC.

Antioxidant CompoundAssayIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)
Methanol (B129727) Extract DPPH94.92--
Ethanol (B145695) Extract DPPH94.83--
Methanol Extract ABTS179.8Ascorbic Acid127.7
Ethanol Extract ABTS256.9Ascorbic Acid127.7
Ethyl Acetate Fraction ABTS2.10Trolox2.34
Butanol Fraction FRAP0.48Trolox0.24

Table 1: Comparative antioxidant activity (IC₅₀) of various extracts and positive controls in different assays. Data is sourced from multiple studies for comparative purposes.[2]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is fundamental. The following are detailed methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol. This solution should be stored in an amber bottle in the dark at 4°C.[2]

  • Preparation of Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol (96-well plate):

    • Add 100 µL of the diluted test sample or a positive control (e.g., Trolox, Ascorbic Acid) to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.[2]

  • Calculation of Scavenging Activity: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Preparation of Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol and perform serial dilutions.

  • Assay Protocol (96-well plate):

    • Add a small volume (e.g., 10 µL) of the diluted test sample or positive control to the wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation of Scavenging Activity: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_antioxidant Prepare Antioxidant Solutions (3,5-DTBC & Standards) mix Mix Antioxidant and Radical Solutions prep_antioxidant->mix prep_radical Prepare Radical Solution (DPPH or ABTS•+) prep_radical->mix incubate Incubate (Dark, Room Temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

A generalized workflow for in vitro antioxidant capacity screening.
Putative Cellular Antioxidant Mechanism: The Keap1-Nrf2 Pathway

While the primary antioxidant mechanism of this compound is direct radical scavenging, ortho-hydroquinones, as a class, have been shown to potentially activate the Keap1-Nrf2 signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers, such as certain antioxidants or their metabolites, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTBC This compound (or its quinone metabolite) Keap1_Nrf2 Keap1-Nrf2 Complex DTBC->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Activates Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Transcription->Antioxidant_Enzymes

The putative activation of the Keap1-Nrf2 antioxidant response pathway.

References

A Comparative Guide to the Characterization of Metal Complexes with 3,5-di-tert-butylcatecholato Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of metal complexes featuring the 3,5-di-tert-butylcatecholato (dtbc) ligand. The unique redox-active nature of the dtbc ligand, capable of existing in catecholate, semiquinonate, and quinone forms, imparts fascinating and tunable electronic and magnetic properties to its metal complexes, making them a subject of intense research interest. This guide summarizes key structural, spectroscopic, electrochemical, and magnetic data for a range of metal complexes, offering a valuable resource for researchers in coordination chemistry, materials science, and catalysis.

Introduction to 3,5-di-tert-butylcatecholato Ligands

The 3,5-di-tert-butylcatecholato ligand is a versatile bidentate O-donor ligand that has been extensively used in coordination chemistry. Its ability to undergo one- and two-electron oxidations allows it to act as a "non-innocent" ligand, actively participating in the redox chemistry of the resulting metal complexes. This property leads to interesting phenomena such as valence tautomerism, where an intramolecular electron transfer between the metal and the ligand can be induced by external stimuli like temperature or light.

Comparative Data on Metal Complexes

The properties of metal complexes with dtbc ligands are highly dependent on the identity of the central metal ion. The following tables summarize key comparative data for a selection of first-row transition metal complexes.

Structural Parameters from X-ray Crystallography

The coordination geometry and key bond lengths provide fundamental insights into the electronic structure of these complexes. The C-O bond lengths within the catecholato ligand are particularly indicative of its oxidation state, with shorter C-O bonds suggesting a higher degree of semiquinone or quinone character.

Metal ComplexMetalCoordination GeometryM-O Bond Lengths (Å)C-O Bond Lengths (Å)Reference
[Co(bpy)(dtbc)(dtbsq)]Co(III)Distorted Octahedral1.88 - 1.921.30 - 1.35[1][2]
[Fe(dbbpy)(dtbc)₂]Fe(III)Distorted Octahedral1.99 - 2.021.32 - 1.34
[Mn(bpy)(dtbc)₂]Mn(IV)Distorted Octahedral1.88 - 1.901.33 - 1.34[3][4][5]
[Cu(bpy)(dtbc)]Cu(II)Square Planar1.91 - 1.931.34 - 1.35[6][7]
[Ni(bpy)(dtbc)]Ni(II)Square Planar1.84 - 1.861.34 - 1.35
[Rh(PPh₃)(dbsq)₂Cl]Rh(III)Distorted Octahedral~2.03~1.29[8]
[Re(dtbc)₃]Re(VI)Trigonal Prismatic~1.97~1.33[9][10][11]
[Ti(dtbc)₂]Ti(IV)Tetrahedral1.84 - 1.871.36 - 1.37[12]

bpy = 2,2'-bipyridine; dtbsq = 3,5-di-tert-butylsemiquinonato; dbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; PPh₃ = triphenylphosphine

Spectroscopic Properties (UV-Vis)

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within these complexes. Ligand-to-metal charge transfer (LMCT) and intervalence charge transfer (IVCT) bands are often observed and are sensitive to the oxidation states of both the metal and the dtbc ligand.

Metal ComplexSolventλmax (nm) (ε, M-1cm-1)AssignmentReference
[Co(bpy)(dtbc)(dtbsq)]CH₂Cl₂~450, ~650, ~800LMCT, IVCT[1][2]
[Fe(dbbpy)(dtbc)₂]CH₂Cl₂~630IVCT (sq -> cat)
[Mn(bpy)(dtbc)₂]CH₂Cl₂~400, ~600, ~830π(sq) -> d(Mn), d-d[3]
[Cu(bpy)(dtbc)]CH₂Cl₂~440, ~610LMCT, d-d[7]
[Rh(dbsq)₃]Benzene~790π -> π* (dbsq)[8]
[Re(dtbc)₃]CH₂Cl₂492 (20000), 590 (shoulder)LMCT[11]
Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry reveals the redox behavior of the metal complexes, providing information on the ease of oxidation and reduction of both the metal center and the dtbc ligands. The redox potentials are highly dependent on the metal and the overall coordination environment.[13]

Metal ComplexSolvent/ElectrolyteE1/2 (V) vs. SCERedox CoupleReference
[Co(bpy)(dtbc)(dtbsq)]CH₂Cl₂/TBAP~ -0.2, ~ +0.6Co(III)/Co(II), (dtbc)₂/(dtbc)(dtbsq)
[Fe(dbbpy)(dtbc)₂]CH₂Cl₂/TBAP~ -0.1Fe(III)/Fe(II)
[Mn(bpy)(dtbc)₂]CH₂Cl₂/TBAP~ -0.4, ~ +0.5Mn(IV)/Mn(III), Mn(III)/Mn(II)
[Cu(bpy)(dtbc)]DMF/TEAP~ -0.9, ~ -0.1Cu(II)/Cu(I), (dtbc)/(dtbsq)[7]
[Rh(dbsq)₃]CH₂Cl₂/TBAP~ -1.0, ~ -0.2, ~ +0.9Ligand-based reductions and oxidation[8]

TBAP = tetrabutylammonium (B224687) perchlorate; TEAP = tetraethylammonium (B1195904) perchlorate; DMF = dimethylformamide

Magnetic Properties

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex and can be used to study magnetic exchange interactions between the metal center and the radical semiquinonate ligand.

Metal ComplexTemperature (K)µeff (B.M.)InterpretationReference
[Co(bpy)(dtbc)(dtbsq)]300~1.8Low-spin Co(III) with one unpaired electron on dtbsq[1][2]
[Fe(dbbpy)(dtbc)₂]300~4.5Antiferromagnetic coupling between hs Fe(III) and two sq (B12106431) ligands
[Mn(bpy)(dtbc)₂]298~3.9Mn(IV) (S=3/2)[3]
[Cu(bpy)(dtbc)]300~1.9One unpaired electron on Cu(II)[6]
[V(bpy)(dtbc)₂]2951.73V(IV) (d¹) center[14]

µeff = effective magnetic moment; B.M. = Bohr magneton; hs = high-spin

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of these sensitive metal complexes.

General Synthesis of a Metal(II) bis(3,5-di-tert-butylcatecholato) Complex

This protocol provides a general method for the synthesis of a neutral M(II)(dtbc)₂ type complex.

Materials:

Procedure:

  • All manipulations are performed under an inert atmosphere using standard Schlenk techniques.

  • In a Schlenk flask, dissolve 1.0 mmol of the metal(II) chloride salt in 20 mL of THF.

  • In a separate Schlenk flask, dissolve 2.0 mmol of this compound and 2.2 mmol of triethylamine in 30 mL of THF.

  • Slowly add the catechol/amine solution to the stirring metal salt solution at room temperature.

  • A color change and the formation of a precipitate (triethylammonium chloride) are typically observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent in vacuo.

  • Extract the solid residue with CH₂Cl₂ or toluene (B28343) to separate the product from the triethylammonium (B8662869) chloride precipitate.

  • Filter the solution and reduce the volume of the filtrate in vacuo until precipitation of the product begins.

  • Store the solution at low temperature (-20 °C) to facilitate crystallization.

  • Isolate the crystalline product by filtration, wash with a small amount of cold solvent, and dry in vacuo.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • The crystal is maintained at a low temperature (typically 100-150 K) during data collection to minimize thermal motion.

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data is processed (integrated and scaled) using appropriate software.

  • The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

UV-Vis Spectroscopy

Procedure:

  • Prepare a solution of the complex of known concentration in a suitable UV-transparent solvent (e.g., CH₂Cl₂, THF, acetonitrile).

  • Record the absorption spectrum over a range of wavelengths (e.g., 200-1100 nm) using a dual-beam spectrophotometer.

  • A solvent-only baseline should be recorded and subtracted from the sample spectrum.

  • Molar absorptivity (ε) values are calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Cyclic Voltammetry

Procedure:

  • Electrochemical measurements are performed in a three-electrode cell under an inert atmosphere.

  • The working electrode is typically a glassy carbon or platinum disk, the reference electrode is often a saturated calomel (B162337) electrode (SCE) or Ag/AgCl, and the counter electrode is a platinum wire.

  • The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • The resulting current is measured as a function of the applied potential.

  • The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.

Magnetic Susceptibility

Procedure:

  • Magnetic susceptibility data is collected on a powdered sample of the complex using a SQUID (Superconducting Quantum Interference Device) magnetometer.

  • The magnetic moment is measured over a range of temperatures (e.g., 2-300 K) and applied magnetic fields.

  • The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the atoms in the complex (using Pascal's constants).

  • The effective magnetic moment (µeff) is calculated from the molar magnetic susceptibility (χM) using the equation: µeff = 2.828(χMT)1/2.

Visualizing Key Concepts

The following diagrams illustrate the important redox chemistry of the dtbc ligand and a typical workflow for the characterization of its metal complexes.

Caption: Redox states of the 3,5-di-tert-butylcatecholato ligand.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of Metal-dtbc Complex XRay X-ray Crystallography Synthesis->XRay UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Magnetism Magnetic Susceptibility Synthesis->Magnetism Structure Molecular Structure (Bond Lengths, Geometry) XRay->Structure Electronic Electronic Properties (Redox Potentials, Transitions) UVVis->Electronic CV->Electronic Magnetic Magnetic Properties (Spin State, Coupling) Magnetism->Magnetic

Caption: Experimental workflow for the characterization of metal-dtbc complexes.

Conclusion

The characterization of metal complexes with 3,5-di-tert-butylcatecholato ligands reveals a rich and complex interplay between the metal center and the redox-active ligand. The data presented in this guide highlights the significant influence of the metal ion on the structural, spectroscopic, electrochemical, and magnetic properties of these complexes. A thorough and multi-technique approach, as outlined in the experimental protocols and workflow, is essential for a comprehensive understanding of these fascinating coordination compounds. This comparative guide serves as a valuable starting point for researchers interested in exploring and exploiting the unique properties of this class of materials.

References

alternative substrates to 3,5-di-tert-butylcatechol for catechol oxidase assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and enzymatic studies, the selection of an appropriate substrate is paramount for accurate and reproducible catechol oxidase assays. While 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) is a widely used substrate due to the stability of its corresponding quinone, a range of alternative substrates offer distinct advantages in terms of biological relevance, solubility, and detection methods. This guide provides a comprehensive comparison of commonly used alternatives—catechol, 4-tert-butylcatechol (B165716) (4-TBC), L-3,4-dihydroxyphenylalanine (L-DOPA), and dopamine (B1211576)—objectively evaluating their performance with supporting data and detailed experimental protocols.

Comparative Kinetic Performance of Catechol Oxidase Substrates

The efficiency of an enzyme with a particular substrate is best described by its kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic parameters for the oxidation of various substrates by catechol oxidase (or the closely related polyphenol oxidase) from different sources. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in enzyme source, purity, and experimental conditions such as pH and temperature.

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (U/mL·min)Optimal Wavelength (λₘₐₓ) for ProductReference
This compound Model Copper Complex0.29712~400 nm[1]
Catechol Marfona Potato6.73333.33~420 nm[2]
4-tert-Butylcatechol Scytalidium thermophilum--420 nm / 625 nm (coupled)[3]
L-DOPA Mushroom0.871714~475 nm
Dopamine ---458 nm (coupled)[4]

Note: The Vₘₐₓ values are reported in the units provided in the source and may not be directly comparable. The activity of catechol oxidase can be influenced by factors such as pH and the specific buffer system used.[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results. Below are generalized protocols for conducting catechol oxidase assays with the discussed substrates.

General Reagents and Equipment
  • Enzyme: Purified catechol oxidase or a crude extract from a suitable source (e.g., mushroom, potato, banana).[5][6]

  • Buffer: Typically a 50-100 mM sodium phosphate (B84403) or citrate (B86180) buffer, with the pH optimized for the specific enzyme and substrate (often in the range of 6.0-7.5).[2]

  • Substrate Stock Solutions: Prepared fresh in the assay buffer. Concentrations should be chosen to cover a range around the expected Kₘ.

  • Spectrophotometer: Capable of kinetic measurements at the appropriate wavelength.

  • Cuvettes: Quartz or disposable cuvettes with a 1 cm path length.

Protocol 1: Assay using this compound (3,5-DTBC)

This substrate is widely used due to the stability of its oxidized product, 3,5-di-tert-butyl-o-benzoquinone.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.5.

    • Substrate Stock Solution: Prepare a 10 mM solution of 3,5-DTBC in methanol.

  • Assay Procedure:

    • In a 1 cm cuvette, combine 950 µL of assay buffer and 50 µL of the 3,5-DTBC stock solution to achieve a final substrate concentration of 0.5 mM.

    • Initiate the reaction by adding a small, predetermined volume of the catechol oxidase solution (e.g., 10-50 µL) to the cuvette.

    • Immediately mix the solution by inversion and start monitoring the increase in absorbance at 400 nm over time (e.g., for 3-5 minutes).

    • The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

Protocol 2: Assay using Catechol

Catechol is the simplest ortho-diphenol and the eponymous substrate for catechol oxidase.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0.

    • Substrate Stock Solution: Prepare a 100 mM solution of catechol in the assay buffer.

  • Assay Procedure:

    • To a cuvette, add the appropriate volume of assay buffer and catechol stock solution to achieve the desired final substrate concentration in a total volume of 1 mL.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the formation of 1,2-benzoquinone (B1198763) by measuring the increase in absorbance at approximately 420 nm .[7]

    • Calculate the initial velocity from the slope of the initial linear phase of the reaction.

Protocol 3: Assay using 4-tert-butylcatechol (4-TBC)

4-TBC is a substituted catechol that can be monitored directly or through a coupled reaction.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0.

    • Substrate Stock Solution: Prepare a 50 mM solution of 4-TBC in the assay buffer.

    • (Optional for Coupled Assay): 10 mM 4-amino-N,N-diethylaniline (ADA) solution.

  • Assay Procedure (Direct Method):

    • Follow the general procedure for catechol, monitoring the increase in absorbance at 420 nm .[3]

  • Assay Procedure (Coupled Method):

    • In a cuvette, mix the assay buffer, 4-TBC stock solution (to a final concentration of 5 mM), and ADA solution (to a final concentration of 0.75 mM).

    • Start the reaction by adding the enzyme.

    • Measure the formation of the blue adduct at 625 nm . This coupled assay can offer increased sensitivity.

Protocol 4: Assay using L-DOPA

L-DOPA is a biologically significant substrate, and its oxidation product, dopachrome (B613829), is colored, allowing for a straightforward spectrophotometric assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Substrate Stock Solution: Prepare a 20 mM solution of L-DOPA in the assay buffer. This solution should be prepared fresh as it can auto-oxidize.

  • Assay Procedure:

    • In a cuvette, add the assay buffer and L-DOPA stock solution to the desired final concentration.

    • Initiate the reaction with the addition of the enzyme.

    • Monitor the formation of the orange/red dopachrome by measuring the increase in absorbance at 475 nm .[8] The molar extinction coefficient for dopachrome at this wavelength is approximately 3600-3700 M⁻¹cm⁻¹.[9][10]

    • Determine the initial reaction rate from the linear portion of the kinetic trace.

Protocol 5: Assay using Dopamine

Dopamine is another biologically relevant catecholamine that can serve as a substrate for catechol oxidase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0.

    • Substrate Stock Solution: Prepare a 50 mM solution of dopamine hydrochloride in the assay buffer.

    • (Optional for Coupled Assay): Reagents for coupling, such as 4-aminobenzoic acid and an oxidizing agent like periodate, can be used for a colorimetric assay.[11][12]

  • Assay Procedure (Coupled Method):

    • A method has been described where dopamine is oxidized and then coupled with 4-aminobenzoic acid, leading to a colored product with an absorbance maximum at 458 nm .[4] This method is suitable for endpoint or kinetic assays.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying biochemistry, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic cycle of catechol oxidase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) mix_reagents Mix Buffer and Substrate in Cuvette reagent_prep->mix_reagents spectro_setup Spectrophotometer Setup (Wavelength, Temperature) measure_abs Measure Absorbance over Time spectro_setup->measure_abs add_enzyme Initiate Reaction with Enzyme mix_reagents->add_enzyme add_enzyme->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Rate (V₀) plot_data->calc_rate kinetic_analysis Michaelis-Menten / Lineweaver-Burk Plot calc_rate->kinetic_analysis determine_params Determine Kₘ and Vₘₐₓ kinetic_analysis->determine_params

General workflow for a catechol oxidase kinetic assay.

The diagram above outlines the key stages of a typical enzyme kinetics experiment, from the initial preparation of reagents to the final determination of kinetic parameters.

catechol_oxidase_mechanism E_CuII_CuII E-Cu(II)₂-OH⁻ E_Substrate E-Cu(I)₂ + o-quinone E_CuII_CuII->E_Substrate Catechol H₂O E_O2 E-Cu(I)₂-O₂ E_Substrate->E_O2 O₂ E_Ternary E-Cu(II)₂(O₂²⁻)-Substrate E_O2->E_Ternary Catechol E_Ternary->E_CuII_CuII o-quinone 2H₂O

Simplified catalytic cycle of catechol oxidase.

This diagram illustrates the cyclical process of catechol oxidation catalyzed by the dicopper center of the enzyme. The enzyme cycles between its oxidized [Cu(II)₂] and reduced [Cu(I)₂] states, utilizing molecular oxygen to convert two molecules of a catechol substrate into two molecules of the corresponding o-quinone and two molecules of water.[2]

Conclusion

While this compound remains a reliable substrate for catechol oxidase assays, researchers have a variety of viable alternatives, each with its own set of characteristics. Catechol, as the native substrate, is a fundamental choice. L-DOPA and dopamine are particularly relevant for studies in biological systems, especially in the context of neuroscience and melanin (B1238610) synthesis. 4-tert-butylcatechol offers a stable product and the option of a sensitive coupled assay.

The choice of substrate should be guided by the specific research question, the nature of the enzyme being studied, and the available instrumentation. The data and protocols provided in this guide offer a foundation for making an informed decision and for designing and executing robust and reproducible catechol oxidase assays.

References

A Comparative Kinetic Analysis of 3,5-Di-tert-butylcatechol Oxidation by Metal-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the catalytic efficiency of various metal complexes in the oxidation of 3,5-di-tert-butylcatechol (B55391), supported by quantitative kinetic data and detailed experimental protocols.

The oxidation of catechols to their corresponding quinones is a fundamental reaction in various biological and chemical processes. The study of this reaction, particularly using substituted catechols like this compound (3,5-DTBC), provides valuable insights into the mechanisms of catecholase enzymes and aids in the development of novel oxidation catalysts. This guide offers an objective comparison of the catalytic performance of different metal-based catalysts in the oxidation of 3,5-DTBC, presenting key kinetic parameters and detailed experimental methodologies to assist researchers in selecting and evaluating catalysts for their specific applications.

Performance Comparison of Catalysts

The efficacy of a catalyst is best understood through its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the catalyst for the substrate. A lower Km value signifies a higher affinity. The catalytic constant, kcat, represents the turnover number, which is the number of substrate molecules converted to product per catalyst molecule per unit time. The ratio kcat/Km is a measure of the catalytic efficiency of the enzyme, reflecting how efficiently a catalyst can convert a substrate to a product.

The following table summarizes the kinetic parameters for the oxidation of 3,5-DTBC by a selection of manganese, copper, and nickel complexes, as reported in the literature.

CatalystMetal Centerkcat (h⁻¹)Km (M)kcat/Km (M⁻¹h⁻¹)SolventReference
--INVALID-LINK-- (Complex 1)Mn(III)86 ± 7Not ReportedNot ReportedMethanol[1]
--INVALID-LINK-- (Complex 2)Mn(III)101 ± 4Not ReportedNot ReportedMethanol[1]
--INVALID-LINK-- (Complex 3)Mn(III)230 ± 4Not ReportedNot ReportedMethanol[1]
--INVALID-LINK-- (Complex 4)Mn(III)130 ± 4Not ReportedNot ReportedMethanol[1]
[Cu₂(papy)₂(CH₃OH)₂]Dicopper(II)7.2 x 10³2.97 x 10⁻⁴2.42 x 10⁷Methanol[2]
[Ni(L)]¹Ni(II)140.72Not ReportedNot ReportedAcetonitrile (B52724)[3]

¹ L = ((E,E)-(propane-1,3-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene))dinaphthalen-2-ol

Experimental Workflow and Methodologies

The kinetic analysis of 3,5-DTBC oxidation by these catalysts typically follows a standardized workflow. The general experimental setup and the detailed protocols derived from the cited literature are outlined below.

General Experimental Workflow

The following diagram illustrates the typical workflow for a kinetic assay of 3,5-DTBC oxidation.

G General Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Prepare stock solution of 3,5-DTBC E Add buffer/solvent, 3,5-DTBC solution to cuvette A->E B Prepare stock solution of catalyst F Initiate reaction by adding catalyst solution B->F C Prepare reaction buffer/solvent C->E D Equilibrate spectrophotometer to desired temperature D->E E->F G Monitor absorbance change at 400 nm over time F->G H Calculate initial reaction rates (V₀) G->H I Plot V₀ vs. substrate concentration H->I J Determine Km and Vmax using Michaelis-Menten plot I->J K Calculate kcat and kcat/Km J->K

Caption: A flowchart of the typical experimental procedure for the kinetic analysis of 3,5-DTBC oxidation.

Detailed Experimental Protocols

Protocol 1: Kinetic Analysis of 3,5-DTBC Oxidation by Mononuclear Manganese Complexes [1][4]

  • Materials:

    • Mononuclear Manganese Complexes (Complexes 1-4)

    • This compound (3,5-DTBC)

    • Methanol (analytical grade)

    • UV-vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a stock solution of the manganese catalyst (e.g., 1 x 10⁻⁴ M) in methanol.

    • Prepare a series of 3,5-DTBC solutions of varying concentrations in methanol.

    • Set the UV-vis spectrophotometer to monitor the absorbance at 400 nm, the characteristic wavelength for the product, 3,5-di-tert-butylquinone (3,5-DTBQ).

    • In a quartz cuvette, mix the catalyst solution with a specific volume of the 3,5-DTBC solution.

    • Immediately start recording the absorbance at 400 nm at regular time intervals.

    • The initial reaction rates are determined from the initial linear portion of the absorbance versus time plot.

    • Repeat the experiment for each concentration of 3,5-DTBC.

    • The kinetic parameters are determined by fitting the initial rate data to the Michaelis-Menten equation. A Lineweaver-Burk plot can be used for linearization of the data to determine Vmax, from which kcat is calculated.

Protocol 2: Kinetic Analysis of 3,5-DTBC Oxidation by a Dicopper(II) Complex [2]

  • Materials:

    • Dicopper(II) complex [Cu₂(papy)₂(CH₃OH)₂]

    • This compound (3,5-DTBC)

    • Methanol (analytical grade)

    • UV-vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a 1 x 10⁻⁴ M solution of the dicopper(II) complex in methanol.

    • Prepare a series of methanolic solutions of 3,5-DTBC with concentrations ranging from 0.1 x 10⁻² M to 5 x 10⁻² M.

    • The reaction is carried out at 25 °C under aerobic conditions.

    • The formation of 3,5-DTBQ is monitored by the increase in absorbance at 400 nm using a UV-vis spectrophotometer.

    • The initial rates of the reaction are determined for each substrate concentration.

    • The kinetic parameters (KM and Vmax) are obtained by analyzing the dependence of the initial rate on the substrate concentration using the Michaelis-Menten equation.

    • The turnover number (kcat) is calculated from Vmax and the catalyst concentration.

Protocol 3: Kinetic Analysis of 3,5-DTBC Oxidation by a Nickel(II) Complex [3]

  • Materials:

    • Nickel(II) complex [Ni(L)]

    • This compound (3,5-DTBC)

    • Acetonitrile (analytical grade)

    • UV-vis spectrophotometer

  • Procedure:

    • The catalytic oxidation of 3,5-DTBC is performed in acetonitrile in the presence of air.

    • The progress of the reaction is followed by monitoring the increase in the absorbance of the product, 3,5-DTBQ, at its characteristic wavelength.

    • The reaction is observed to follow first-order kinetics.

    • A Michaelis-Menten enzymatic kinetics model is applied to determine the turnover number (kcat).

Signaling Pathways and Logical Relationships

The catalytic oxidation of 3,5-DTBC by these metal complexes can be generalized into a simplified reaction pathway. The following diagram illustrates the key steps involved in the catalytic cycle.

G Simplified Catalytic Cycle for 3,5-DTBC Oxidation Catalyst_ox Catalyst (Oxidized State) Catalyst_red Catalyst (Reduced State) Catalyst_ox->Catalyst_red Substrate Binding & Electron Transfer Substrate This compound Catalyst_red->Catalyst_ox Re-oxidation Oxygen O₂ Product 3,5-Di-tert-butylquinone Substrate->Product Oxidation Water 2H₂O Oxygen->Water Reduction

Caption: A generalized diagram of the catalytic cycle for the oxidation of 3,5-DTBC.

Conclusion

This comparative guide highlights the diverse catalytic activities of manganese, copper, and nickel complexes in the oxidation of this compound. The provided kinetic data reveals that the dicopper(II) complex exhibits a significantly higher turnover number and catalytic efficiency compared to the reported manganese and nickel complexes under the specified conditions. However, it is crucial to note that direct comparisons can be challenging due to variations in experimental setups across different studies. The detailed protocols and the generalized workflow presented here offer a standardized framework for conducting and evaluating future kinetic analyses of novel catalysts for this important oxidation reaction. Researchers are encouraged to consider these methodologies to ensure the reproducibility and comparability of their findings.

References

A Comparative Analysis of Copper and Manganese Catalysts in 3,5-DTBC Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient oxidation of catechols is a critical area of study, with wide-ranging implications in areas from synthetic chemistry to the understanding of biological processes. This guide provides a comparative analysis of copper and manganese-based catalysts for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), a common model substrate. The performance of these catalysts is evaluated based on quantitative kinetic data, and detailed experimental protocols are provided to facilitate reproducibility.

The oxidation of 3,5-DTBC to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) serves as a benchmark reaction for evaluating the catalytic activity of various metal complexes. Both copper and manganese have emerged as promising catalysts for this transformation, largely due to their roles in the active sites of catechol oxidase and other oxidoreductase enzymes. This guide will delve into a direct comparison of their catalytic efficiencies, supported by experimental data from peer-reviewed literature.

Data Presentation: A Quantitative Comparison

The catalytic performance of copper and manganese complexes is most effectively compared through their turnover numbers (kcat), which quantify the number of substrate molecules converted to product per catalyst molecule per unit time. The following tables summarize the kcat values for a selection of copper and manganese catalysts in the oxidation of 3,5-DTBC. It is important to note that direct comparison of kcat values can be influenced by variations in experimental conditions such as solvent and temperature.

Table 1: Catalytic Performance of Selected Copper Complexes in 3,5-DTBC Oxidation

Catalyst/LigandSolventTemperature (°C)kcat (h⁻¹)
Dinuclear Cu(II) complexMethanol (B129727)257,200
Cu(II) μ-thiolate complexAcetonitrileNot Specified6,900
Cu2(bi-dptmd)(N3)2DichloromethaneRoom Temp.21.36*

*Calculated from the provided rate of 3.56 x 10⁻⁴ min⁻¹

Table 2: Catalytic Performance of Selected Manganese Complexes in 3,5-DTBC Oxidation

CatalystSolventTemperature (°C)kcat (h⁻¹)
--INVALID-LINK--MethanolNot Specified86 ± 7
--INVALID-LINK--MethanolNot Specified101 ± 4
--INVALID-LINK--MethanolNot Specified230 ± 4
--INVALID-LINK--MethanolNot Specified130 ± 4

Table 3: Direct Comparison of Copper and Manganese Complexes with the Same Ligand Framework

MetalLigand FrameworkSolventkcat (h⁻¹)
CopperPoly-benzimidazoleAcetonitrile~45
ManganesePoly-benzimidazoleAcetonitrile~8-40

From the presented data, it is evident that copper complexes, particularly dinuclear species, can exhibit significantly higher catalytic activity in 3,5-DTBC oxidation compared to the mononuclear manganese complexes listed. However, the catalytic activity is highly dependent on the ligand environment and the specific structure of the complex. The direct comparison in Table 3, using the same ligand framework, suggests that for that particular system, copper complexes are moderately more active than their manganese counterparts.

Experimental Protocols

To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed experimental protocols for catalyst synthesis and kinetic analysis are provided below.

General Synthesis of a Representative Copper(II) Catalyst

This protocol describes the synthesis of a dinuclear copper(II) complex, a class of catalysts that has shown high activity.

Materials:

  • Appropriate Schiff base ligand (e.g., derived from the condensation of a diamine and a salicylaldehyde (B1680747) derivative)

  • Copper(II) salt (e.g., copper(II) acetate (B1210297) dihydrate, Cu(OAc)₂·2H₂O)

  • Methanol (reagent grade)

Procedure:

  • Dissolve the Schiff base ligand in methanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of the copper(II) salt in methanol.

  • Slowly add the copper(II) salt solution to the ligand solution while stirring.

  • The reaction mixture is typically stirred at room temperature for a specified period, during which a color change is often observed, indicating complex formation.

  • The resulting precipitate is collected by filtration, washed with cold methanol, and then with diethyl ether.

  • The solid product is dried under vacuum.

  • Characterization of the complex can be performed using techniques such as X-ray crystallography, mass spectrometry, IR spectroscopy, and elemental analysis.

General Synthesis of a Representative Manganese(III) Catalyst

This protocol outlines the synthesis of a mononuclear manganese(III) complex.

Materials:

  • Appropriate nitrogen-containing ligand (e.g., bis(picolyl)(N-methylimidazole-2-yl)amine - bpia)

  • Manganese(III) salt (e.g., manganese(III) acetate dihydrate, Mn(OAc)₃·2H₂O)

  • Methanol (reagent grade)

  • Acetic acid

Procedure:

  • React equimolar amounts of the ligand and the manganese(III) salt in methanol in the presence of a small amount of acetic acid.

  • Stir the resulting solution for a short period (e.g., 15 minutes) and then filter to remove any unreacted starting material.

  • The product can be crystallized by techniques such as vapor diffusion of diethyl ether into the filtrate.

  • The crystals are then collected and dried.

  • Characterization is performed using methods such as X-ray crystallography, mass spectrometry, IR, EPR, and UV/vis spectroscopy, and elemental analysis.

Kinetic Measurements for 3,5-DTBC Oxidation

The catalytic activity is typically determined by monitoring the formation of the oxidation product, 3,5-DTBQ, which has a characteristic absorption maximum at 400 nm.

Materials:

  • Catalyst solution (in the appropriate solvent, e.g., methanol or acetonitrile)

  • This compound (3,5-DTBC) solution (in the same solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the catalyst at a known concentration (e.g., 1 x 10⁻⁴ M).

  • Prepare a series of 3,5-DTBC solutions of varying concentrations.

  • In a quartz cuvette, place a specific volume of the catalyst solution.

  • Initiate the reaction by adding a specific volume of the 3,5-DTBC solution to the cuvette.

  • Immediately start monitoring the increase in absorbance at 400 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • To determine the Michaelis-Menten kinetic parameters (Vmax and KM), repeat the experiment with different substrate concentrations while keeping the catalyst concentration constant.

  • A Lineweaver-Burk plot (1/initial rate vs. 1/[substrate]) is then constructed to calculate Vmax and KM.

  • The turnover number (kcat) is calculated using the equation: kcat = Vmax / [Catalyst].

Visualizing the Process: Experimental Workflow and Catalytic Cycles

To provide a clearer understanding of the experimental process and the proposed catalytic mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_kinetics Kinetic Analysis Ligand Ligand Reaction Reaction & Stirring Ligand->Reaction Metal_Salt Metal Salt (Cu or Mn) Metal_Salt->Reaction Solvent Solvent Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Catalyst Catalyst Isolation->Catalyst Catalyst_Sol Catalyst Solution Catalyst->Catalyst_Sol Dissolve in Solvent Spectrophotometer UV-Vis Spectrophotometer Catalyst_Sol->Spectrophotometer DTBC_Sol 3,5-DTBC Solution DTBC_Sol->Spectrophotometer Data_Analysis Data Analysis (Lineweaver-Burk Plot) Spectrophotometer->Data_Analysis Kinetics Kinetic Parameters (kcat, KM, Vmax) Data_Analysis->Kinetics

Caption: Experimental workflow for catalyst synthesis and kinetic analysis.

Copper_Catalytic_Cycle CuII_CuII [Cu(II) ... Cu(II)] (Resting State) Substrate_Binding Substrate Binding CuII_CuII->Substrate_Binding CuII_DTBC_CuII [Cu(II)-DTBC-Cu(II)] Substrate_Binding->CuII_DTBC_CuII Electron_Transfer Intramolecular Electron Transfer CuII_DTBC_CuII->Electron_Transfer CuI_DTBQ_CuI [Cu(I)-DTBQ-Cu(I)] Electron_Transfer->CuI_DTBQ_CuI Product_Release Product Release CuI_DTBQ_CuI->Product_Release CuI_CuI [Cu(I) ... Cu(I)] Product_Release->CuI_CuI DTBQ 3,5-DTBQ Product_Release->DTBQ Oxidation Oxidation by O₂ CuI_CuI->Oxidation Oxidation->CuII_CuII H2O 2H₂O Oxidation->H2O DTBC 3,5-DTBC DTBC->Substrate_Binding O2 O₂ O2->Oxidation

Caption: Proposed catalytic cycle for 3,5-DTBC oxidation by a dinuclear copper complex.

Manganese_Catalytic_Cycle MnIII [L-Mn(III)] (Active Catalyst) Substrate_Coordination Substrate Coordination MnIII->Substrate_Coordination MnIII_DTBC [L-Mn(III)-DTBC] Substrate_Coordination->MnIII_DTBC Redox_Reaction Redox Reaction MnIII_DTBC->Redox_Reaction MnII_DTBSQ [L-Mn(II)-DTBSQ•] Redox_Reaction->MnII_DTBSQ Product_Formation Product Formation & Release MnII_DTBSQ->Product_Formation MnII [L-Mn(II)] Product_Formation->MnII DTBQ 3,5-DTBQ Product_Formation->DTBQ Reoxidation Re-oxidation by O₂ MnII->Reoxidation Reoxidation->MnIII H2O2 H₂O₂ Reoxidation->H2O2 DTBC 3,5-DTBC DTBC->Substrate_Coordination O2 O₂ O2->Reoxidation

Caption: Proposed catalytic cycle for 3,5-DTBC oxidation by a mononuclear manganese complex.

Validating Michaelis-Menten Kinetics for 3,5-di-tert-butylcatechol Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of enzymatic and biomimetic catalytic reactions is paramount. This guide provides a comparative analysis of the validation of Michaelis-Menten kinetics for the oxidation of 3,5-di-tert-butylcatechol (B55391), a common substrate used to mimic the activity of catechol oxidase. This reaction is a staple in assessing the catalytic proficiency of novel synthetic complexes and understanding potential enzymatic inhibitors.

The oxidation of this compound (DTBC) to its corresponding quinone, 3,5-di-tert-butyl-o-benzoquinone (B121359) (DTBQ), is readily monitored by UV-Vis spectrophotometry due to the formation of a characteristic absorbance peak for the quinone product around 400 nm.[1][2][3] This straightforward analytical approach allows for the determination of initial reaction velocities, which are crucial for validating the Michaelis-Menten model.

Michaelis-Menten Kinetics: The Bedrock of Enzyme Catalysis

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[4] The model assumes that the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme.

A key characteristic of Michaelis-Menten kinetics is the observation of saturation kinetics; as the substrate concentration increases, the initial reaction rate approaches a maximum value (Vmax).[2][5] This occurs as the enzyme becomes saturated with the substrate. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

Experimental Validation and Data Comparison

The validation of Michaelis-Menten kinetics for DTBC oxidation involves systematic variation of the substrate concentration while keeping the catalyst concentration constant. The initial reaction rates are then measured and analyzed. Below are comparative data from studies utilizing different catalytic systems for the oxidation of this compound.

Catalyst/Enzyme MimicSubstrateKₘ (mM)Vₘₐₓ (µmol/min)kcat (h⁻¹)NotesReference
Mushroom TyrosinaseThis compound---A common enzyme used for comparative studies.[6]
--INVALID-LINK--This compound--86 ± 7Mononuclear manganese complex.[5]
--INVALID-LINK--This compound--101 ± 4Mononuclear manganese complex.[5]
--INVALID-LINK--This compound--230 ± 4Mononuclear manganese complex.[5]
--INVALID-LINK--This compound--130 ± 4Mononuclear manganese complex.[5]
PyAm₂CuᴵᴵMeCN with KOHThis compound--88.8Copper complex with a basic cocatalyst.[7]
Di-μ-hydroxo-dicopper(II) ComplexThis compound--720Basic conditions were applied.[8]
Triethylamine/DiethylamineThis compound---Metal-free catalytic system. Showed substrate inhibition pattern.[9][10]

Note: Direct comparison of Vmax values can be challenging due to variations in experimental conditions such as catalyst concentration and solvent. The catalytic efficiency is often best compared using the turnover number (kcat).

Experimental Protocols

A generalized experimental protocol for validating Michaelis-Menten kinetics for this compound oxidation is as follows:

Materials:

  • This compound (DTBC)

  • Catalyst (e.g., synthetic complex, enzyme)

  • Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl)

  • Solvent (e.g., methanol, acetonitrile)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the catalyst and a series of DTBC solutions of varying concentrations in the chosen solvent or buffer.

  • Reaction Initiation: In a cuvette, mix the catalyst solution with a specific concentration of the DTBC solution.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of 3,5-di-tert-butyl-o-benzoquinone (typically around 400 nm).[1][2]

  • Initial Rate Determination: Record the absorbance at regular time intervals to obtain a progress curve. The initial reaction rate (V₀) is determined from the initial linear portion of the plot of absorbance versus time.

  • Data Analysis: Repeat the experiment for each DTBC concentration. Plot the initial rates (V₀) against the corresponding substrate concentrations ([S]).

  • Parameter Estimation: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.[4] Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be used for a linear estimation of these parameters.[5]

Visualizing the Workflow and Kinetic Model

To better illustrate the process, the following diagrams outline the experimental workflow and the core Michaelis-Menten model.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis cluster_results Results prep_catalyst Prepare Catalyst Stock Solution mix Mix Catalyst and Substrate in Cuvette prep_catalyst->mix prep_substrate Prepare Serial Dilutions of DTBC Substrate prep_substrate->mix measure Monitor Absorbance Increase at ~400 nm (UV-Vis) mix->measure calc_rate Calculate Initial Reaction Rate (V₀) measure->calc_rate plot_data Plot V₀ vs. [S] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation (Non-linear Regression) plot_data->fit_model determine_params Determine Vmax and Km fit_model->determine_params

Caption: Experimental workflow for validating Michaelis-Menten kinetics.

Michaelis_Menten_Model E E ES ES E->ES k₁ S S ES->E k₋₁ P P ES->P k₂ (kcat)

Caption: The Michaelis-Menten kinetic model.

Alternatives and Deviations from Michaelis-Menten Kinetics

While the Michaelis-Menten model is widely applicable, it is not universally descriptive of all catalytic systems. For the oxidation of this compound, deviations can occur.

One notable deviation is substrate inhibition , where the reaction rate decreases at high substrate concentrations.[9][10] This phenomenon has been observed in metal-free catalytic systems for DTBC oxidation, suggesting that the substrate can bind to the catalyst in a non-productive manner, thereby inhibiting the reaction.

Furthermore, some complex reactions may not follow the simple one-substrate, one-product model and may require more intricate kinetic models for accurate description. It is also important to consider the possibility of catalyst deactivation or product inhibition, which can affect the observed reaction kinetics. In cases where the standard quasi-steady-state approximation (sQSSA) underlying the Michaelis-Menten equation is not valid, alternative models derived from the total quasi-steady-state approximation (tQSSA) may provide a more accurate description of the reaction progress curve.[11]

Conclusion

The oxidation of this compound serves as a robust model system for investigating catalytic activity and validating Michaelis-Menten kinetics. By systematically measuring initial reaction rates at varying substrate concentrations, researchers can determine key kinetic parameters such as Km and Vmax, providing valuable insights into the efficiency and mechanism of novel catalysts. While the Michaelis-Menten model provides a fundamental framework, it is crucial to be aware of potential deviations and consider alternative kinetic models to fully characterize the catalytic system under investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers in the field of enzyme kinetics and catalyst development.

References

A Comparative Guide to the Electrochemical Behavior of 3,5-Di-tert-butylcatechol and Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed and objective comparison of the electrochemical properties of 3,5-di-tert-butylcatechol (B55391) (DTBC) and hydroquinone (B1673460) (HQ). The information herein is supported by experimental data from scientific literature and is intended for researchers, scientists, and drug development professionals working with these redox-active molecules.

Introduction

Hydroquinone and its derivatives, such as this compound, are aromatic compounds capable of undergoing reversible two-electron, two-proton oxidation-reduction reactions. This electrochemical activity is central to their roles in various applications, including as antioxidants, polymerization inhibitors, and intermediates in pharmaceutical synthesis. The substitution of tert-butyl groups onto the catechol ring in DTBC significantly influences its electrochemical behavior compared to the parent hydroquinone. These differences in redox potential, reaction kinetics, and pH dependence are critical for their specific applications.

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and hydroquinone, primarily obtained through cyclic voltammetry (CV). It is important to note that absolute potential values can vary with experimental conditions such as the solvent, supporting electrolyte, pH, and reference electrode. The data presented here is collated from various sources to provide a comparative overview.

ParameterThis compound (DTBC)Hydroquinone (HQ)Key Observations
Oxidation Potential (Epa) Generally lower than HQ~0.610 V vs. SCE (in 1 M HClO₄)[1]The electron-donating tert-butyl groups on DTBC make it easier to oxidize.
Reduction Potential (Epc) Higher (less negative) than HQ~0.117 V vs. SCE (in 1 M HClO₄)[1]The redox process for both is quasi-reversible.
Peak-to-Peak Separation (ΔEp) Varies with conditions, indicative of quasi-reversibility489 mV vs. SCE (on Au electrode in 0.5M HClO₄)[2]A larger ΔEp suggests slower electron transfer kinetics.
Formal Potential (E°') pH-dependentpH-dependentBoth compounds exhibit a Nernstian dependence on pH, indicating proton-coupled electron transfer.
Heterogeneous Electron Transfer Rate Constant (kₛ) Data not readily available in comparative studies1.80 s⁻¹[2]HQ exhibits moderately fast electron transfer kinetics. The steric hindrance from the tert-butyl groups in DTBC may influence its kₛ value.
pH Dependence of Redox Potential Exhibits a linear dependence on pH.[3]The redox potential shifts to more negative values with increasing pH, with a slope of approximately -59 mV/pH, consistent with a 2e⁻/2H⁺ process.[4][5]This behavior is characteristic of quinone/hydroquinone-type redox couples.

Electrochemical Reaction Mechanisms

The electrochemical behavior of both this compound and hydroquinone involves a two-electron, two-proton transfer process, converting the catechol/hydroquinone to the corresponding quinone and vice versa.

G cluster_DTBC This compound (DTBC) Redox Reaction cluster_HQ Hydroquinone (HQ) Redox Reaction DTBC This compound DTBQ 3,5-di-tert-butyl-o-benzoquinone DTBC->DTBQ -2e⁻, -2H⁺ (Oxidation) DTBQ->DTBC +2e⁻, +2H⁺ (Reduction) HQ Hydroquinone BQ p-Benzoquinone HQ->BQ -2e⁻, -2H⁺ (Oxidation) BQ->HQ +2e⁻, +2H⁺ (Reduction)

Caption: Redox reactions of DTBC and HQ.

Experimental Protocols

A generalized methodology for comparing the electrochemical behavior of this compound and hydroquinone using cyclic voltammetry is provided below.

Materials and Reagents
  • Analytes: this compound (≥98% purity) and Hydroquinone (≥98% purity).

  • Solvent: A suitable solvent such as a mixture of ethanol (B145695) and water[6] or an organic solvent like acetonitrile.

  • Supporting Electrolyte: A 0.1 M solution of a salt that is electrochemically inactive in the potential window of interest, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) for organic solvents or a buffer solution (e.g., phosphate (B84403) or acetate) for aqueous media.[1][4]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[1][2]

  • Working Electrode: Glassy Carbon Electrode (GCE) or a polycrystalline gold or platinum electrode.[2][7]

  • Counter Electrode: Platinum wire.

Instrumentation
  • A potentiostat capable of performing cyclic voltammetry.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative cyclic voltammetry experiment.

G A Prepare Analyte Solutions (DTBC and HQ in electrolyte) B Assemble Three-Electrode Cell A->B C Purge with Inert Gas (e.g., N₂ or Ar for 10-15 min) B->C D Set CV Parameters (Potential window, scan rate) C->D E Record Cyclic Voltammogram for DTBC D->E F Clean Electrodes E->F G Record Cyclic Voltammogram for HQ (under identical conditions) F->G H Data Analysis (Determine Epa, Epc, ΔEp) G->H

Caption: Experimental workflow for cyclic voltammetry.

Procedure
  • Solution Preparation: Prepare solutions of known concentrations of this compound and hydroquinone in the chosen solvent containing the supporting electrolyte.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Scan: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic reaction occurs to a vertex potential beyond the oxidation peak, and then reversing the scan to a potential beyond the reduction peak before returning to the initial potential. A typical scan rate is 50-100 mV/s.[1]

  • Data Acquisition: Record the current response as a function of the applied potential for each compound under identical conditions to ensure a valid comparison.

  • Data Analysis: From the cyclic voltammograms, determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the peak-to-peak separation (ΔEp = Epa - Epc).

Discussion of Electrochemical Behavior

The presence of two electron-donating tert-butyl groups in this compound makes it more easily oxidized than hydroquinone. This is reflected in its generally lower oxidation potential. The steric hindrance introduced by these bulky groups can also affect the kinetics of the electrode reaction, which may be observed as a larger peak-to-peak separation (ΔEp) in cyclic voltammetry compared to hydroquinone under similar conditions.

The redox processes for both compounds are pH-dependent, which is characteristic of systems where protons are involved in the electron transfer reaction. A plot of the formal potential (E°') versus pH typically yields a straight line with a slope of approximately -59 mV per pH unit for a two-proton, two-electron process.[4][5]

The electrochemical reversibility of these compounds is another key aspect. A perfectly reversible system would have a ΔEp of 59/n mV (where n is the number of electrons, so ~29.5 mV for a 2e⁻ process) at room temperature. Both DTBC and HQ exhibit quasi-reversible behavior, with ΔEp values significantly larger than this theoretical value, indicating some kinetic limitations in the electron transfer process.[2]

Conclusion

The electrochemical behavior of this compound and hydroquinone is broadly similar, characterized by a two-electron, two-proton redox process. However, the substitution of tert-butyl groups in DTBC leads to a lower oxidation potential, making it a stronger reducing agent than hydroquinone. The kinetics of the electrode reactions for both compounds are quasi-reversible, and their redox potentials are highly dependent on the pH of the medium. Understanding these differences is crucial for the targeted application of these compounds in various scientific and industrial fields. The provided experimental protocol offers a standardized approach for conducting comparative electrochemical studies.

References

A Comparative Guide to Structural and Functional Models of Catechol Oxidase Utilizing 3,5-DTBC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic models of catechol oxidase, focusing on their structural features and functional performance in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). The information presented herein is curated from recent scientific literature to aid in the development and understanding of novel catalysts and potential therapeutic agents.

Catechol oxidases are type-3 copper enzymes that play a crucial role in the oxidation of o-diphenols to their corresponding o-quinones. The development of synthetic analogues that mimic the structure and function of these enzymes is a significant area of research, offering insights into their catalytic mechanisms and potential applications. This compound (3,5-DTBC) is a commonly used substrate for these studies due to its low redox potential and the bulky tert-butyl groups that prevent secondary reactions.

Performance Comparison of Catechol Oxidase Models

The catalytic efficiency of various model complexes in the aerobic oxidation of 3,5-DTBC to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) is summarized below. The kinetic parameters provide a quantitative measure of their functional performance.

ComplexMetal Center(s)kcat (h⁻¹)KM (M)Vmax (M s⁻¹)Reference
[Cu₂L(NO₃)₂]¹Dicopper(II)(3.89 ± 0.05) × 10⁶--[1][2]
[Cu₂(papy)₂(CH₃OH)₂]Dicopper(II)7.2 × 10³2.97 × 10⁻⁴2 × 10⁻⁴[3]
[Cu(L)Cl]²Mononuclear Cu(II)2.56 × 10³--[4]
Dinuclear Copper(II) Complex with "end-off" ligandDicopper(II)High turnover--[5]
[Cuᴵ(L1)₂][CuᴵCl₂] / [Cuᴵ(L2)₂][CuᴵCl₂]Copper(I)Higher than some Cu(II) models--[6]

¹ H₂L = N,N′-bis(3-methoxysalicylidene)-1,3-propanediamine ² HL= N,N,N′-trimethyl-N′-(2-hydroxy-3,5-di-tert-butylbenzyl)-ethylenediamine

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of catechol oxidase model complexes.

Catecholase Activity Assay

This spectrophotometric method is widely used to determine the catalytic activity of the model complexes.

  • Preparation of Solutions:

    • A stock solution of the catalyst (model complex) is prepared in a suitable solvent (e.g., methanol, DMF) at a concentration typically around 1 x 10⁻⁴ M.[3][4]

    • A stock solution of the substrate, this compound (3,5-DTBC), is prepared in the same solvent. A range of concentrations is typically prepared to study the reaction kinetics (e.g., 0.1 x 10⁻² M to 5 x 10⁻² M).[3]

  • Kinetic Measurement:

    • In a 1 cm path length quartz cuvette, a specific volume of the solvent and the catalyst stock solution are mixed.[7]

    • The reaction is initiated by adding a specific volume of the 3,5-DTBC stock solution to the cuvette. The final concentrations are typically in the range of 10⁻⁴ M for the catalyst and a 100-fold excess for the substrate.[3]

    • The formation of the product, 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ), is monitored by recording the increase in absorbance at its characteristic wavelength of 400 nm over time using a UV-Vis spectrophotometer.[3][4][7]

  • Data Analysis:

    • The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot.[7]

    • The concentration of the product formed is calculated using the molar absorptivity of 3,5-DTBQ (e.g., 1670 ± 32 M⁻¹ cm⁻¹ in methanol).[8]

    • To determine the kinetic parameters (kcat, KM, and Vmax), the experiment is repeated with varying substrate concentrations while keeping the catalyst concentration constant. The data is then fitted to the Michaelis-Menten equation.[3][4]

Structural Characterization: X-ray Crystallography

Single-crystal X-ray diffraction is a crucial technique for elucidating the precise three-dimensional structure of the model complexes, providing insights into the coordination environment of the metal centers and the overall molecular geometry.

  • Crystal Growth: Suitable single crystals of the synthesized complexes are grown, often by slow evaporation of a saturated solution or by vapor diffusion techniques.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (often low temperature to minimize thermal vibrations).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. This yields detailed structural information such as bond lengths, bond angles, and metal-metal distances.[3][4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of catechol oxidase models.

Catalytic_Cycle cluster_cycle Catalytic Cycle of a Dicopper Catechol Oxidase Model Cu(II)-Cu(II) Cu(II)-Cu(II) Substrate_Binding [Cu(II)-Cu(II)]-Catechol Cu(II)-Cu(II)->Substrate_Binding + Catechol Reduced_Complex Cu(I)-Cu(I) + Quinone Substrate_Binding->Reduced_Complex 2e- transfer Oxygen_Binding [Cu(II)-Cu(II)]-(O2)2- Reduced_Complex->Oxygen_Binding + O2 Oxygen_Binding->Cu(II)-Cu(II) + 2H+ - H2O

Caption: Proposed catalytic cycle for a dinuclear copper catechol oxidase model.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_kinetics Kinetic Analysis cluster_analysis Data Interpretation Synthesis Synthesize Model Complex Characterization Structural & Spectroscopic Characterization (X-ray, UV-Vis, etc.) Synthesis->Characterization Assay Perform Catecholase Activity Assay with 3,5-DTBC Characterization->Assay Monitor Monitor 3,5-DTBQ formation at 400 nm Assay->Monitor Data Calculate Initial Rates Monitor->Data MM Michaelis-Menten Analysis Data->MM Comparison Compare kcat, KM, Vmax MM->Comparison Mechanism Propose Catalytic Mechanism Comparison->Mechanism

Caption: General experimental workflow for evaluating catechol oxidase models.

Concluding Remarks

The development of synthetic models for catechol oxidase continues to be a vibrant field of research. While some dicopper complexes have shown catalytic activities comparable to the native enzyme, there is still much to explore in terms of tuning the ligand environment to enhance stability and efficiency.[1][2] Mononuclear complexes, although generally less active, can provide valuable insights into the fundamental steps of catechol oxidation.[4] The data and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to design and evaluate the next generation of biomimetic catalysts.

References

Safety Operating Guide

Proper Disposal of 3,5-Di-tert-butylcatechol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of 3,5-Di-tert-butylcatechol. This hazardous substance requires careful handling and disposal through designated waste streams.

This compound is classified as a hazardous material that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Therefore, all materials contaminated with this chemical must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[4]

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a well-ventilated area, preferably a chemical fume hood.[4]

PPE CategorySpecific Recommendations
Eye Protection Safety glasses or a face shield are required.[4]
Hand Protection Wear protective gloves.[4] Nitrile gloves with a minimum thickness of 0.11mm are recommended.[5]
Body Protection A lab coat or other protective clothing is mandatory.[4]
Respiratory Protection Use a respirator if ventilation is inadequate.[4]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3] Get medical attention.[1][3]

  • Ingestion: Clean the mouth with water and get medical attention.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[4][6]

    • The label should clearly identify the contents as "Hazardous Waste: this compound," and include the concentration and accumulation start date.[4][6]

    • Solid waste, such as contaminated gloves and weigh boats, should be collected separately from liquid waste.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.[4]

    • Ensure the container is kept away from incompatible materials such as oxidizers, acids, and bases.[4]

    • Use secondary containment to prevent contamination in case of a leak.[4][5]

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and final disposal.[4]

    • Always adhere to local, regional, and national regulations for hazardous waste disposal.[1][4]

Spill Management

In the event of a spill, the primary objective is to prevent the generation of dust.[4][7]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Containment: Moisten the spilled material with water to prevent it from becoming airborne.[4]

  • Clean-up:

    • For small spills, carefully sweep or vacuum the moistened material and place it into a suitable container for disposal.[8]

    • For larger spills of solid material, use forceps or a paper towel to pick up larger pieces.[5][6] Then, cover the area with a wet paper towel for 15 minutes to dissolve the remaining solid before wiping it up.[6]

  • Decontamination: Thoroughly clean the spill area with soap and water.[4]

Below is a diagram illustrating the proper disposal workflow for this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate Solid & Liquid Waste B->C D Use Labeled, Sealed Containers C->D E Store in Secure, Ventilated Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Contractor F->G H Follow All Regulations G->H S1 Evacuate & Ventilate S2 Moisten to Suppress Dust S1->S2 S3 Collect Spilled Material S2->S3 S4 Decontaminate Area S3->S4

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3,5-Di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 3,5-Di-tert-butylcatechol, a compound commonly used in research and development. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1020-31-1[1]

  • Molecular Formula: C₁₄H₂₂O₂[2]

  • Appearance: White to light yellow powder or crystals

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment to be used when handling this compound.

Area of ProtectionRequired PPESpecifications and Remarks
Eye/Face Protection Safety glasses with side shields or chemical gogglesGoggles are required when there is a splash hazard. All eye and face protection should meet ANSI Z87.1 or European Standard EN166 standards.[4]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves properly and wash hands thoroughly after removal.[5]
Laboratory coatA flame-resistant lab coat should be worn and buttoned completely to protect against splashes and dust.[5]
Closed-toe shoesShoes must cover the entire foot.[5]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Required if dust is generated or if engineering controls such as a fume hood are insufficient.[6]

Operational Plan for Safe Handling and Disposal

This step-by-step plan details the procedures for the safe management of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acid chlorides, acid anhydrides, and oxidizing agents.[6] Keep the container tightly closed when not in use.[6]

2. Handling and Use:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Hygiene: Avoid all personal contact, including the inhalation of dust.[5] Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the chemical.[5]

3. Spill Management:

  • Minor Spills: For small spills, wear appropriate PPE, sweep up the material, and place it into a suitable, labeled container for disposal.[6] Avoid creating dust.[1]

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency responders.[5]

4. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[4] Do not dispose of it down the drain or in the regular trash.[5] Follow all local, state, and federal regulations for chemical waste disposal.[5]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops or persists.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with strict adherence to the safety precautions outlined in this guide. All procedures should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Work in Fume Hood b->c Proceed to Handling d Weigh/Transfer Chemical c->d e Perform Experiment d->e f Decontaminate Workspace e->f Experiment Complete g Segregate Waste f->g h Dispose via HazWaste g->h i Spill Occurs j Follow Spill Protocol i->j k Exposure Occurs l Follow First Aid k->l

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.